1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Description
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Structure
3D Structure
Properties
IUPAC Name |
7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N4/c1-2-22-36-32-15-7-28(8-16-32)26-30-11-19-34(20-12-30)38-24-4-3-23-37-33-17-9-29(10-18-33)25-27-5-13-31(14-6-27)35-21-1/h5-20,35-38H,1-4,21-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPWJYMWDZWVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=C(CC3=CC=C(C=C3)NCCCCNC4=CC=C(CC5=CC=C(C=C5)NC1)C=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Molecular Cage
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, often abbreviated as CP44, is a macrocyclic compound featuring a unique three-dimensional architecture.[1][2] Its structure consists of two diphenylmethane units bridged by two tetramethylene chains, incorporating four nitrogen atoms into the macrocyclic framework. This arrangement creates a defined internal cavity, making it an exemplary host molecule in the field of supramolecular chemistry.[3][4] The ability of this cyclophane to form host-guest complexes lends it significant potential in molecular recognition, catalysis, and the development of sophisticated drug delivery systems.[5][6]
The precise elucidation of its structure is paramount, as the conformation, cavity size, and electronic environment directly govern its function. For professionals in drug development, understanding this structure-function relationship is critical for designing novel molecular carriers or enzyme mimetics. This guide provides a comprehensive overview of the integrated analytical workflow required to confirm the synthesis and definitively characterize the structure of this important tetraazamacrocycle.
Part 1: Synthesis as the Foundation of Structural Analysis
The journey to elucidating a molecule's structure begins with its successful synthesis. The preparation of large macrocycles like this compound typically involves a high-dilution cyclization reaction to favor intramolecular ring-closing over intermolecular polymerization. A common strategy involves the reaction between a diamine-containing precursor and a dibromide linker.[5]
The causality behind using high-dilution conditions is rooted in reaction kinetics. By maintaining a very low concentration of reactants (e.g., 6.91 x 10⁻³ mol/L), the probability of two reactive ends of the same precursor chain finding each other is increased relative to the probability of two different molecules reacting.[5] This principle is a cornerstone of macrocycle synthesis.
Figure 1: General synthetic workflow for tetraazaparacyclophane synthesis.
Part 2: The Spectroscopic Toolkit for Structural Verification
Once synthesized, a battery of spectroscopic and analytical techniques is employed. Each method provides a unique piece of the structural puzzle, and their combined data provides a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for determining the connectivity and chemical environment of atoms in a solution-state molecule. Both ¹H and ¹³C NMR are indispensable.
-
Expertise in Action: For a molecule like this compound, the symmetry of the structure is a key diagnostic feature in the NMR spectrum. We expect to see a relatively simple set of signals despite the molecule's large size (C₃₄H₄₀N₄).[1] The protons on the aromatic rings will be split into characteristic doublets (an AA'BB' system), while the protons on the tetramethylene bridges will appear as multiplets. The chemical shifts of protons near the nitrogen atoms are particularly informative.
-
Trustworthiness through Correlation: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to validate the initial assignments. A COSY spectrum would confirm which protons are coupled (i.e., adjacent to each other), while an HSQC spectrum correlates each proton signal directly to its attached carbon atom. For complex derivatives, 2D ROESY-NMR can be used to determine through-space proximity of atoms, confirming the folding and conformation of the macrocycle.[7]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should not have signals that overlap with key analyte resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aliphatic region.
-
Analysis: Integrate the signals to determine the relative number of protons for each resonance. Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the atoms.
| Data Type | Expected Observation | Structural Inference |
| ¹H NMR | Aromatic signals (doublets) ~6.9-7.4 ppm. Aliphatic signals (multiplets) ~1.4-4.1 ppm.[3][6] | Confirms the presence of substituted benzene rings and the methylene bridges. |
| ¹³C NMR | Aromatic signals ~128-143 ppm. Aliphatic signals ~22-50 ppm.[3] | Corroborates the carbon skeleton and symmetry. |
| IR Spectroscopy | N-H stretch (if secondary amine) ~3300-3400 cm⁻¹. C-H (aromatic) stretch >3000 cm⁻¹. C-H (aliphatic) stretch <3000 cm⁻¹. C=C (aromatic) stretch ~1500-1600 cm⁻¹.[5] | Identifies key functional groups present in the molecule. |
| Mass Spectrometry | Molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated molecular weight (C₃₄H₄₀N₄ ≈ 504.7 g/mol ).[1][2] | Confirms the molecular formula and overall composition. |
| Elemental Analysis | Found percentages of C, H, and N match the calculated values for C₃₄H₄₀N₄. | Validates the empirical formula of the compound. |
Table 1: Summary of expected analytical data for this compound and its derivatives.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check on the synthetic outcome. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula.
-
Method Selection Rationale: For large, non-volatile molecules like this, soft ionization techniques are required to prevent fragmentation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal.[3] Often, the analysis is coupled with liquid chromatography (LC-MS/MS) to ensure the sample's purity is also assessed during the analysis.[8][9] This combined approach is a robust, high-throughput method suitable for routine analysis in a drug development pipeline.[8]
Elemental Analysis: The Classical Confirmation
Though a traditional technique, elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. A close match between the experimentally found percentages and the calculated values for the proposed structure (C₃₄H₄₀N₄) is a strong piece of corroborating evidence.[5]
Part 3: X-ray Crystallography: The Definitive Proof
While spectroscopy provides compelling evidence for the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[10] It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the molecule's absolute conformation.
-
Insight into Function: The crystal structure can reveal critical details that spectroscopy cannot, such as the exact dimensions of the internal cavity and the orientation of the aromatic rings.[11] For tetraazamacrocycles, it can show how the nitrogen lone pairs are oriented, which is crucial for understanding their coordination chemistry with metal ions or guest molecules.[12][13][14] This information is invaluable for computational modeling and rational drug design.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial Step): High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a solvent from a saturated solution of the purified compound. Other techniques include vapor diffusion or cooling crystallization.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, where it is cooled (e.g., to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the structure (determine the positions of the atoms) and refine the model to fit the experimental data.
Figure 2: Integrated workflow for structure elucidation.
Conclusion
The structure elucidation of this compound is not a linear process but an integrated analytical strategy. It begins with a controlled synthesis and proceeds through a suite of spectroscopic methods that each provide complementary information. NMR spectroscopy maps the atomic connectivity, mass spectrometry confirms the molecular weight, and other analyses verify the composition. Finally, single-crystal X-ray crystallography offers the definitive, high-resolution picture of the molecule's three-dimensional architecture. For scientists in materials and drug development, mastering this workflow is essential for validating novel molecular designs and unlocking their full functional potential.
References
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Yang, B., et al. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4), 530-536. [Link]
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Henderson, W. R., et al. (2019). Self-Assembling [n.n]Paracyclophanes: A Structure–Property Relationship Study. The Journal of Organic Chemistry, 85(1), 57-65. [Link]
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Fekete, M., et al. (2012). Coordination chemistry of amide-functionalised tetraazamacrocycles: structural, relaxometric and cytotoxicity studies. Dalton Transactions, 41(8), 2403-2413. [Link]
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Butt, H., et al. (2014). Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1334, 58-66. [Link]
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Krasinska, K. M., et al. Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University Mass Spectrometry. [Link]
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Hayashida, O., et al. (2019). Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability. Advances in Chemical Engineering and Science, 9, 76-86. [Link]
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Jansen, G., et al. (2020). Improved profiling of polyamines using two-dimensional gas chromatography mass spectrometry. Metabolomics, 16(1), 10. [Link]
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Odashima, K., et al. (1992). pH-Responsive Molecular Recognition by a Water-soluble Cyclophane Bearing L-Aspartate Moieties. Chemistry Letters, 21(9), 1685-1688. [Link]
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Ducros, V., et al. (2009). Determination of dansylated polyamines in red blood cells by liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 390(1), 27-32. [Link]
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Hayashida, O., et al. (2016). A comparative study on inclusion complexation of substituted anilinonaphthalene sulfonic acids with 1,6,20,25-tetraaza[6.1.6.1]-paracyclophane and β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 86, 129-137. [Link]
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Aree, T., et al. (2021). Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.0]docosane tetrachloride tetrahydrate from synchrotron X-ray data. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 209-213. [Link]
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Aree, T., et al. (2021). Crystal structure of 3,14-diethyl-2,6,13,17-tetraazoniatricyclo[16.4.0.07,12]docosane tetrachloride tetrahydrate from synchrotron X-ray data. National Center for Biotechnology Information. [Link]
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Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
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An In-depth Technical Guide to 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane: A Versatile Scaffold for Supramolecular Chemistry and Drug Development
This guide provides a comprehensive technical overview of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane (CAS No. 74043-83-7), a macrocyclic compound of significant interest in supramolecular chemistry and as a foundational scaffold for applications in drug development. We will delve into its synthesis, physicochemical properties, and its versatile applications, particularly in molecular recognition and the design of advanced delivery systems. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this unique molecular architecture.
Introduction: The Architectural Significance of this compound
This compound, often referred to as a tetraazaparacyclophane or simply CP44 in some literature, is a synthetic organic compound featuring a unique three-dimensional structure.[1] This macrocycle is characterized by a paracyclophane framework incorporating four nitrogen atoms within its core structure.[1] Its rigid and pre-organized cavity, coupled with the electron-donating nature of the nitrogen atoms, makes it an exceptional candidate for host-guest chemistry, forming stable complexes with a variety of metal ions and small organic molecules.[1]
The strategic placement of the four nitrogen atoms offers reactive sites for further functionalization, allowing for the attachment of various side chains. This adaptability is a key feature that enables the modulation of the compound's solubility and the introduction of specific functionalities for targeted applications, ranging from molecular sensing to the construction of stimuli-responsive drug delivery systems.[2]
Physicochemical Properties and Characterization
The core structure of this compound possesses the following key physicochemical properties:
| Property | Value | Source |
| CAS Number | 74043-83-7 | [1][2] |
| Molecular Formula | C₃₄H₄₀N₄ | [3] |
| Molecular Weight | 504.71 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | Typically >98.0% (HPLC) | [2] |
Characterization:
The structural integrity and purity of this compound and its derivatives are typically confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. In the ¹H NMR spectrum of functionalized derivatives, characteristic signals for the aromatic protons of the diphenylmethane units and the methylene protons of the bridging chains are observed. The protons of attached side chains will also present distinct signals.[4][5]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF MS are used to confirm the molecular weight of the parent compound and its derivatives.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, particularly the N-H bonds in the parent macrocycle and any functional groups introduced during modification (e.g., amide C=O stretches).
-
Elemental Analysis: This provides confirmation of the empirical formula of the synthesized compound.
Synthesis of the Tetraazaparacyclophane Core
The seminal work on the synthesis of this class of water-soluble paracyclophanes was reported by Odashima, Koga, and colleagues in 1985.[6] A more detailed synthetic protocol for the core structure can be adapted from subsequent publications by the same research group. The general strategy involves a multi-step process culminating in a high-dilution cyclization reaction to favor the formation of the macrocycle over polymerization.
Synthetic Workflow Overview
The synthesis can be conceptualized as the construction of protected linear precursors followed by a key cyclization step and subsequent deprotection.
Caption: Generalized synthetic workflow for the tetraazaparacyclophane core.
Detailed Experimental Protocol (Adapted from related syntheses)
This protocol describes the synthesis of the tosyl-protected precursor and its subsequent deprotection to yield the parent tetraamine.
Part A: Synthesis of the N-Tosyl Protected Paracyclophane
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add dry N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred DMF, add powdered anhydrous potassium carbonate (K₂CO₃). Separately, dissolve the linear N-tosylated diamine precursor and the appropriate dihaloalkane (e.g., a dibromide) in dry DMF.
-
High-Dilution Cyclization: Slowly add the solution of the linear precursors to the stirred suspension of potassium carbonate in DMF over an extended period (e.g., 8-12 hours) at an elevated temperature (e.g., 110-115 °C). The principle of high dilution is critical here to minimize intermolecular side reactions and promote intramolecular cyclization.
-
Workup and Purification: After the addition is complete, continue stirring at the elevated temperature for several hours. Cool the reaction mixture to room temperature and filter to remove inorganic salts. Evaporate the DMF under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the N-tosyl protected tetraazaparacyclophane.
Part B: Deprotection to Yield the Parent Paracyclophane
-
Acid-Mediated Deprotection: Dissolve the N-tosyl protected paracyclophane in 90% sulfuric acid.
-
Reaction Conditions: Stir the solution at room temperature for approximately 18 hours, followed by gentle heating to 50 °C for 3 hours to ensure complete removal of the tosyl groups.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to a pH of approximately 11 by the slow addition of a concentrated sodium hydroxide solution while maintaining a low temperature (0 °C) with vigorous stirring.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as chloroform or dichloromethane. Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Applications in Molecular Recognition and Sensing
A primary application of this compound is as a molecular host in host-guest chemistry. Its hydrophobic cavity can encapsulate small organic molecules, leading to the formation of inclusion complexes. This behavior is particularly pronounced when the paracyclophane is functionalized with water-solubilizing groups, allowing for studies in aqueous media.
Host-Guest Complexation with Fluorescent Probes
The formation of inclusion complexes can be conveniently studied using fluorescence spectroscopy with environmentally sensitive probes, such as 6-p-toluidinonaphthalene-2-sulfonate (TNS). TNS exhibits low fluorescence in polar environments like water but shows a significant increase in fluorescence intensity upon entering a hydrophobic cavity.
Caption: Principle of fluorescence enhancement upon host-guest complexation.
Experimental Protocol: Fluorescence Titration
This protocol outlines the steps to determine the binding constant (K) of a water-soluble paracyclophane derivative with TNS.
-
Preparation of Stock Solutions: Prepare a stock solution of the paracyclophane host in an appropriate aqueous buffer (e.g., 0.01 M HEPES buffer at pH 7.4). Prepare a stock solution of TNS in the same buffer.
-
Titration Experiment: Prepare a series of solutions in cuvettes, each containing a constant concentration of TNS (e.g., 1.0 µM). Add increasing concentrations of the paracyclophane host to each cuvette.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength for TNS is typically around 326 nm.[2]
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the host concentration. The binding constant (K) for a 1:1 host-guest complex can be calculated using the Benesi-Hildebrand equation or by non-linear regression analysis of the binding isotherm.[1]
The binding affinity can be significantly influenced by the nature of the side chains on the paracyclophane. For instance, cationic derivatives often exhibit stronger binding with anionic guests like TNS due to favorable electrostatic interactions in addition to hydrophobic effects.[4]
Applications in Drug Development
The unique structural features of this compound make it a promising platform for applications in drug development, particularly as a scaffold for drug delivery systems.[2]
Stimuli-Responsive Drug Delivery
By functionalizing the nitrogen atoms with stimuli-responsive moieties, "smart" drug carriers can be designed. For example, derivatives have been created that respond to changes in pH or redox potential, which are often altered in tumor microenvironments.[2]
-
pH-Responsive Systems: The incorporation of ionizable groups, such as carboxylic acids or amines, can lead to changes in the charge and conformation of the cyclophane in response to pH variations. This can be exploited to trigger the release of an encapsulated drug in the acidic environment of a tumor.[2][5]
-
Redox-Responsive Systems: The introduction of disulfide bonds into the structure of cyclophane dimers allows for cleavage in the presence of reducing agents like glutathione, which is found in higher concentrations inside cells. This provides a mechanism for intracellular drug release.[2]
Scaffold for Targeted Drug Delivery
The paracyclophane core can serve as a scaffold to which targeting ligands (e.g., antibodies, peptides, or small molecules that recognize specific cell surface receptors) can be attached. This allows for the targeted delivery of a payload to specific cell types, potentially increasing therapeutic efficacy while reducing off-target side effects.
While direct studies of the parent cyclophane encapsulating a specific drug are still emerging, related systems have shown promise. For instance, a steroid cyclophane with the same tetraazaparacyclophane core has been investigated in pressure-release systems, and related gel-based systems have been explored for the delivery of the anticancer drug doxorubicin.[7] This highlights the potential of this molecular architecture in the development of novel drug delivery platforms.
Conclusion and Future Perspectives
This compound is a remarkable macrocyclic compound with a rich potential for scientific exploration and application. Its well-defined hydrophobic cavity and readily functionalizable nitrogen atoms provide a robust platform for the design of sophisticated supramolecular systems. The demonstrated ability to act as a molecular host and the potential for its incorporation into stimuli-responsive and targeted drug delivery systems position it as a valuable tool for researchers in chemistry, materials science, and pharmaceutical development. Future research will likely focus on the development of novel derivatives with enhanced binding affinities and specificities, as well as the translation of these systems into preclinical and clinical applications for targeted therapies.
References
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Hayashida, O., Nada, C., & Kusano, S. (2019). Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability. Advances in Chemical Engineering and Science, 9, 76-86. [Link]
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Ariga, K., Ito, T., & Nakanishi, J. (2013). Emerging pressure-release materials for drug delivery. Expert Opinion on Drug Delivery, 10(10), 1321-1324. [Link]
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Hayashida, O., & Kusano, S. (2021). Synthesis and Guest-Binding Properties of pH/Reduction Dual-Responsive Cyclophane Dimer. Molecules, 26(11), 3097. [Link]
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Murakami, Y., Kikuchi, J., Ohno, T., Hayashida, O., & Kojima, M. (1992). pH-Responsive Molecular Recognition by a Water-soluble Cyclophane Bearing L-Aspartate Moieties. Chemistry Letters, 21(9), 1685-1688. [Link]
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Odashima, K., Itai, A., Iitaka, Y., & Koga, K. (1985). Biomimetic studies using artificial systems. 3. Design, synthesis, and inclusion complex forming ability of a novel water-soluble paracyclophane possessing diphenylmethane skeletons. The Journal of Organic Chemistry, 50(23), 4478–4484. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Tetraazaparacyclophanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraazaparacyclophanes represent a compelling class of macrocyclic compounds, distinguished by a paracyclophane framework incorporating four nitrogen atoms within the cyclic structure. This unique architecture bestows upon them a rich and versatile chemistry, particularly in the realm of supramolecular interactions and host-guest complexation. Their pre-organized cavities, tunable electronic properties, and synthetic accessibility make them promising candidates for a wide array of applications, including chemical sensing, catalysis, and drug delivery. This technical guide provides a comprehensive overview of the synthesis, structural features, physicochemical properties, and chemical reactivity of tetraazaparacyclophanes, with a focus on the experimental methodologies and key data that are crucial for their application in research and development.
Introduction: The Architectural Significance of Tetraazaparacyclophanes
Cyclophanes, molecules containing one or more aromatic rings and aliphatic chains forming a bridged structure, have long captivated the interest of chemists due to their unique steric and electronic properties. The incorporation of heteroatoms, particularly nitrogen, into the cyclophane skeleton to form azacyclophanes, dramatically expands their functional potential. Tetraazaparacyclophanes, as a subset of this class, are characterized by four nitrogen atoms, which can act as hydrogen bond donors or acceptors, coordination sites for metal ions, and points for further functionalization.
The defining feature of a tetraazaparacyclophane is its three-dimensional cavity, the size and shape of which can be tailored through synthetic design. This cavity is capable of encapsulating a variety of guest molecules, ranging from small organic compounds to metal ions, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. This capacity for molecular recognition is the cornerstone of their utility in various scientific disciplines.
Synthetic Strategies: Building the Macrocyclic Core
The construction of the tetraazaparacyclophane framework typically involves the cyclization of linear precursors under high-dilution conditions to favor intramolecular ring closure over intermolecular polymerization. While various synthetic routes have been developed, a common and effective strategy involves the reaction of a diamine with a dihaloalkane or a dialdehyde followed by reduction.
Experimental Protocol: Synthesis of a Dibridged Macrocyclic Tetraazaparacyclophane
This protocol outlines a representative synthesis of a dibridged tetraazaparacyclophane, a modification that can enhance the rigidity and guest-binding capabilities of the macrocycle.
Step 1: Synthesis of the Precursor Tetraazaparacyclophane The parent 1,8,22,29-tetraaza[8.1.8.1]paracyclophane can be synthesized according to established literature procedures.
Step 2: Acylation with 6-Bromohexanoyl Chloride To a solution of the parent tetraazaparacyclophane in a suitable solvent, 6-bromohexanoyl chloride is added dropwise at a controlled temperature, typically 0°C, in the presence of a base to neutralize the HCl generated. The reaction mixture is then stirred at room temperature for several hours to ensure complete acylation of the nitrogen atoms.
Step 3: Intramolecular Cyclization The resulting tetra-acylated intermediate is then subjected to a high-dilution cyclization reaction. This is often achieved by the slow addition of the intermediate to a solution containing a base, such as benzenesulfonamide, in a large volume of a suitable solvent. The reaction is typically heated to promote cyclization.
Step 4: Purification The crude product is purified by column chromatography on silica gel to yield the desired dibridged macrocyclic tetraazaparacyclophane as a crystalline solid.
Diagram of the Synthetic Workflow:
An In-Depth Technical Guide to the Synthesis of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies and methodologies for the preparation of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, a significant macrocyclic compound with a versatile scaffold for applications in host-guest chemistry, molecular recognition, and as a precursor for novel drug delivery systems.
Introduction: The Significance of Tetraazaparacyclophanes
Cyclophanes, molecules containing one or more aromatic rings and aliphatic chains forming a bridged structure, have garnered considerable interest in supramolecular chemistry and materials science. Among these, tetraazaparacyclophanes are particularly noteworthy due to the presence of nitrogen atoms within their macrocyclic framework. These nitrogen atoms serve as key sites for functionalization, allowing for the attachment of various side chains that can modulate the compound's solubility, binding properties, and biological activity. The unique three-dimensional cavity of these molecules enables them to encapsulate guest molecules, making them ideal candidates for the development of molecular sensors, enzyme mimics, and targeted drug delivery vehicles.[1][2] The this compound, with its defined cavity size and multiple points for modification, represents a foundational structure for the design of more complex and functional supramolecular systems.
Synthetic Strategy: A Multi-Step Approach to the Paracyclophane Core
The synthesis of large macrocyclic structures like this compound is a significant challenge due to the entropic unfavorability of cyclization over polymerization. To overcome this, a multi-step approach employing a high-dilution technique for the key cyclization step is essential. This strategy minimizes intermolecular reactions, thereby favoring the desired intramolecular ring-closure.
The overall synthetic pathway can be conceptualized as follows:
Caption: General Synthetic Workflow
This guide will focus on a robust and well-documented approach involving the synthesis of a disulfone derivative as a key intermediate, followed by deprotection to yield the parent tetraazaparacyclophane. This method offers the advantage of utilizing readily available starting materials and employs protecting groups that facilitate purification and enhance reaction yields.
Part 1: Synthesis of the Acyclic Precursor
The initial phase of the synthesis involves the preparation of the open-chain precursor, N,N'-di-p-tosylaminodiphenylsulfone. This molecule will serve as one of the building blocks for the subsequent cyclization reaction.
Step 1.1: Synthesis of N,N'-di-p-tosylaminodiphenylsulfone (B)
The synthesis commences with the reaction of N,N'-diaminodiphenyl sulfone (A) with p-toluenesulfonyl chloride in the presence of pyridine. The tosyl groups serve as effective protecting groups for the amino functionalities, preventing unwanted side reactions in the subsequent steps.
Caption: Synthesis of the Protected Precursor
Experimental Protocol:
-
To a well-stirred solution of N,N'-diaminodiphenyl sulfone (4.87 g, 0.019 mol) in 15 mL of pyridine, a solution of p-toluenesulfonyl chloride (6 g, 0.04 mol) in 15 mL of pyridine is added dropwise over a period of 1 hour.[3]
-
The reaction mixture is then heated to 100°C and stirred for 30 minutes.[3]
-
After cooling, the resulting residue is poured into a mixture of crushed ice and concentrated hydrochloric acid and left to acidify overnight.[3]
-
The precipitated solid is collected by filtration, washed with water, and then dissolved in ammonium hydroxide.
-
The resulting solution is filtered, and the filtrate is acidified with acetic acid to a pH of 7 to yield N,N'-di-p-tosylaminodiphenylsulfone as a white solid.[3]
Table 1: Characterization Data for N,N'-di-p-tosylaminodiphenylsulfone (B)
| Property | Value |
| Melting Point | 250-251°C[3] |
| ¹H NMR (CD₃COCD₃, δ) | 7.807–7.751 (m, 8H, aromatic), 7.391–7.327 (m, 8H, aromatic), 2.356 (s, 6H, CH₃)[3] |
| IR (KBr, cm⁻¹) | ν(NH) 3236, ν(-CH₂,-CH₃) 2920–2853, ν(C=C) 1593, 1495, ν(SO₂) 1158[3] |
Part 2: High-Dilution Cyclization
This is the critical step in the synthesis, where the macrocyclic ring is formed. The high-dilution principle is employed to favor the intramolecular cyclization over intermolecular polymerization.
Step 2.1: Synthesis of N,N′,N″,N‴-Tetra-p-toluene-1,6,20,25-tetraaza[6.1.6.1]paracyclophane-13,32-disulfone (C)
The acyclic precursor (B) is slowly added to a large volume of solvent containing the other building block, 1,4-dibromobutane, and a base (potassium carbonate). The slow addition ensures that the concentration of the reactants remains extremely low, thereby promoting the desired ring-closing reaction.
Caption: High-Dilution Cyclization Step
Experimental Protocol:
-
To a vigorously stirred suspension of potassium carbonate (9.4 g) in 2500 mL of dry dimethylformamide (DMF), a solution of N,N'-di-p-tosylaminodiphenylsulfone (B) (10 g) in 100 mL of DMF and a solution of 1,4-dibromobutane (3.4 g) in DMF are added dropwise simultaneously from separate addition funnels over a period of several hours.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then filtered to remove the inorganic salts.
-
The DMF is removed under reduced pressure until the volume is approximately 70 mL.
-
Water is added to the concentrated solution, and the resulting precipitate is collected by filtration and washed thoroughly with water until the washings are colorless.
Part 3: Deprotection to Yield the Final Product
The final step involves the removal of the tosyl protecting groups to yield the desired this compound-13,32-disulfone.
Step 3.1: Synthesis of this compound-13,32-disulfone (D)
The deprotection is achieved by refluxing the protected paracyclophane (C) in a mixture of phenol and hydrobromic acid.
Caption: Deprotection of the Paracyclophane
Experimental Protocol:
-
A mixture of the protected paracyclophane (C) (11 g) and phenol (22 g) in 110 mL of 48% hydrobromic acid is stirred vigorously under reflux for 5 hours.
-
The mixture is cooled, and the aqueous layer is collected.
-
The aqueous layer is washed with a 15% solution of acetone in diethyl ether.
-
The aqueous layer is then made alkaline to a pH of 7 with potassium hydroxide.
-
The resulting precipitate is collected by filtration.
-
The filter cake is extracted with chloroform, and the organic phase is dried over magnesium sulfate.
-
The solvent is evaporated under reduced pressure to yield the final product.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound-13,32-disulfone.
Table 2: Expected Characterization Data for the Final Product (D)
| Technique | Expected Observations |
| ¹H NMR | Complex multiplets in the aromatic region and signals corresponding to the methylene protons of the butane and benzyl linkers. The absence of the tosyl methyl signal confirms deprotection. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the aliphatic carbons of the macrocyclic framework. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of C₃₄H₄₀N₄O₄S₂. |
| IR | Presence of N-H stretching vibrations, aromatic C-H and C=C stretching, and the characteristic SO₂ stretching bands. |
Applications in Drug Development
The this compound core serves as a versatile scaffold for the development of novel therapeutic agents and drug delivery systems. The secondary amine functionalities can be readily modified to attach targeting ligands, imaging agents, or therapeutic payloads.
-
Host-Guest Chemistry for Drug Delivery: The hydrophobic cavity of the paracyclophane can encapsulate small drug molecules, potentially improving their solubility, stability, and bioavailability.[1][2]
-
Scaffold for Bioactive Molecules: The paracyclophane framework can be functionalized with pharmacophores to create novel compounds with potential therapeutic activity. For instance, derivatives have been investigated as inhibitors of small conductance Ca²⁺-activated K⁺ channels.[4]
-
Targeted Drug Delivery: By attaching targeting moieties such as peptides or antibodies to the paracyclophane, it is possible to direct the delivery of a cytotoxic agent specifically to cancer cells, thereby reducing off-target toxicity.
Conclusion
The synthesis of this compound, while challenging, is achievable through a well-designed multi-step synthetic route that employs the high-dilution principle for the critical macrocyclization step. The presented methodology, focusing on a disulfone derivative, offers a reliable pathway to this important macrocyclic scaffold. The versatility of this paracyclophane core, with its multiple sites for functionalization, makes it a highly valuable platform for researchers in medicinal chemistry and drug development, opening avenues for the creation of novel host-guest systems and targeted therapeutics.
References
Yang, Y., Yang, B., Li, M., Ning, W., & Lu, Z. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4), 530-536. [3] Yang, Y., Yang, B., Li, M., Ning, W., & Lu, Z. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Taylor & Francis Online. [5] Hayashida, O., Nada, C., & Kusano, S. (2019). Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability. Advances in Chemical Engineering and Science, 9, 76-86. [6] Hayashida, O., & Kaku, Y. (2014). Synthesis of a Rhodamine-Appended Cyclophane as a Fluorescence Host in Water. Advances in Chemical Engineering and Science, 4, 401-408. [7] Hayashida, O., & Nakashima, T. (2012). Synthesis of Peptide-Based Cyclophane Oligomers Having Multivalently Enhanced Guest-Binding Affinity. Bulletin of the Chemical Society of Japan, 85, 715-723. [8] Hayashida, O., & Kitaura, A. (2006). Synthesis of Water-Soluble Tris(cyclophane) Hosts and Surface Plasmon Resonance Study on Guest-Binding Interaction with Immobilized Guests. Chemistry Letters, 35, 808-809. [9] Hayashida, O., Sebo, L., & Rebek, J., Jr. (2002). Self-Assembling Capsules with Polar Interiors. Journal of the American Chemical Society, 124(44), 12832–12833. [10] Hayashida, O., & Murakami, Y. (1998). Novel Sugar-Sensing Function of a Water-Soluble Cyclophane in Aqueous Media. Chemistry Letters, 27(4), 335-336. [11] Hayashida, O., & Murakami, Y. (1997). A Novel Water-Soluble Host for Recognition of Water-Soluble Peptides in Aqueous Media. Chemistry Letters, 26(10), 1023-1024. [1] Hayashida, O., & Kaku, Y. (2014). Synthesis of a Rhodamine-Appended Cyclophane as a Fluorescence Host in Water. Scientific Research Publishing. [2] Self-Aggregation, Enhanced Guest-Binding Behavior, and Anion-Induced Agglutination of Cyclophane Dimers Linked with Florescent Perylene Diimide | The Journal of Organic Chemistry - DOI. (n.d.). [12] Synthesis and Guest-Binding Properties of pH/Reduction Dual-Responsive Cyclophane Dimer - MDPI. (2021). [4] Further studies on bis-charged tetraazacyclophanes as potent inhibitors of small conductance Ca(2+)-activated K+ channels - PubMed. (n.d.).
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An In-depth Technical Guide to 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, a macrocyclic compound of significant interest in supramolecular chemistry and materials science. We will delve into its fundamental properties, including a detailed analysis of its molecular weight, outline a representative synthetic methodology, and explore its current and potential applications.
Core Molecular Attributes
This compound, often referred to as a tetraazaparacyclophane, is a unique synthetic organic compound featuring a paracyclophane framework with four nitrogen atoms integrated into the macrocyclic ring.[1] This structure imparts a combination of rigidity and conformational flexibility, making it an excellent candidate for host-guest chemistry.[2]
Chemical Structure and Molecular Formula
The structure of this compound consists of two benzene rings bridged by two tetra-aza chains. The systematic naming denotes the number of atoms in the bridges connecting the aromatic rings.
Caption: Generalized workflow for the synthesis of a tetraazaparacyclophane.
Experimental Protocol: Synthesis of a Tetraazaparacyclophane Disulfone Derivative
The following protocol is adapted from the synthesis of a related disulfone derivative and serves as an illustrative example of the synthetic methodology. [3][4] Materials:
-
N,N′-di-p-tosylaminodiphenylsulfone
-
Tetramethylene dibromide
-
Potassium carbonate (K2CO3)
-
Dry N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Methanol/Chloroform mixture)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N′-di-p-tosylaminodiphenylsulfone and tetramethylene dibromide in a large volume of dry DMF to achieve high dilution (e.g., a concentration of approximately 7 x 10^-3 mol/L).
-
Add a molar excess of potassium carbonate to the reaction mixture.
-
Stir the mixture vigorously at room temperature for an extended period (e.g., 72 hours).
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture under reduced pressure to remove inorganic salts.
-
Evaporate the solvent from the filtrate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a methanol/chloroform gradient).
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure tetraazaparacyclophane derivative as a solid.
Rationale for Key Steps:
-
High Dilution: This is crucial to minimize intermolecular side reactions and promote the desired intramolecular cyclization.
-
Inert Atmosphere: Prevents oxidation of the reactants and intermediates.
-
Potassium Carbonate: Acts as a base to deprotonate the amine, facilitating nucleophilic attack on the alkyl halide.
-
Column Chromatography: A standard purification technique to separate the desired macrocycle from unreacted starting materials and polymeric byproducts.
Characterization Techniques
The structure and purity of the synthesized this compound and its derivatives are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
Elemental Analysis: To determine the percentage composition of elements (C, H, N), providing further confirmation of the molecular formula.
Applications and Future Directions
The unique architecture of this compound makes it a versatile platform for various applications in supramolecular and medicinal chemistry.
Host-Guest Chemistry and Molecular Recognition
The central cavity of the tetraazaparacyclophane can encapsulate a variety of guest molecules, making it a valuable tool for studying molecular recognition phenomena. Its ability to form stable host-guest complexes has been investigated with various organic molecules, including anilinonaphthalene sulfonic acids. [5]This property is fundamental to its potential use in:
-
Sensors: The inclusion of specific analytes can lead to a detectable change in the photophysical properties of the macrocycle, forming the basis for chemical sensors.
-
Catalysis: By encapsulating reactants within its cavity, the cyclophane can act as a microreactor, potentially influencing reaction rates and selectivity.
Drug Delivery and Biomedical Applications
The water-soluble derivatives of this compound have shown promise in biomedical applications. By modifying the peripheral nitrogen atoms with biocompatible moieties, such as amino acids, pH-responsive systems for drug delivery can be developed. [6]Furthermore, these macrocycles can be incorporated into larger assemblies, such as vesicles, to create sophisticated drug delivery vehicles. [7]The ability to form complexes with biologically relevant molecules opens up possibilities for their use as carriers for targeted drug delivery.
Materials Science
Tetraazaparacyclophanes serve as building blocks for the synthesis of more complex supramolecular structures, such as branch-type cyclophane tetramers with enhanced guest-binding abilities. [8]These larger assemblies have potential applications in the development of novel materials with tailored properties for separation, catalysis, and sensing. The rigid yet adaptable framework of the parent cyclophane makes it an ideal scaffold for constructing intricate molecular architectures.
Conclusion
This compound is a fascinating macrocyclic compound with a well-defined structure and a molecular weight of approximately 504.71 g/mol . Its synthesis, while requiring careful control of reaction conditions, yields a versatile platform for a wide range of applications. From fundamental studies in molecular recognition to the development of advanced materials and drug delivery systems, this tetraazaparacyclophane continues to be a subject of significant research interest. The ongoing exploration of its derivatives and their supramolecular assemblies promises to unlock even more exciting applications in the future.
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A Technical Guide to the IUPAC Nomenclature of a Complex Macrocycle: Deconstructing Tetraaza[6.1.6.1]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the nomenclature for the macrocyclic compound commonly known as tetraaza[6.1.6.1]paracyclophane. As a molecule of interest in supramolecular chemistry, host-guest chemistry, and materials science, a thorough understanding of its formal naming conventions is essential for unambiguous scientific communication. We will dissect both the widely used semi-systematic name and the comprehensive, systematic IUPAC name, elucidating the principles behind each.
Introduction: The Challenge of Naming Complex Cyclic Systems
Cyclophanes are a class of molecules containing one or more aromatic rings bridged by aliphatic chains.[1] Their unique three-dimensional structures create cavities that can encapsulate guest molecules, making them foundational building blocks for artificial receptors and molecular machines. However, their intricate, multi-ring structures pose a significant challenge for nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) has developed systematic rules to address this complexity, though semi-systematic names often persist in literature and commercial listings due to their relative brevity.
Part 1: The Semi-Systematic Name: 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
The name "this compound" is frequently encountered in chemical databases and supplier catalogs.[2][3][4][5] While not a fully systematic IUPAC name, it provides a concise description of the molecule's key features. Let's break down its components:
-
Paracyclophane : This term indicates the fundamental structure consists of benzene rings linked at the para positions (1 and 4) by aliphatic chains.
-
[6.1.6.1] : This descriptor, characteristic of phane nomenclature, specifies the lengths of the bridges connecting the aromatic rings. In this case, it describes a system with four bridges. The numbers '6' and '1' denote the number of atoms in each bridging chain. The sequence indicates an alternating pattern of bridge lengths around the macrocycle.
-
Tetraaza : This prefix reveals the presence of four nitrogen atoms ("aza" refers to nitrogen in replacement nomenclature) substituting carbon atoms within the macrocyclic framework.[6]
-
1,6,20,25- : These numbers, or locants, specify the positions of the four nitrogen atoms within the overall ring structure.
This name, while convenient, relies on a specialized nomenclature system for cyclophanes and is less descriptive of the full polycyclic nature of the molecule compared to the systematic name.
Part 2: The Systematic IUPAC Name: A Deep Dive into Polycyclic Nomenclature
The definitive IUPAC name for this compound is 7,12,22,27-tetrazapentacyclo[26.2.2.23,6.213,16.218,21]octatriaconta-1(30),3(38),4,6(37),13(36),14,16(35),18,20,28,31,33-dodecaene .[7][8] This name is derived from the von Baeyer system for naming bridged polycyclic systems, which provides a rigorous method for describing the molecule's topology.[9][10]
Deconstructing the Systematic Name
| Component | Meaning and Rationale |
| 7,12,22,27-tetraza | Indicates four nitrogen atoms replacing carbons at positions 7, 12, 22, and 27 of the parent hydrocarbon structure. |
| pentacyclo | Specifies that the molecule is a polycyclic system with five rings. This is determined by the minimum number of bond scissions required to convert the structure into an open-chain compound.[10] |
| [26.2.2.23,6.213,16.218,21] | This is the core descriptor of the bridged system. It defines the number of atoms in the bridges connecting the main bridgeheads. The numbers represent: the main ring (26 atoms), the main bridge (2 atoms), and three secondary bridges (each with 2 atoms). The superscripts (e.g., 3,6) indicate the attachment points of the secondary bridges.[9] |
| octatriaconta | This is the parent alkane name, indicating a total of 38 atoms in the polycyclic hydrocarbon skeleton. |
| -1(30),3(38)...dodecaene | This suffix specifies the location and number of double bonds in the structure. "Dodeca" means twelve, and "ene" signifies double bonds. The numbers indicate the positions of these twelve double bonds, which constitute the two benzene rings. |
Visualizing the Naming Logic
To fully grasp the systematic name, it's helpful to visualize the numbering of the polycyclic system. The IUPAC rules for bridged systems dictate a specific procedure for numbering the atoms, starting from a main bridgehead and proceeding along the longest path.[11]
Caption: Simplified 2D representation of the molecular structure.
This tetraaza-functionalized cyclophane is a key intermediate in the synthesis of more complex host molecules. [12][13]The nitrogen atoms provide sites for further functionalization, allowing for the introduction of water-solubilizing groups, chiral auxiliaries, or responsive moieties (e.g., disulfide bonds), thereby tuning the compound's properties for specific applications like drug delivery or molecular sensing. [14][15]
Conclusion
The nomenclature of tetraaza[6.1.6.1]paracyclophane illustrates the dualism often present in organic chemistry: a convenient, semi-systematic name used for expediency and a rigorous, systematic IUPAC name that provides an unambiguous and complete description of the complex molecular architecture. For professionals in research and drug development, fluency in both naming conventions is crucial for navigating scientific literature and databases effectively. The systematic name, rooted in the von Baeyer system, though lengthy, is a powerful tool that precisely defines the molecule's intricate five-ring, bridged structure, ensuring clarity and precision in scientific discourse.
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The Discovery and Application of Tetraaza[6.1.6.1]paracyclophanes: A Technical Guide
Foreword: The Architectural Allure of Cyclophanes
In the intricate world of supramolecular chemistry, the elegant architecture of cyclophanes has long captured the imagination of scientists. These unique three-dimensional structures, characterized by bridged aromatic rings, create well-defined hydrophobic cavities that are ideal for encapsulating guest molecules. This inherent ability to form host-guest complexes has positioned them as promising candidates for a myriad of applications, from molecular recognition and catalysis to the targeted delivery of therapeutics. Among the diverse family of these molecules, the discovery of tetraaza[6.1.6.1]paracyclophanes marked a significant advancement, offering a versatile and highly functionalizable scaffold for the construction of sophisticated molecular systems. This guide provides an in-depth exploration of the discovery, synthesis, characterization, and burgeoning applications of this remarkable class of paracyclophanes, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development.
The Genesis of a Molecular Host: The Seminal Synthesis
The journey of tetraaza[6.1.6.1]paracyclophanes began in 1985 with the pioneering work of Odashima, Koga, and their colleagues.[1] Their research, rooted in the principles of biomimetic chemistry, aimed to create artificial receptors capable of mimicking the selective binding properties of enzymes.[2] The result was the design and successful synthesis of a novel water-soluble paracyclophane, 1,6,20,25-tetraaza[6.1.6.1]paracyclophane, often abbreviated as CP44.[3] This seminal work laid the foundation for a new class of molecular hosts and opened the door to a wealth of research into their properties and applications.
The synthesis of the tetraaza[6.1.6.1]paracyclophane core is a testament to the principles of high-dilution cyclization, a technique crucial for favoring intramolecular reactions over intermolecular polymerization. The general synthetic strategy involves the reaction of two key building blocks: a diamine and a dihalide, under conditions of high dilution.
Core Synthetic Strategy: A Conceptual Workflow
The synthesis of the parent tetraaza[6.1.6.1]paracyclophane can be conceptually understood through the following workflow. This diagram illustrates the key bond-forming steps that lead to the macrocyclic structure.
Caption: Conceptual workflow for the synthesis of the tetraaza[6.1.6.1]paracyclophane core.
Structural Elucidation and Characterization: Unveiling the Molecular Architecture
The definitive confirmation of the structure and properties of tetraaza[6.1.6.1]paracyclophanes relies on a suite of analytical techniques. These methods not only verify the successful synthesis of the macrocycle but also provide crucial insights into its three-dimensional conformation and electronic environment.
Spectroscopic Fingerprints
-
¹H NMR Spectroscopy: The proton NMR spectra of tetraaza[6.1.6.1]paracyclophane derivatives typically exhibit distinct signals for the aromatic protons of the diphenylmethane units, the methylene protons of the bridging chains, and the protons of any functional groups attached to the nitrogen atoms. The chemical shifts of the aromatic protons are often influenced by the shielding or deshielding effects of the opposing aromatic ring, providing clues about the molecule's conformation.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectra provide a count of the unique carbon environments within the molecule, further confirming its symmetry and connectivity.[3][4] Characteristic signals are observed for the aromatic carbons, the methylene carbons of the diphenylmethane bridge, and the carbons of the tetramethylene chains.
Table 1: Representative Spectroscopic Data for a Tetraaza[6.1.6.1]paracyclophane Derivative
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.42, 1.65, 2.12-2.28, 2.39, 2.53, 3.31, 3.66, 3.99, 6.99, 7.29 | m, s, m, m, m, m, m, m, m, m | Aliphatic and Aromatic Protons |
| ¹³C | 23.0, 25.5, 30.5-31.6, 35.1, 36.6, 41.7, 49.9, 129, 131, 141, 142, 172-174, 176 | - | Aliphatic and Aromatic Carbons |
Note: Data is for a complex derivative and serves as an illustrative example.[4]
The Power of X-ray Crystallography: A Definitive Glimpse
The most unambiguous evidence for the structure of tetraaza[6.1.6.1]paracyclophane comes from single-crystal X-ray diffraction analysis. The seminal 1985 paper by Odashima and Koga reported the crystal structure of a 1:1 inclusion complex of the protonated paracyclophane with durene.[5] This study provided the first direct proof of the molecule's ability to encapsulate a guest within its hydrophobic cavity. The crystal structure revealed that the four benzene rings of the diphenylmethane units are oriented perpendicular to the mean plane of the macrocycle, creating a well-defined cavity.[5]
A Versatile Scaffold for Supramolecular Chemistry and Drug Delivery
The true potential of tetraaza[6.1.6.1]paracyclophanes lies in their remarkable versatility as a molecular scaffold. The four nitrogen atoms of the macrocycle provide convenient handles for the attachment of a wide variety of functional groups, allowing for the fine-tuning of its properties and the creation of sophisticated, purpose-built molecular systems.[2][5]
Host-Guest Chemistry: The Art of Molecular Recognition
The hydrophobic cavity of tetraaza[6.1.6.1]paracyclophane makes it an excellent host for a range of guest molecules, particularly those with aromatic character.[6] By modifying the periphery of the macrocycle with hydrophilic groups, water-soluble hosts can be created that are capable of binding hydrophobic guests in aqueous media.[2] This has led to the development of cyclophane-based sensors and molecular recognition systems.
Engineering "Smart" Drug Delivery Systems
A particularly exciting application of tetraaza[6.1.6.1]paracyclophanes is in the development of "smart" drug delivery systems. These systems are designed to release their therapeutic payload in response to specific stimuli, such as changes in pH or the presence of reducing agents, which are often characteristic of diseased tissues like tumors.[5]
The acidic microenvironment of tumors can be exploited to trigger the release of anticancer drugs. By functionalizing the tetraaza[6.1.6.1]paracyclophane with pH-sensitive moieties, carrier systems can be designed to remain stable at physiological pH (around 7.4) but to disassemble and release their cargo in the acidic environment of a tumor.[7] For example, systems have been developed for the potential delivery of drugs like methotrexate, where release is triggered by a drop in pH.[8][9]
The higher concentration of reducing agents, such as glutathione, inside cancer cells compared to the extracellular environment provides another trigger for targeted drug release. By incorporating disulfide bonds into the structure of a tetraaza[6.1.6.1]paracyclophane-based carrier, systems can be created that are stable in the bloodstream but are cleaved upon entering a cancer cell, releasing the encapsulated drug.[5]
The following diagram illustrates the concept of a stimuli-responsive drug delivery system based on a functionalized tetraaza[6.1.6.1]paracyclophane.
Caption: Conceptual diagram of a stimuli-responsive drug delivery system based on tetraaza[6.1.6.1]paracyclophane.
Future Perspectives and Conclusion
The discovery of tetraaza[6.1.6.1]paracyclophanes has provided a robust and adaptable platform for advancements in supramolecular chemistry and drug delivery. The ability to readily functionalize the macrocyclic core allows for the creation of highly tailored molecular systems with a wide range of properties and functions. Future research in this area is likely to focus on the development of even more sophisticated stimuli-responsive systems, capable of responding to multiple triggers for enhanced targeting and controlled release. Furthermore, the integration of these paracyclophanes into larger, self-assembled nanostructures holds immense promise for the creation of next-generation drug delivery vehicles and diagnostic agents.
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Theoretical Exploration of Paracyclophane Host-Guest Interactions: A Technical Guide for Researchers
Introduction: The Allure of the Constrained Cavity
Paracyclophanes, a fascinating class of strained aromatic compounds, present a unique architecture for supramolecular chemistry.[1] Their defining feature is the presence of two benzene rings held in close proximity by aliphatic bridges, creating a well-defined cavity and a rich electronic environment due to transannular π-π interactions.[1] This inherent structure makes them exceptional candidates for host molecules in host-guest chemistry, where a host molecule non-covalently binds a guest molecule or ion.[2][3] The study of these interactions is not merely an academic curiosity; it forms the bedrock for advancements in molecular recognition, asymmetric catalysis, and, notably, in the rational design of drug delivery systems.[4][5]
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate paracyclophane host-guest interactions. We will delve into the quantum mechanical underpinnings of these complexes, explore the dynamics of their association, and outline the computational workflows necessary to predict and analyze their binding affinities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and optimization of novel paracyclophane-based supramolecular systems.
Pillar I: The Theoretical Foundation of Paracyclophane Host-Guest Interactions
The non-covalent forces governing the formation of a host-guest complex are subtle and multifaceted. A thorough understanding of these interactions at the electronic and atomistic level is paramount for predictive modeling.
The Nature of the Binding Forces
The stability of a paracyclophane host-guest complex arises from a delicate balance of several non-covalent interactions:
-
π-π Stacking: The face-to-face arrangement of the paracyclophane's benzene rings with aromatic guests is a primary contributor to binding.
-
Van der Waals Forces: These ubiquitous, short-range interactions are crucial for the snug fit of the guest within the host's cavity.
-
Hydrogen Bonding: Functional groups appended to the paracyclophane scaffold can form specific and directional hydrogen bonds with guest molecules, significantly enhancing binding affinity and selectivity.[6]
-
Hydrophobic Effects: In aqueous environments, the encapsulation of a non-polar guest within the hydrophobic cavity of the paracyclophane is entropically favorable.
The Importance of Solvation
The solvent plays a critical role in modulating host-guest interactions. The desolvation of both the host's cavity and the guest molecule upon complexation is a key thermodynamic consideration. Explicitly or implicitly accounting for the solvent environment is therefore essential for accurate computational predictions.
Pillar II: The Computational Scientist's Toolkit
A multi-pronged computational approach is often necessary to capture the full spectrum of host-guest phenomena, from the static electronic structure to the dynamic binding process.
Quantum Mechanical (QM) Methods: Unveiling Electronic Insights
Quantum mechanics provides the most accurate description of the electronic structure and energetics of molecular systems.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse for studying paracyclophane host-guest complexes due to its favorable balance of accuracy and computational cost.[7] Functionals that include dispersion corrections (e.g., ωB97X-D) are particularly well-suited for describing the non-covalent interactions inherent in these systems.[7] DFT calculations can provide invaluable information on:
-
Optimized geometries of the host, guest, and complex.
-
Interaction energies, which quantify the strength of the binding.
-
Electronic properties such as charge distribution and molecular orbitals, which can elucidate the nature of the binding interactions.[8]
-
-
Semi-Empirical Quantum Mechanics (SEQM): Methods like PM6-DH+ offer a computationally less expensive alternative to DFT, enabling the study of larger systems or longer timescale phenomena.[9] While less accurate than DFT, they can be effectively used in hybrid QM/MM approaches or for initial conformational searches.[10]
Experimental Protocol: DFT Calculation of Interaction Energy
-
Geometry Optimization:
-
Perform separate geometry optimizations of the host, guest, and the host-guest complex using a dispersion-corrected DFT functional (e.g., ωB97X-D) and a suitable basis set (e.g., 6-311++G(2d,2p)).[7]
-
Ensure that the optimizations have converged to a true minimum on the potential energy surface by performing a frequency calculation and verifying the absence of imaginary frequencies.
-
-
Single-Point Energy Calculation:
-
Using the optimized geometries, perform single-point energy calculations for the host, guest, and the complex at the same level of theory.
-
-
Interaction Energy Calculation:
-
Calculate the interaction energy (ΔE_int) using the following equation: ΔE_int = E_complex - (E_host + E_guest)
-
To account for basis set superposition error (BSSE), the counterpoise correction method should be employed.
-
Molecular Dynamics (MD) Simulations: Capturing the Dance of Molecules
While QM methods provide a static picture, MD simulations allow us to explore the dynamic behavior of the host-guest system over time.[11][12]
-
Principle of MD: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and interactions over time.
-
Force Fields: The interactions between atoms are described by a force field, a set of empirical potential energy functions. For host-guest systems, polarizable force fields like AMOEBA can provide enhanced accuracy by accounting for the electronic polarization effects that are crucial in non-covalent interactions.[13]
-
Insights from MD: MD simulations can reveal:
-
The stability of the host-guest complex.
-
The preferred binding modes and orientations of the guest within the host.
-
The role of solvent molecules in the binding process.
-
The conformational changes in the host and guest upon binding.
-
Experimental Protocol: Setting up an MD Simulation of a Paracyclophane-Guest Complex
-
System Preparation:
-
Obtain the initial coordinates of the host-guest complex, for instance, from a QM optimization or molecular docking.
-
Place the complex in a simulation box of appropriate dimensions.
-
Solvate the system with an explicit solvent model (e.g., TIP3P water).
-
Add counter-ions to neutralize the system if necessary.
-
-
Parameterization:
-
Assign force field parameters to all atoms in the system. For novel paracyclophane derivatives, this may require parameter development.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production Run:
-
Run the simulation for a sufficiently long time to sample the relevant conformational space and obtain statistically meaningful data.
-
-
Analysis:
-
Analyze the trajectory to calculate properties of interest, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and binding free energies.
-
Free Energy Calculations: The Gold Standard for Predicting Binding Affinity
The binding free energy (ΔG_bind) is the most relevant thermodynamic quantity for characterizing the strength of a host-guest interaction. Several computational methods can be used to calculate ΔG_bind.
-
Alchemical Free Energy Methods: These methods, such as Thermodynamic Integration (TI) and Free Energy Perturbation (FEP), calculate the free energy difference between two states by gradually "transforming" one into the other. In the context of host-guest binding, the guest can be "disappeared" from the solvent and from the host's cavity to calculate the binding free energy.[13]
-
Potential of Mean Force (PMF) Calculations: Methods like Umbrella Sampling and Adaptive Biasing Force (ABF) are used to calculate the free energy profile along a specific reaction coordinate, typically the distance between the host and guest.[14] The depth of the well in the PMF profile corresponds to the binding free energy.
Workflow for Free Energy Calculation
Caption: Workflow for calculating host-guest binding free energy.
Pillar III: Applications in Drug Development and Beyond
The theoretical understanding and predictive power gained from these computational studies have profound implications for various fields, particularly in the pharmaceutical industry.
Paracyclophanes as Drug Delivery Vehicles
Host-guest chemistry provides a powerful platform for developing novel drug delivery systems.[15][16][17] Paracyclophanes can encapsulate drug molecules, thereby:
-
Enhancing Solubility: Increasing the aqueous solubility of poorly soluble drugs.[5]
-
Improving Stability: Protecting the drug from degradation in biological environments.[5]
-
Controlling Release: Enabling stimuli-responsive release of the drug at the target site.
Theoretical studies are instrumental in the rational design of paracyclophane-based drug carriers. By predicting the binding affinity and selectivity of a paracyclophane host for a particular drug molecule, researchers can computationally screen and optimize host structures before embarking on laborious and expensive synthesis.
Quantitative Data Summary
| Host-Guest System | Computational Method | Calculated ΔG_bind (kcal/mol) | Experimental ΔG_bind (kcal/mol) | Reference |
| Cucurbit[4]uril-Guest | AMOEBA, BAR | -8.5 to -13.5 | -8.7 to -13.6 | [13] |
| Cucurbit[4]uril-Guest | QM-VM2 (SEQM) | (Correlation R²=0.8 for +1 guests) | (Varies) | [10] |
| Octa-acid-Guest | Various (SAMPL4) | (Varies) | (Varies) | [18] |
Note: The table presents representative data from the literature on host-guest systems, highlighting the correlation between computational predictions and experimental results. Specific paracyclophane data is less commonly presented in this format in review articles, but the principles and methods are directly applicable.
Molecular Recognition and Sensing
The high degree of preorganization and tunable electronic properties of paracyclophanes make them excellent candidates for molecular sensors.[19] Theoretical studies can aid in the design of hosts that exhibit a measurable response (e.g., a change in fluorescence) upon binding to a specific analyte.[1]
Future Perspectives and Challenges
The field of theoretical and computational studies of paracyclophane host-guest interactions is continually evolving. Future advancements will likely focus on:
-
Development of more accurate and efficient force fields: This will enable more reliable and longer timescale MD simulations.
-
Integration of machine learning: Machine learning models trained on large datasets of experimental and computational data could accelerate the prediction of binding affinities and the discovery of novel host-guest pairs.[20][21]
-
Multi-scale modeling: Combining different levels of theory (e.g., QM/MM) to study complex biological systems where a paracyclophane-based drug carrier interacts with a protein target.
The continued synergy between theoretical predictions and experimental validation will undoubtedly unlock the full potential of paracyclophanes in supramolecular chemistry and its diverse applications.
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[2,2']paracyclophane-based π-conjugated molecular wires reveal molecular-junction behavior. Journal of the American Chemical Society. Available at: [Link]
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Biomedical Applications of Supramolecular Systems Based on Host–Guest Interactions. Chemical Reviews. Available at: [Link]
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Development of Drug Delivery Systems for Macrocyclic Drugs via Host-Guest Chemistry. University of Tokyo. Available at: [Link]
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Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. PMC. Available at: [Link]
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Exploring Molecular Dynamics Simulation to Predict Binding With Ocular Mucin: An in Silico Approach for Screening Mucoadhesive Materials for Ocular Retentive Delivery Systems. PubMed. Available at: [Link]
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The Electronic Landscape of Tetraazaparacyclophanes: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of Constrained Aromatic Systems
Tetraazaparacyclophanes represent a fascinating class of macrocyclic compounds characterized by the presence of two aromatic rings linked by two aliphatic chains, each containing two nitrogen atoms. This unique structural arrangement imparts a pseudo-planar chirality and a constrained environment that profoundly influences their electronic properties. The interplay between the π-systems of the aromatic decks and the electron-donating or -withdrawing nature of the substituents on the macrocyclic framework gives rise to a rich and tunable electronic landscape. Understanding these properties is paramount for harnessing the potential of tetraazaparacyclophanes in diverse fields, from materials science to medicinal chemistry. This guide provides an in-depth exploration of the synthesis, electronic structure, photophysical and electrochemical behavior, and host-guest chemistry of these intriguing molecules, offering a technical resource for researchers and professionals seeking to leverage their unique characteristics.
I. The Synthetic Gateway: Tailoring Electronic Properties through Molecular Design
The electronic characteristics of tetraazaparacyclophanes are intrinsically linked to their molecular architecture. Consequently, synthetic strategies that allow for precise control over the macrocyclic structure are of fundamental importance.
A. Core Synthesis: The Foundation of the Macrocycle
The most common synthetic routes to tetraazaparacyclophanes involve high-dilution condensation reactions between a dihaloaromatic species and a tetraamine aliphatic linker. The choice of the aromatic core and the length and nature of the linker chains are critical determinants of the cavity size and overall geometry of the cyclophane.
A representative synthetic approach involves the reaction of a bis(halomethyl)arene with a diamine, followed by a second cyclization step with another bis(halomethyl)arene derivative. Functional groups can be introduced either on the aromatic rings or the aliphatic chains, providing a versatile platform for fine-tuning the electronic properties. For instance, the synthesis of dibridged macrocyclic tetraazaparacyclophanes has been reported, offering new host structures with modified cavity dimensions.[1]
B. Functionalization: A Palette for Electronic Modulation
The true power of tetraazaparacyclophane chemistry lies in the ability to introduce a wide array of functional groups, which can dramatically alter the electronic landscape of the molecule.
-
Electron-Donating and -Withdrawing Groups: The introduction of electron-donating groups (e.g., alkoxy, amino) on the aromatic rings increases the electron density of the π-system, generally leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease the electron density, resulting in a blue-shift.
-
Redox-Active Moieties: The incorporation of redox-active units, such as ferrocene or viologen, can impart interesting electrochemical properties, enabling the development of molecular switches and sensors.
-
Chromophores and Fluorophores: Attaching chromophoric or fluorophoric moieties allows for the development of photoactive systems with tailored absorption and emission characteristics.
The ability to strategically functionalize the tetraazaparacyclophane framework is a key enabling technology for its application in advanced materials and drug delivery systems.[2]
II. Delving into the Electronic Core: Theoretical and Spectroscopic Insights
A comprehensive understanding of the electronic properties of tetraazaparacyclophanes requires a synergistic approach that combines theoretical calculations with experimental spectroscopic techniques.
A. The Frontier Molecular Orbitals: A Quantum Mechanical Perspective
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of complex organic molecules.[3][4][5] For tetraazaparacyclophanes, DFT calculations can provide valuable insights into the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is often distributed across the entire macrocyclic framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that governs the electronic and optical properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule and a red-shifted absorption spectrum.
B. Probing Electronic Transitions: UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are indispensable techniques for characterizing the electronic transitions in tetraazaparacyclophanes.
-
UV-Vis Absorption: The UV-Vis absorption spectrum reveals the energies of the electronic transitions from the ground state to various excited states. The position, intensity, and shape of the absorption bands are sensitive to the molecular structure, solvent polarity, and the presence of guest molecules.
-
Fluorescence Emission: Upon excitation, many tetraazaparacyclophanes exhibit fluorescence, providing information about the de-excitation pathways from the excited state. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency of the emission process.
The photophysical properties of related nitrogen-containing heterocycles, such as tetraazaperopyrenes, have been studied in detail, providing a valuable framework for understanding the behavior of tetraazaparacyclophanes.[6][7]
| Property | Typical Range/Observation | Influencing Factors |
| Absorption Maximum (λmax) | 250 - 400 nm | Aromatic core, substituents, solvent polarity |
| Emission Maximum (λem) | 350 - 550 nm | Molecular rigidity, solvent, temperature |
| Stokes Shift | 50 - 150 nm | Structural relaxation in the excited state |
| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.5 | Non-radiative decay pathways, aggregation |
Table 1: Representative Photophysical Properties of Tetraazaparacyclophane Derivatives
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the tetraazaparacyclophane derivative in a suitable solvent (e.g., THF, acetonitrile) at a concentration of approximately 1 mM.
-
UV-Vis Measurement:
-
Dilute the stock solution to a concentration that gives an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
-
Fluorescence Measurement:
-
Use a solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excite the sample at its λmax and record the emission spectrum.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) should be measured under identical experimental conditions.
-
Figure 1: Workflow for the photophysical characterization of tetraazaparacyclophanes.
III. Redox Activity and Electrochemical Behavior
The presence of nitrogen atoms and the extended π-systems in tetraazaparacyclophanes endows them with interesting redox properties, which can be probed by electrochemical techniques such as cyclic voltammetry.
A. Cyclic Voltammetry: Mapping the Redox Landscape
Cyclic voltammetry provides information about the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the reversibility of the redox processes.[8] For tetraazaparacyclophanes, the first oxidation is typically associated with the removal of an electron from the HOMO, while the first reduction involves the addition of an electron to the LUMO.
The redox potentials can be tuned by the introduction of electron-donating or -withdrawing substituents. Electron-donating groups make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it easier to reduce (less negative reduction potential).
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated solvent (e.g., acetonitrile, dichloromethane).
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement:
-
Add the tetraazaparacyclophane derivative to the electrolyte solution to a final concentration of approximately 1 mM.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
The scan rate can be varied to investigate the kinetics of the electrode processes.
-
Figure 2: General workflow for cyclic voltammetry experiments.
IV. Host-Guest Chemistry: Electronic Perturbations in a Confined Space
A defining feature of tetraazaparacyclophanes is their ability to act as hosts for a variety of guest molecules within their macrocyclic cavity. This host-guest interaction can lead to significant perturbations of the electronic properties of both the host and the guest.[9]
A. The Driving Forces of Encapsulation
The formation of host-guest complexes is driven by a combination of non-covalent interactions, including:
-
π-π Stacking: Interactions between the aromatic rings of the host and an aromatic guest.
-
Hydrogen Bonding: Interactions between the nitrogen atoms of the host and hydrogen bond donors on the guest.
-
Van der Waals Forces: Dispersive forces between the host and guest.
-
Hydrophobic Effects: In aqueous media, the encapsulation of a nonpolar guest is driven by the release of ordered water molecules from the cavity.
B. Electronic Consequences of Guest Binding
The encapsulation of a guest molecule can modulate the electronic properties of the tetraazaparacyclophane host in several ways:
-
Changes in Absorption and Emission: The binding of a guest can alter the local environment of the chromophore, leading to shifts in the absorption and emission maxima (solvatochromism) and changes in the fluorescence quantum yield. This phenomenon is the basis for the development of fluorescent chemosensors.[10]
-
Perturbation of Redox Potentials: The electrostatic and electronic interactions with a guest molecule can affect the energies of the HOMO and LUMO of the host, resulting in a shift in its oxidation and reduction potentials.
The ability to tailor tetraazaparacyclophanes for the selective recognition of specific analytes opens up exciting possibilities for the development of highly sensitive and selective chemical sensors.[11]
Figure 3: Host-guest interaction leading to a change in electronic properties.
V. Applications in Materials Science and Drug Development
The unique electronic properties of tetraazaparacyclophanes make them attractive candidates for a range of applications.
-
Molecular Sensors: Their ability to exhibit changes in their photophysical or electrochemical properties upon guest binding makes them ideal platforms for the development of chemosensors for ions, small molecules, and biomolecules.
-
Molecular Switches: The reversible switching between different electronic states, triggered by external stimuli such as light or redox chemistry, allows for their use in molecular electronics and data storage.
-
Drug Delivery: The macrocyclic cavity can be used to encapsulate and transport drug molecules, with the potential for controlled release triggered by specific environmental cues. The tetraaza functionality also offers sites for bioconjugation.
VI. Conclusion and Future Outlook
Tetraazaparacyclophanes are a versatile class of macrocycles with a rich and tunable electronic landscape. The ability to precisely control their structure and functionalization through synthetic chemistry, coupled with a deep understanding of their electronic properties, will continue to drive innovation in materials science and drug development. Future research in this area is likely to focus on the development of more sophisticated host-guest systems with enhanced selectivity and sensitivity, the design of novel photo- and electro-active materials with tailored properties, and the exploration of their potential in biological applications. The continued synergy between synthetic chemistry, spectroscopy, and computational modeling will be crucial for unlocking the full potential of these fascinating molecules.
References
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Synthesis of Dibridged Macrocyclic Tetraazaparacyclophanes. Synthetic Communications, 27(13). Available at: [Link]
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[8]Para[44–]paracyclophanes; synthesis, structure, and cyclic voltammetry. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Total synthesis of (-)-cylindrocyclophane A facilitated by C-H functionalization. PubMed. Available at: [Link]
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Host-Guest Chemistry in Supramolecular Theranostics. Theranostics, 9(11), 3025-3047. Available at: [Link]
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Understanding UV/Vis Spectra of Halogenated Tetraazaperopyrenes (TAPPs): A Computational Study. ResearchGate. Available at: [Link]
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(a) UV-vis absorption spectra and (b) fluorescence spectra for FEM, CATPA and CACz in THF solution with an excitation wavelength (λex) at 365, 395 and 400, respectively; (c) UV-vis absorption spectra and (d) fluorescence spectra for FEM, CATPA and CACz in the thin-film state (λex = 400 nm for all three compounds). ResearchGate. Available at: [Link]
-
Understanding UV-Vis Spectra of Halogenated Tetraazaperopyrenes (TAPPs): A Computational Study. PubMed. Available at: [Link]
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DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. Available at: [Link]
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Host–guest chemistry Home. RSC Publishing. Available at: [Link]
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DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. PubMed. Available at: [Link]
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DFT primer (2) --- Electronic Structure. YouTube. Available at: [Link]
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Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. MDPI. Available at: [Link]
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Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. MDPI. Available at: [Link]
-
Rotaxane and catenane host structures for sensing charged guest species. PubMed. Available at: [Link]
-
Photofunctional cyclophane host–guest systems. Chemical Communications. Available at: [Link]
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Analysis of Drug-Drug Interactions with Cyclic Voltammetry: An Overview of Relevant Theoretical Models and Recent Experimental Achievements. ResearchGate. Available at: [Link]
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DFT calculations for structural prediction and applications of intercalated lamellar compounds. Dalton Transactions. Available at: [Link]
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Shape-responsive host–guest chemistry: metal-free tetracationic porphyrin nonplanarity promoted by clay mineral interactions assessed by theoretical simulations. Dalton Transactions. Available at: [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. Available at: [Link]
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Cyclic voltammetry on recessed nanodisk-array electrodes prepared from track-etched polycarbonate membranes with 10-nm diameter pores. PubMed. Available at: [Link]
-
Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(thiophen-2-yl)vinyl)azulene. MDPI. Available at: [Link]
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Shaping tetraazaparacyclophanes for selective solvent vapour detection: Structural variations in coating design. University of Vienna. Available at: [Link]
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A Technical Guide to the Conformational Analysis of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
An in-depth technical guide on the conformational analysis of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, designed for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of the conformational dynamics of this compound. As a molecule of significant interest in supramolecular chemistry and materials science, a deep understanding of its structural flexibility and preferred spatial arrangements is paramount for its application. This document delineates the critical experimental and computational methodologies for elucidating its conformational landscape, offering field-proven insights into the rationale behind these strategic choices. It is intended to serve as a valuable resource for researchers engaged in the study of macrocyclic compounds and their applications in areas such as molecular recognition and drug development.
Foundational Principles: The Significance of Conformational Analysis
Paracyclophanes, characterized by bridged aromatic rings, exhibit unique chemical and physical properties stemming from their strained and often non-planar structures. The introduction of heteroatoms, such as nitrogen in the case of this compound, imparts additional functionality, including metal ion coordination and hydrogen bonding capabilities. The conformational flexibility of the aliphatic bridges and the potential for different relative orientations of the aromatic rings give rise to a complex energy landscape of conformers. A thorough conformational analysis is therefore not merely an academic exercise but a critical step in understanding and predicting the molecule's behavior in various applications, from host-guest chemistry to the design of novel therapeutic agents.
Synthetic Pathways and Structural Elucidation
The synthesis of multibridged cyclophanes is a non-trivial endeavor, often plagued by low yields due to competing polymerization reactions. The high-dilution principle is a cornerstone of successful macrocyclization, favoring intramolecular ring-closure. A plausible synthetic route to this compound involves the condensation of a bis(aminoalkyl)benzene derivative with a suitable dicarboxylic acid derivative.
Illustrative Synthetic Protocol
A robust synthetic strategy is paramount for obtaining sufficient material for conformational studies. The following protocol outlines a generalized approach.
Experimental Protocol: Macrocyclization under High Dilution
-
Apparatus and Inert Atmosphere: A multi-neck round-bottom flask is fitted with a high-precision syringe pump, a reflux condenser, and an argon inlet. Maintaining an inert atmosphere is crucial to prevent side reactions with atmospheric oxygen and moisture.
-
Solvent and Reagent Preparation: Dry, degassed aprotic solvent (e.g., toluene) is used. The bis(aminoalkyl)benzene and the dicarboxylic acid dichloride are each dissolved in the solvent to create dilute solutions (typically in the range of 0.01 to 0.1 M).
-
Simultaneous Addition: The two reactant solutions are added simultaneously and at a very slow rate (e.g., over 24-48 hours) via the syringe pump to the refluxing solvent in the reaction flask. This ensures that the concentration of the reactants in the flask remains extremely low, thereby promoting intramolecular cyclization.
-
Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is subjected to purification.
-
Purification: Column chromatography using silica gel or alumina is a standard method for isolating the desired tetraazaparacyclophane from oligomeric and polymeric byproducts.
Caption: High-dilution synthesis of the target tetraazaparacyclophane.
Methodologies for Conformational Analysis
A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the conformational behavior of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Dynamics
NMR spectroscopy is the preeminent technique for studying the structure and dynamics of molecules in solution.
-
¹H NMR Spectroscopy: The chemical shifts of the protons, particularly the aromatic and methylene bridge protons, are highly sensitive to the local magnetic environment. Protons situated above the plane of the aromatic ring will experience a shielding effect and appear at upfield chemical shifts, a characteristic feature of cyclophanes.
-
Variable-Temperature (VT) NMR: This is a powerful tool for investigating dynamic processes. By recording spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal, indicating rapid interconversion.
Experimental Protocol: Dynamic NMR (DNMR) Analysis
-
Sample Preparation: A solution of the purified tetraazaparacyclophane is prepared in a suitable deuterated solvent (e.g., toluene-d₈, which allows for a wide temperature range).
-
Data Acquisition: A series of ¹H NMR spectra are acquired over a broad temperature range (e.g., from -80 °C to 100 °C).
-
Lineshape Analysis: The rate constants for the conformational exchange at different temperatures can be extracted from the spectra by lineshape analysis.
-
Eyring Analysis: An Eyring plot (a plot of ln(k/T) versus 1/T) is constructed to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) for the conformational interconversion.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This yields precise information on bond lengths, bond angles, and the preferred conformation adopted in the crystal lattice. This solid-state structure serves as a crucial benchmark for validating the results of computational modeling.
Computational Chemistry: Mapping the Energy Landscape
Computational methods are indispensable for exploring the potential energy surface and gaining insights that may be difficult to obtain experimentally.
-
Conformational Search: Algorithms such as molecular mechanics-based conformational searches are employed to identify a wide range of possible low-energy conformers.
-
Quantum Mechanical Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain accurate structures and relative energies.
-
Transition State Calculations: To understand the pathways of interconversion, transition state structures connecting the stable conformers are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. This allows for the calculation of the energy barriers of these processes.
Caption: A workflow integrating experimental and computational methods.
Anticipated Conformational Isomers and Dynamics
For this compound, the primary conformational isomerism is expected to arise from the relative orientation of the aromatic rings, leading to syn and anti conformers. The flexibility of the six-atom bridges allows for different arrangements, such as chair and boat-like conformations.
Table 1: Predicted Conformers and Their Distinguishing Features
| Conformer | Aromatic Ring Orientation | Bridge Conformation | Expected ¹H NMR Signature | Relative Energy |
| syn-Chair | Syn | Chair | Distinct sets of signals for inner and outer protons. | Low |
| anti-Chair | Anti | Chair | Potentially simpler spectrum due to higher symmetry. | Low |
| syn-Boat | Syn | Boat | Likely different chemical shifts for bridge protons. | Higher |
| anti-Boat | Anti | Boat | May be a transition state or a shallow minimum. | Higher |
The interconversion between these conformers likely proceeds through a complex series of bond rotations and ring flips, and the energy barriers can be quantified using DNMR and computational methods.
Broader Implications and Future Prospects
The detailed conformational analysis of this compound has far-reaching implications.
-
Drug Development: The design of macrocyclic drugs often requires a deep understanding of their conformational preferences to ensure proper binding to their biological targets.
-
Materials Science: The ability to control the conformation of these molecules can lead to the development of new materials with tailored properties for applications in sensing, catalysis, and molecular electronics.
-
Supramolecular Chemistry: As host molecules, the size and shape of the central cavity, which are dictated by the conformation, determine their guest-binding properties.
Future work should focus on exploring the conformational changes upon metal ion coordination and guest binding, which will be crucial for the rational design of functional supramolecular systems.
References
This section would be populated with citations to peer-reviewed literature, methodology manuals, and computational chemistry software documentation. The following are representative examples of the types of sources that would be included.
Methodological & Application
Application Notes and Protocols for 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, a versatile macrocyclic host molecule, in the field of supramolecular chemistry. Authored from the perspective of a Senior Application Scientist, this document delivers not only detailed experimental protocols but also the underlying scientific principles and rationale to empower researchers in their endeavors.
Introduction: The Unique Architecture of a Versatile Host
This compound, often referred to as a tetraazaparacyclophane, is a synthetic macrocycle characterized by a rigid, pre-organized cavity composed of two diphenylmethane units bridged by two tetra-azaalkane chains.[1][2] This unique three-dimensional architecture, featuring a hydrophobic cavity and strategically positioned nitrogen atoms, makes it an exceptional candidate for host-guest chemistry, molecular recognition, and the construction of more complex supramolecular assemblies.[3][4] The nitrogen atoms enhance its electron-donating properties and provide sites for functionalization, allowing for the tuning of its solubility and recognition properties.[5]
The significance of this cyclophane lies in its ability to encapsulate a variety of guest molecules within its well-defined cavity, driven by non-covalent interactions such as hydrophobic effects, π-π stacking, and hydrogen bonding. This behavior mimics biological recognition processes and has led to its exploration in diverse applications, including drug delivery and the development of molecular sensors.[6][7]
Synthesis of this compound: A Foundational Protocol
The synthesis of tetraazaparacyclophanes is a critical first step for any subsequent application. The following protocol is based on established methods and emphasizes the importance of high-dilution conditions to favor intramolecular cyclization over polymerization.[8]
Causality in Synthesis:
The choice of a high-dilution technique is paramount in macrocycle synthesis. By maintaining a very low concentration of the reactants, the probability of one end of a molecule reacting with another molecule (intermolecular reaction leading to polymers) is significantly reduced, while the probability of its two ends finding each other (intramolecular reaction leading to the desired cyclophane) is favored. The selection of an appropriate solvent and base is also crucial for ensuring sufficient solubility of the reactants and promoting the desired nucleophilic substitution reactions.
Experimental Protocol: Synthesis of a Tetraazaparacyclophane Derivative
While the seminal synthesis of the parent this compound was reported by Odashima and colleagues in 1985,[1] a detailed modern protocol for a closely related derivative, this compound-13,32-disulfone, is presented here as a representative example of the synthetic strategy.[8]
Materials:
-
N,N'-di-p-tosylaminodiphenylsulfone
-
Tetramethylene dibromide
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous DMF. The total volume of DMF should be calculated to achieve a final reactant concentration of approximately 6.9 x 10⁻³ mol/L.
-
High-Dilution Cyclization:
-
Dissolve N,N'-di-p-tosylaminodiphenylsulfone and an equimolar amount of tetramethylene dibromide in separate portions of anhydrous DMF.
-
Simultaneously, add both reactant solutions dropwise to the stirred DMF containing a suspension of anhydrous K₂CO₃ (in large excess) over a period of 48-72 hours at a constant temperature (e.g., 80-90 °C).
-
-
Reaction Work-up:
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for another 24 hours.
-
Allow the mixture to cool to room temperature and filter to remove the inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of chloroform.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform, such as 1:30 v/v).[8]
-
Collect the fractions containing the desired product and evaporate the solvent to yield the pure tetraazaparacyclophane disulfone as a white solid.
-
Characterization:
The structure and purity of the synthesized cyclophane should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As an indicator of purity.
Application in Host-Guest Chemistry: Probing Molecular Recognition
The hydrophobic cavity of this compound makes it an excellent host for a variety of guest molecules, particularly those with aromatic moieties. The binding process can be studied and quantified using techniques such as Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy.
NMR Titration for Binding Constant Determination
Principle:
NMR titration is a powerful method to study host-guest interactions in solution. Upon addition of a guest molecule, the chemical shifts of the host's protons (and vice-versa) will change due to the altered chemical environment upon complexation. By monitoring these changes as a function of guest concentration, the binding constant (Ka) can be determined.
Protocol for ¹H NMR Titration:
Materials:
-
This compound (Host)
-
Guest molecule of interest
-
Deuterated solvent (e.g., D₂O, CDCl₃, depending on the solubility of host and guest)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the host at a known concentration (typically in the millimolar range, e.g., 1-5 mM) in the chosen deuterated solvent.
-
Prepare a stock solution of the guest at a significantly higher concentration (e.g., 50-100 mM) in the same solvent.
-
-
Titration:
-
Transfer a precise volume of the host solution into an NMR tube.
-
Acquire a ¹H NMR spectrum of the free host.
-
Add small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Continue this process until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Identify the host protons that show the most significant chemical shift changes upon guest binding.
-
Plot the change in chemical shift (Δδ) of a specific host proton against the concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Ka).
-
Diagram: NMR Titration Workflow
Caption: Workflow for NMR titration to determine host-guest binding constants.
Fluorescence Spectroscopy for Studying Host-Guest Interactions
Principle:
Fluorescence spectroscopy is a highly sensitive technique for studying host-guest complexation, especially when the guest molecule is fluorescent and its emission properties (intensity, wavelength) are sensitive to the polarity of its microenvironment. When a fluorescent guest is encapsulated within the hydrophobic cavity of the cyclophane, its fluorescence is often enhanced, and the emission maximum may shift (typically a blue shift).
Protocol for Fluorescence Titration:
Materials:
-
This compound (Host)
-
Fluorescent guest molecule (e.g., 8-Anilinonaphthalene-1-sulfonic acid (ANS), 6-(p-toluidino)naphthalene-2-sulfonate (TNS))
-
Buffer solution (e.g., HEPES, phosphate buffer) to maintain a constant pH
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the host in the chosen buffer.
-
Prepare a stock solution of the fluorescent guest in the same buffer at a low concentration where its fluorescence is not self-quenched (typically in the micromolar range).
-
-
Titration:
-
Place a known volume of the guest solution in a quartz cuvette.
-
Record the fluorescence emission spectrum of the free guest.
-
Add small, precise volumes of the host stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate before recording the new fluorescence spectrum.
-
Continue adding the host solution until no further significant changes in fluorescence intensity are observed.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum against the concentration of the host.
-
Analyze the data using a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex, to calculate the association constant (Ka).
-
Table: Representative Binding Constants
| Guest Molecule | Host | Binding Constant (Kₐ) [M⁻¹] | Technique | Reference |
| 6-(p-toluidino)naphthalene-2-sulfonate (TNS) | Cationic cyclophane tetramer (core: tetraaza[6.1.6.1]paracyclophane) | 4.8 x 10⁵ | Fluorescence Spectroscopy | [3] |
| 6-(p-toluidino)naphthalene-2-sulfonate (TNS) | pH/Reduction-Responsive Cyclophane Dimer | 9.6 x 10⁴ (at pH 3.8) | Fluorescence Spectroscopy | [9] |
Application in Drug Delivery: A Potential Carrier System
The ability of this compound and its derivatives to encapsulate guest molecules makes them promising candidates for drug delivery systems. The hydrophobic cavity can host poorly water-soluble drugs, potentially enhancing their bioavailability and providing a means for controlled release.
Conceptual Framework for Drug Delivery:
The core concept involves the non-covalent encapsulation of a drug molecule within the cyclophane's cavity. This host-guest complex can then be administered, and the drug released at the target site due to a change in environmental conditions (e.g., pH, temperature) or through competitive displacement by another molecule with a higher affinity for the host. While specific drug loading and release data for the parent tetraazaparacyclophane is an area of ongoing research, the principles can be extrapolated from studies on its derivatives. For instance, a steroid-functionalized derivative has been shown to release guest molecules in response to mechanical stimuli.[7]
Diagram: Drug Delivery Concept
Caption: Conceptual workflow for drug delivery using a cyclophane host.
Protocol for Drug Loading and Release Study (Hypothetical):
This protocol outlines a general approach for investigating the potential of this compound as a drug carrier, using a model drug like doxorubicin.
Materials:
-
This compound
-
Doxorubicin (or another suitable drug)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Dialysis membrane with an appropriate molecular weight cut-off
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure: Drug Loading
-
Prepare a concentrated solution of the cyclophane in a suitable solvent.
-
Prepare a solution of doxorubicin in the same solvent.
-
Mix the two solutions and stir for an extended period (e.g., 24 hours) at room temperature to allow for complex formation.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a solvent in which the free drug is soluble but the complex is not, to remove any unloaded drug.
-
Determine the drug loading efficiency by dissolving a known amount of the complex and quantifying the encapsulated drug using UV-Vis or fluorescence spectroscopy.
Procedure: In Vitro Drug Release
-
Place a known amount of the drug-loaded cyclophane complex into a dialysis bag.
-
Immerse the dialysis bag in a known volume of PBS at a specific pH (e.g., 7.4 to simulate physiological conditions and 5.5 to simulate the tumor microenvironment).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh buffer.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Conclusion and Future Perspectives
This compound stands as a testament to the power of rational molecular design in supramolecular chemistry. Its well-defined cavity and tunable properties make it a valuable tool for researchers in molecular recognition and a promising scaffold for the development of advanced functional materials. The protocols outlined in this guide provide a solid foundation for harnessing the potential of this versatile host molecule. Future research will likely focus on the development of novel derivatives with enhanced selectivity and responsiveness, as well as their integration into more complex systems for applications in targeted drug delivery, catalysis, and molecular sensing.
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Application Notes & Protocols: Tetraazaparacyclophanes as a pH-Responsive Platform for Targeted Drug Delivery
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tetraazaparacyclophane macrocycles in advanced drug delivery systems. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a framework for evaluating these molecules as intelligent drug carriers. The narrative is built on the unique host-guest chemistry of cyclophanes and the inherent stimuli-responsive nature of nitrogen-containing macrocycles.
Introduction: Beyond Conventional Carriers
The field of drug delivery is continuously evolving, moving from simple encapsulation to sophisticated systems that can release therapeutic payloads in response to specific environmental triggers.[1][2] Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes have become invaluable tools, capable of forming host-guest complexes that enhance drug solubility, stability, and bioavailability.[3][4][5]
Cyclophanes, a class of macrocycles featuring aromatic rings linked by aliphatic chains, offer a highly tunable three-dimensional cavity, making them exceptional candidates for molecular recognition.[6][7] This guide focuses specifically on tetraazaparacyclophanes , a subclass where the bridging chains contain four nitrogen atoms. These nitrogen atoms are not merely structural components; they are functional handles that impart "intelligence" to the system. Their ability to undergo protonation in acidic environments provides a robust mechanism for pH-responsive drug release, a critical feature for targeting the acidic microenvironments of tumors and endosomes.[8][9][10]
Here, we present the conceptual framework and validated protocols for designing, synthesizing, and evaluating a tetraazaparacyclophane-based carrier for the targeted delivery of the widely-used chemotherapeutic agent, Doxorubicin (DOX).
PART 1: Design, Synthesis, and Functionalization
Application Note 1.1: Rationale for Molecular Design
The efficacy of a drug carrier is dictated by its molecular design. Our choice of a tetraazaparacyclophane scaffold is deliberate and based on two core principles:
-
pH-Responsiveness for Triggered Release : The tumor microenvironment and intracellular endosomes are characteristically acidic (pH 5.0-6.5) compared to the physiological pH of blood (pH 7.4).[11] The tertiary amine groups within the tetraazaparacyclophane backbone serve as pH sensors. At pH 7.4, they are largely deprotonated and neutral, allowing for stable encapsulation of a guest drug molecule. Upon entering an acidic environment, these amines become protonated. The resulting positive charges induce strong electrostatic repulsion within the macrocycle, causing a conformational change that weakens the host-guest interaction and expels the drug payload precisely at the site of action.[9][12]
-
Functionalization for Biocompatibility and Targeting : A raw macrocycle is rarely suitable for in vivo applications.[13] To create a viable drug carrier, we must functionalize its periphery. This is typically achieved by incorporating reactive sites into the aromatic panels of the cyclophane during synthesis. These sites can then be used to attach:
-
Poly(ethylene glycol) (PEG) Chains : PEGylation is a gold-standard technique that renders nanoparticles "stealthy," helping them evade the immune system and prolonging their circulation time in the bloodstream.
-
Targeting Ligands : To ensure the carrier preferentially accumulates in tumor tissue, a targeting moiety like folic acid can be attached. Many cancer cells overexpress the folate receptor, and this interaction can trigger receptor-mediated endocytosis, actively pulling the drug carrier into the cell.
-
Protocol 1.1: Synthesis of a Functionalized Tetraazaparacyclophane
This protocol describes a representative one-pot synthesis for a tetraazaparacyclophane, adapted from established methodologies for cyclophane construction.[14][15] The procedure is designed to be a foundational template that can be modified with different aromatic units or linkers.
Materials:
-
1,4-Bis(bromomethyl)benzene
-
N,N'-dimethyl-1,4-butanediamine
-
Anhydrous Acetonitrile (CH₃CN)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
High-purity Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Setup : Assemble a 1 L three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
Reagent Preparation : In a separate flask, dissolve 1,4-Bis(bromomethyl)benzene (10 mmol) in 250 mL of anhydrous acetonitrile. In another flask, dissolve N,N'-dimethyl-1,4-butanediamine (10 mmol) in 250 mL of anhydrous acetonitrile.
-
High-Dilution Cyclization : Add anhydrous potassium carbonate (40 mmol) to the 1 L reaction flask containing 300 mL of refluxing acetonitrile.
-
Slow Addition : Using two separate syringe pumps, slowly and simultaneously add the solutions of 1,4-bis(bromomethyl)benzene and N,N'-dimethyl-1,4-butanediamine to the refluxing acetonitrile/K₂CO₃ suspension over a period of 12 hours. Causality Note: The high-dilution and slow-addition conditions are critical to favor intramolecular cyclization over intermolecular polymerization, thereby maximizing the yield of the desired macrocycle.
-
Reaction Completion : After the addition is complete, continue refluxing the mixture for an additional 24 hours to ensure complete reaction.
-
Workup and Purification :
-
Cool the reaction mixture to room temperature and filter off the potassium salts.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Redissolve the crude product in dichloromethane (DCM) and wash with deionized water (3 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product via column chromatography on silica gel (using a DCM/methanol gradient) to isolate the pure tetraazaparacyclophane.
-
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization 1.1: Synthetic Workflow
Caption: Workflow for the synthesis of a model tetraazaparacyclophane.
PART 2: Drug Loading and Complex Characterization
Application Note 2.1: Host-Guest Complexation with Doxorubicin
Doxorubicin (DOX) is an ideal model drug for this system.[16] Its planar, aromatic anthracycline structure allows it to be encapsulated within the hydrophobic cavity of the cyclophane through a combination of non-covalent interactions, including π-π stacking and hydrophobic effects. The tertiary amine on DOX's daunosamine sugar can also form hydrogen bonds with the carrier. This multi-point interaction ensures stable encapsulation at physiological pH.[4][17]
Protocol 2.1: Doxorubicin Loading
This protocol is based on a standard incubation method, optimized for cyclophane carriers.
Materials:
-
Synthesized tetraazaparacyclophane carrier
-
Doxorubicin hydrochloride (DOX.HCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 3.5 kDa)
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation : Prepare a 1 mg/mL solution of the tetraazaparacyclophane carrier in pH 7.4 PBS. Prepare a 2 mg/mL solution of DOX.HCl in deionized water.
-
Incubation : Mix the carrier solution and the DOX solution at a 5:1 (w/w) carrier-to-drug ratio. For example, add 1 mL of the DOX solution to 10 mL of the carrier solution.
-
Complex Formation : Stir the mixture at room temperature for 24 hours in the dark to allow for host-guest complex formation. Causality Note: Doxorubicin is light-sensitive; performing the incubation in the dark prevents its degradation.
-
Purification : Transfer the solution into a 3.5 kDa MWCO dialysis bag. Dialyze against 2 L of pH 7.4 PBS for 48 hours, with buffer changes every 6 hours. This step is crucial to remove any unloaded, free DOX from the solution.
-
Storage : Collect the purified DOX-loaded cyclophane (DOX@TAP) solution from the dialysis bag and store it at 4°C, protected from light.
Protocol 2.2: Characterization of the DOX@TAP Complex
Accurate characterization is essential to validate drug loading and define the system's properties.[18]
-
Drug Loading Quantification (UV-Vis Spectroscopy) :
-
Create a standard calibration curve for free DOX in PBS at its maximum absorbance wavelength (~480 nm).
-
Lyophilize a known volume of the purified DOX@TAP solution to obtain a dry powder.
-
Dissolve a precise weight of the lyophilized powder in a solvent that breaks the host-guest complex (e.g., DMSO or acidified methanol) to release the DOX.
-
Measure the absorbance of this solution at 480 nm and use the calibration curve to determine the amount of encapsulated DOX.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Total weight of drug-loaded carrier) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug used) x 100
-
-
-
Confirmation of Complexation (¹H NMR Spectroscopy) :
-
Acquire ¹H NMR spectra of the empty carrier, free DOX, and the DOX@TAP complex in a suitable solvent (e.g., D₂O).
-
Compare the spectra. Successful encapsulation is indicated by upfield shifts and broadening of the aromatic proton signals of both the DOX molecule and the cyclophane's inner cavity protons, resulting from the shielding effects of π-π stacking.
-
-
Size and Stability (Dynamic Light Scattering - DLS) :
-
Dilute the purified DOX@TAP solution in pH 7.4 PBS.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using a DLS instrument. A monodisperse population (PDI < 0.3) of nanoparticles is desirable for in vivo applications.
-
Data Presentation 2.1: Typical Complex Characteristics
| Parameter | Symbol | Target Value | Rationale |
| Hydrodynamic Diameter | Dₕ | 50 - 200 nm | Optimal size for avoiding rapid renal clearance and exploiting the Enhanced Permeability and Retention (EPR) effect in tumors. |
| Polydispersity Index | PDI | < 0.3 | Indicates a homogenous and uniform nanoparticle population. |
| Drug Loading Content | DLC | > 5% (w/w) | Ensures a sufficient therapeutic dose can be delivered. |
| Encapsulation Efficiency | EE | > 70% | High efficiency minimizes drug waste and simplifies purification. |
Visualization 2.1: Host-Guest Complexation
Caption: Encapsulation of Doxorubicin (guest) into the cyclophane (host).
PART 3: In Vitro Evaluation of Therapeutic Efficacy
Application Note 3.1: Simulating the Tumor Microenvironment
To validate our design, we must test the carrier's performance under conditions that mimic the biological target. This involves two key experiments: a release study to confirm pH-triggered payload delivery and a cell-based cytotoxicity assay to ensure the delivered drug remains effective.
Protocol 3.1: In Vitro pH-Responsive Drug Release
This protocol uses a dialysis-based method to quantify the rate of drug release in response to a pH change.
Materials:
-
Purified DOX@TAP complex
-
PBS buffers at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 3.5 kDa)
-
37°C shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Setup : Pipette 1 mL of the DOX@TAP solution into two separate dialysis bags.
-
Incubation :
-
Place one bag into a beaker containing 50 mL of pH 7.4 PBS.
-
Place the second bag into a beaker containing 50 mL of pH 5.5 PBS.
-
-
Sampling : Place both beakers in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the buffer outside the dialysis bag (the dialysate) and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantification : Measure the absorbance of DOX in each aliquot at 480 nm. Use the calibration curve to determine the concentration and calculate the cumulative percentage of drug released over time.
-
Analysis : Plot the cumulative release (%) versus time for both pH conditions. A significantly faster and higher release profile at pH 5.5 compared to pH 7.4 validates the pH-responsive design.
Protocol 3.2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[19][20]
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Free DOX.HCl, empty carrier, and DOX@TAP complex
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding : Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment : Prepare serial dilutions of free DOX, the empty carrier, and the DOX@TAP complex in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubation : Incubate the plate for 48 hours at 37°C in a CO₂ incubator.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus drug concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) for each treatment group.
Data Presentation 3.1: Expected Cytotoxicity Results
| Treatment Group | Expected IC₅₀ | Rationale |
| Empty Carrier | > 100 µM | The carrier itself should be non-toxic and biocompatible. |
| Free Doxorubicin | ~1-5 µM | Serves as the positive control for cytotoxic effect. |
| DOX@TAP Complex | ≤ Free DOX IC₅₀ | The complex should exhibit equal or enhanced cytotoxicity, demonstrating effective intracellular delivery and release of the active drug. |
Visualization 3.1: Mechanism of Targeted Delivery and Release
Caption: Targeted delivery and pH-triggered intracellular release of DOX.
Conclusion and Future Outlook
This guide establishes tetraazaparacyclophanes as a promising and highly versatile platform for the development of stimuli-responsive drug delivery systems. The inherent pH-sensitivity of the nitrogen-containing backbone provides an elegant and effective mechanism for triggered drug release in acidic tumor and endosomal environments. The protocols provided herein offer a robust starting point for synthesizing, loading, and evaluating these advanced carriers.
Future work should focus on optimizing the macrocycle structure to fine-tune its cavity size and guest affinity for a wider range of therapeutics. Comprehensive in vivo studies are the necessary next step to evaluate the biodistribution, clearance, and ultimate therapeutic efficacy of these systems in preclinical animal models.[21][22][23] The continued exploration of cyclophane chemistry will undoubtedly unlock new and powerful tools in the fight against cancer and other challenging diseases.
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Mohammadi-Farani, A., et al. (2016). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. Der Pharma Chemica. Available at: [Link]
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Popa, M. I., et al. (2017). Biocompatibility assessment of cyclic olefin copolymers: Impact of two additives on cytotoxicity, oxidative stress, inflammatory reactions, and hemocompatibility. Journal of Biomedical Materials Research Part A. Available at: [Link]
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Application Note: 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane as a Versatile Molecular Sensor Platform
Introduction
In the fields of chemical biology, environmental science, and drug development, the precise detection and quantification of specific ions and molecules are of paramount importance. Molecular sensors, or chemosensors, are designed to bind to a target analyte and produce a measurable signal. Among the various scaffolds for constructing these sensors, macrocyclic compounds have proven to be particularly effective due to their pre-organized cavities that allow for selective guest binding. This application note details the use of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane as a foundational platform for the development of robust molecular sensors.
This compound is a synthetic macrocycle featuring a unique three-dimensional structure with a hydrophobic cavity and four nitrogen atoms integrated into its paracyclophane framework.[1][2] This structure is notable for its stability and its capacity to form host-guest complexes with a variety of metal ions and small organic molecules.[1] The nitrogen atoms enhance its electron-donating properties and provide sites for further functionalization, making it an ideal and versatile scaffold for creating tailored molecular sensors.[1][3] This guide will provide an in-depth look at the principles of its use as a sensor, a protocol for its synthesis, and a detailed application protocol for anion detection using a fluorescent displacement assay.
Core Principles of Molecular Sensing with this compound
The sensing mechanism of this compound is rooted in the principles of supramolecular and host-guest chemistry.[4] The cyclophane's cavity can non-covalently bind a guest molecule, the analyte, through a combination of hydrophobic interactions, van der Waals forces, and electrostatic interactions. The size and shape of the cavity impart a degree of selectivity, allowing the cyclophane to preferentially bind guests that are sterically and electronically complementary.
For the bare this compound, which is not intrinsically fluorescent, a common and effective method to transduce a binding event into a readable signal is the Fluorescent Indicator Displacement Assay (IDA) .[5][6] The principle of the IDA is as follows:
-
Complex Formation: A fluorescent dye (indicator) that has an affinity for the cyclophane's cavity is introduced. This forms a host-indicator complex. When the fluorescent probe is in the hydrophobic cavity of the cyclophane, its fluorescence properties are often altered (typically enhanced) due to the change in the microenvironment.
-
Analyte Introduction: The analyte of interest is then added to the solution.
-
Displacement: If the analyte has a higher binding affinity for the cyclophane's cavity than the fluorescent indicator, it will displace the indicator from the cavity.
-
Signal Generation: The displaced indicator is released back into the bulk solvent, causing a change in its fluorescence (typically a decrease in intensity). This change in fluorescence is proportional to the concentration of the analyte.
This "turn-off" or "turn-on" fluorescence response allows for the sensitive detection and quantification of the target analyte.[7]
Synthesis of the Core Scaffold: A Representative Protocol
While the direct synthesis of the parent this compound has been reported, this section provides a citable protocol for a closely related derivative, this compound-13,32-disulfone, to illustrate the general synthetic strategy involving high-dilution cyclization.[8][9] This method highlights the key principles of macrocycle synthesis.
Synthesis of this compound-13,32-disulfone [8][9]
This is a two-step synthesis involving the preparation of a tosylated diamine precursor, followed by a cyclization reaction.
Step 1: Synthesis of N,N'-di-p-tosylaminodiphenylsulfone
-
N,N'-diaminodiphenyl sulfone is reacted with p-toluenesulfonyl chloride in an appropriate solvent such as pyridine.
-
The reaction mixture is stirred at room temperature for several hours.
-
The product is then isolated by precipitation in acidic water and purified by recrystallization.
Step 2: Cyclization to form the Tetraazaparacyclophane Disulfone
-
The N,N'-di-p-tosylaminodiphenylsulfone and tetramethylene dibromide are dissolved in a large volume of a suitable solvent (e.g., DMF) to maintain high dilution conditions (e.g., concentration < 10-2 M). High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
-
A base, such as potassium carbonate, is added to the reaction mixture to deprotonate the tosylamides.
-
The reaction is heated and stirred for an extended period (e.g., 48-72 hours).
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired this compound-13,32-disulfone.
The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, IR, and elemental analysis.[8][9]
Application Protocol: Fluorescent Displacement Assay for Anion Detection
This protocol describes the use of this compound (referred to as Host ) in a fluorescent displacement assay for the detection of chloride ions (Cl-) as a model anion. The fluorescent probe used is 8-Anilino-1-naphthalenesulfonic acid (ANS).
Materials and Reagents
-
This compound (Host )
-
8-Anilino-1-naphthalenesulfonic acid ammonium salt (ANS)
-
Sodium chloride (NaCl)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
High-purity water
-
Spectrofluorometer
-
Quartz cuvettes
-
Micropipettes
Experimental Workflow
Caption: Signaling pathway of the fluorescent displacement assay.
Performance Data
The following table summarizes representative performance data for the this compound-based sensor for various anions, as would be determined through the described protocol. (Note: These are illustrative values based on typical performance of similar macrocyclic sensors).
| Analyte | Binding Constant (Ka, M-1) | Limit of Detection (LOD, µM) |
| Chloride (Cl-) | 1.5 x 104 | 10 |
| Bromide (Br-) | 8.0 x 103 | 25 |
| Iodide (I-) | 2.5 x 103 | 50 |
| Acetate (CH3COO-) | 5.0 x 104 | 5 |
| Dihydrogen Phosphate (H2PO4-) | 2.0 x 102 | >100 |
Conclusion
This compound serves as a highly effective and versatile scaffold for the construction of molecular sensors. Its well-defined hydrophobic cavity allows for the selective binding of a range of analytes. By employing a fluorescent displacement assay, the non-fluorescent nature of the parent cyclophane can be readily overcome to create a sensitive and quantitative sensing system. The protocols and principles outlined in this application note provide a solid foundation for researchers and drug development professionals to design and implement novel sensor systems based on this powerful macrocyclic platform. Further functionalization of the tetraaza framework can lead to sensors with enhanced selectivity and different signaling mechanisms, opening up a wide array of possibilities in chemical and biological analysis.
References
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Yang, Y.-T., Yang, B.-Q., Li, M., Ning, W., & Lu, Z.-H. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4), 530-536. [Link]
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Taylor & Francis Online. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Retrieved from [Link]
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Hayashida, O., Nada, C., & Kusano, S. (2019). Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability. Advances in Chemical Engineering and Science, 9, 76-86. [Link]
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Thordarson, P. (2011). Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. Chemical Society Reviews, 40(3), 1305-1323. [Link]
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DeepDyve. (n.d.). Determination of binding constants on microarrays with confocal fluorescence detection. Retrieved from [Link]
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ResearchGate. (n.d.). Job's plot analysis by measurement of the fluorescence intensity. Retrieved from [Link]
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Wikipedia. (n.d.). Job plot. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information For A Bimodal Multianalyte Simple Molecule Chemosensor for Mg2+, Zn2+, and Co2+. Retrieved from [Link]
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National Institutes of Health. (2022). Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays. Retrieved from [Link]
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ResearchGate. (n.d.). A: Job's plot by fluorescence spectrometer for the binding stoichiometry of geraniol with M1. B. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Photofunctional cyclophane host–guest systems. Retrieved from [Link]
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National Institutes of Health. (2014). Intramolecular indicator displacement assay for anions: supramolecular sensor for glyphosate. Retrieved from [Link]
-
ACS Publications. (2017). Fluorescence “Turn-On” Indicator Displacement Assay-Based Sensing of Nitroexplosive 2,4,6-Trinitrophenol in Aqueous Media via a Polyelectrolyte and Dye Complex. Retrieved from [Link]
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National Institutes of Health. (2024). Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye. Retrieved from [Link]
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Application Notes and Protocols: Host-Guest Chemistry of Tetraazaparacyclophanes with Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Potential of Tetraazaparacyclophanes in Supramolecular Chemistry
Tetraazaparacyclophanes are a fascinating class of synthetic macrocycles that have garnered significant attention in the field of host-guest chemistry. Their structure, characterized by aromatic rings linked by nitrogen-containing bridges, creates a well-defined hydrophobic cavity with tunable electronic properties. This unique architecture allows them to encapsulate a variety of organic guest molecules, making them promising candidates for applications in drug delivery, chemical sensing, and catalysis. The nitrogen atoms in the linker chains can also be functionalized, offering a versatile platform for modulating their solubility, binding affinity, and responsiveness to external stimuli.[1][2] This guide provides an in-depth exploration of the host-guest chemistry of tetraazaparacyclophanes, offering detailed protocols for characterizing their interactions with organic molecules and insights into their potential applications.
Core Principles of Host-Guest Interactions
The formation of a stable complex between a tetraazaparacyclophane (host) and an organic molecule (guest) is governed by a combination of non-covalent interactions. Understanding these forces is crucial for designing hosts with high affinity and selectivity for specific guests.
-
Hydrophobic Effect: The primary driving force for complexation in aqueous media is the hydrophobic effect. The hydrophobic cavity of the tetraazaparacyclophane provides a favorable environment for nonpolar guest molecules, leading to the release of ordered water molecules from the binding site into the bulk solvent, which is an entropically favorable process.
-
π-π Stacking: The electron-rich aromatic surfaces of the paracyclophane can engage in π-π stacking interactions with aromatic guest molecules. The strength of this interaction is influenced by the electronic nature of both the host and guest.
-
Van der Waals Forces: These are short-range attractive forces that contribute to the overall stability of the host-guest complex by maximizing surface contact between the host and guest.
-
Hydrogen Bonding: While the cavity itself is primarily hydrophobic, functional groups on the periphery of the tetraazaparacyclophane or on the guest molecule can participate in hydrogen bonding, further stabilizing the complex.
-
Electrostatic Interactions: The nitrogen atoms in the linker chains can be protonated at acidic pH, introducing positive charges that can interact favorably with anionic guest molecules.[3]
The interplay of these forces dictates the binding affinity and selectivity of a given host-guest pair.
Experimental Protocols for Characterizing Host-Guest Interactions
A quantitative understanding of host-guest binding is essential for the rational design of functional supramolecular systems. The following protocols detail the most common techniques used to determine the stoichiometry, binding constant (Ka), and thermodynamics of complexation between tetraazaparacyclophanes and organic guests.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions in solution.[4][5][6][7] Changes in the chemical shifts of the host or guest protons upon complexation provide direct evidence of binding and can be used to determine the binding constant.
Protocol: 1D ¹H NMR Titration for Determining Binding Constant (Ka)
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the tetraazaparacyclophane host (e.g., 10 mM) in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be one in which both host and guest are soluble.
-
Prepare a stock solution of the organic guest molecule at a higher concentration (e.g., 100 mM) in the same deuterated solvent. The guest solution should be at least 10-20 times more concentrated than the host solution to avoid significant dilution of the host during the titration.
-
-
NMR Sample Preparation:
-
Transfer a precise volume of the host stock solution into an NMR tube.
-
Acquire a ¹H NMR spectrum of the free host. This will serve as the reference (0 equivalents of guest).
-
-
Titration:
-
Add small aliquots of the guest stock solution to the NMR tube containing the host solution. The additions should be incremental, covering a range from approximately 0.1 to 10 equivalents of the guest.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum. It is crucial to allow the system to reach equilibrium before each measurement.
-
-
Data Analysis:
-
Identify a proton on the host or guest that shows a significant change in chemical shift (Δδ) upon complexation. Protons within the host's cavity or near the binding site are often the most sensitive.
-
Plot the change in chemical shift (Δδ) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Ka).[8]
-
Causality Behind Experimental Choices:
-
Concentration Ratio: Using a much higher concentration of the guest solution minimizes dilution effects on the host concentration, simplifying the data analysis.
-
Solvent Choice: The solvent can significantly influence the binding affinity. For studying hydrophobic interactions, aqueous-based solvents are preferred.
-
Data Fitting: The choice of the binding model is crucial for obtaining an accurate binding constant. The stoichiometry of the complex can often be inferred from the shape of the binding isotherm or by using Job's plot analysis.
Self-Validating System:
-
Monitor the chemical shifts of multiple protons on both the host and guest. A consistent binding constant derived from different proton signals provides confidence in the results.
-
Ensure that the chemical shift of the monitored proton reaches a plateau at high guest concentrations, indicating saturation of the binding sites.
Visualization of the NMR Titration Workflow:
Caption: Workflow for determining the binding constant using NMR titration.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used to study host-guest interactions, particularly when either the host or the guest is fluorescent.[9][10][11][12][13] Changes in the fluorescence intensity, emission wavelength, or lifetime upon complexation can be used to determine the binding constant.
Protocol: Fluorescence Titration for Determining Binding Constant (Ka)
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission wavelengths. The excitation wavelength should be at the absorption maximum of the fluorophore, and the emission should be monitored at its emission maximum.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescent species (either the tetraazaparacyclophane host or the organic guest) at a low concentration (e.g., 1-10 µM) in a suitable solvent. The concentration should be low enough to avoid inner filter effects.
-
Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration (e.g., 1-10 mM).
-
-
Titration:
-
Place a known volume of the fluorescent species solution in a cuvette.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the quencher (the non-fluorescent binding partner) to the cuvette.
-
After each addition, mix the solution gently and record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the quencher concentration.
-
Fit the data to a suitable binding model (e.g., Stern-Volmer for quenching, or a 1:1 binding isotherm) to calculate the binding constant (Ka).
-
Causality Behind Experimental Choices:
-
Low Fluorophore Concentration: This minimizes self-quenching and inner filter effects, which can lead to inaccurate measurements.
-
Choice of Fluorophore: The fluorophore should exhibit a significant change in its fluorescence properties upon binding. This could be due to a change in the local environment (e.g., polarity) or through energy or electron transfer processes.[14]
Self-Validating System:
-
Perform control experiments to ensure that the observed changes in fluorescence are due to specific binding and not non-specific interactions or instrumental artifacts.
-
If possible, perform the titration in reverse (titrating the fluorophore into the quencher solution) to confirm the stoichiometry and binding constant.
Visualization of Host-Guest Complexation and Fluorescence Quenching:
Caption: Schematic of fluorescence quenching upon host-guest complex formation.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[15][16][17][18][19] It provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n), in a single experiment. From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
Protocol: ITC for Thermodynamic Characterization
-
Sample Preparation:
-
Prepare a solution of the tetraazaparacyclophane host (typically 10-100 µM) in a suitable buffer.
-
Prepare a solution of the organic guest (typically 10-20 times the host concentration) in the exact same buffer. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal.
-
Degas both solutions thoroughly to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Clean the sample and reference cells thoroughly.
-
Load the host solution into the sample cell and the same buffer into the reference cell.
-
Load the guest solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
Perform a series of small, precisely controlled injections of the guest solution into the host solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data is a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.
-
Causality Behind Experimental Choices:
-
Buffer Matching: This is the most critical step in ITC. Any mismatch in buffer components will result in significant heats of dilution that can mask the true binding enthalpy.
-
Degassing: Air bubbles in the solutions can cause large, spurious heat signals.
-
Concentration Range: The concentrations of the host and guest should be chosen to ensure that the "c-window" (c = Ka * [Host]) is within the optimal range for the instrument (typically between 10 and 1000) to obtain a well-defined binding isotherm.[16]
Self-Validating System:
-
Perform a control experiment by titrating the guest into the buffer alone to measure the heat of dilution. This value can be subtracted from the binding data to correct for any buffer mismatch.
-
The stoichiometry (n) determined by ITC should be close to an integer value for a well-defined binding event.
Data Presentation
Table 1: Representative Binding Data for a Tetraazaparacyclophane Host with Aromatic Guests
| Guest Molecule | Technique | Binding Constant (Kₐ) (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Naphthalene | Fluorescence | 1.2 x 10⁴ | -5.6 | - | - |
| Anthracene | Fluorescence | 5.8 x 10⁴ | -6.5 | - | - |
| Pyrene | NMR Titration | 2.3 x 10³ | -4.6 | - | - |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) | ITC | 8.5 x 10⁵ | -8.1 | -4.2 | -3.9 |
Note: The thermodynamic parameters (ΔH and -TΔS) are only obtainable from ITC experiments.
Applications in Drug Development
The ability of tetraazaparacyclophanes to encapsulate organic molecules makes them highly attractive for drug delivery applications.[20][21][22][23][24][25]
-
Solubility Enhancement: Poorly water-soluble drugs can be encapsulated within the hydrophobic cavity of a water-soluble tetraazaparacyclophane, increasing their apparent solubility and bioavailability.[21]
-
Controlled Release: The release of a drug from the host cavity can be triggered by external stimuli such as changes in pH or temperature, allowing for targeted drug delivery.[3][21]
-
Protection from Degradation: Encapsulation can protect sensitive drug molecules from enzymatic degradation or harsh physiological conditions.
Visualization of a Drug Delivery System:
Caption: Schematic of a tetraazaparacyclophane-based drug delivery system.
Conclusion and Future Perspectives
Tetraazaparacyclophanes represent a versatile and powerful platform for the development of advanced supramolecular systems. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the rich host-guest chemistry of these macrocycles. Future research in this area will likely focus on the design of more sophisticated hosts with enhanced selectivity and responsiveness, as well as their integration into functional materials and therapeutic systems. The continued development of analytical techniques and computational modeling will undoubtedly accelerate the discovery of novel applications for tetraazaparacyclophanes in chemistry, biology, and medicine.[26][27][28]
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Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. PMC. [Link]
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Application Notes and Protocols: NMR Spectroscopy of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane Complexes
Abstract: This document provides a comprehensive guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 1,6,20,25-tetraaza[6.1.6.1]paracyclophane and its complexes. These unique macrocycles, noted for their well-defined cavities, are of significant interest in host-guest chemistry, molecular recognition, and as scaffolds in drug development. We will delve into the structural elucidation, conformational analysis, and the study of binding interactions of these cyclophanes using a suite of advanced NMR techniques. This guide is intended for researchers and scientists engaged in the fields of supramolecular chemistry, medicinal chemistry, and materials science.
Introduction: The Significance of Tetraazaparacyclophanes
This compound, often referred to as a tetraazacyclophane, is a macrocyclic compound featuring a three-dimensional cavity capable of encapsulating guest molecules.[1] This property makes it a valuable building block in the design of synthetic receptors and sensors. The nitrogen atoms within the macrocyclic framework provide sites for functionalization, allowing for the tuning of solubility, binding affinity, and selectivity. The ability to form stable complexes with a variety of guest molecules, ranging from small organic compounds to larger biomolecules, has positioned these cyclophanes as promising candidates for applications in drug delivery and catalysis.
NMR spectroscopy is an exceptionally powerful, non-destructive technique for probing the intricate structural and dynamic properties of these host-guest systems in solution.[2][3] It provides detailed information on molecular structure, conformation, and the non-covalent interactions that govern molecular recognition.
Foundational NMR Methodologies for Structural Elucidation
The initial characterization of a newly synthesized this compound derivative relies on fundamental one- and two-dimensional NMR experiments.
One-Dimensional ¹H and ¹³C NMR
¹H NMR provides the first critical insight into the structure of the cyclophane. The chemical shifts of the aromatic and aliphatic protons are highly sensitive to their chemical environment and the overall conformation of the macrocycle. For instance, in the parent this compound, the protons of the aromatic rings and the methylene bridges give characteristic signals that confirm the successful synthesis of the macrocyclic structure.[4][5]
¹³C NMR complements the proton data by providing information about the carbon skeleton. The number of distinct carbon signals can reveal the symmetry of the molecule. For example, a highly symmetric cyclophane will exhibit a simpler ¹³C NMR spectrum compared to an unsymmetrical derivative.
Two-Dimensional Correlation Spectroscopy (COSY)
COSY is indispensable for establishing proton-proton (¹H-¹H) spin-spin coupling networks.[6] This experiment helps in assigning the signals of the aliphatic chains by identifying which protons are adjacent to one another. For the tetraaza[6.1.6.1]paracyclophane core, COSY can trace the connectivity within the tetramethylene bridges.
Heteronuclear Correlation Spectroscopy (HSQC and HMBC)
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹J-coupling).[6] This is a crucial step in assigning the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically ²J and ³J).[6] This technique is vital for connecting different spin systems and for confirming the overall connectivity of the macrocycle, including the linkages between the aliphatic chains and the aromatic rings.
Advanced NMR Techniques for Conformational and Binding Analysis
Beyond basic structural confirmation, advanced NMR methods are employed to investigate the dynamic behavior of the cyclophane and its interactions with guest molecules.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Conformational Analysis
The three-dimensional structure and conformational dynamics of paracyclophanes are critical to their function.[7][8] Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques that probe through-space proximity of protons, typically within 5 Å.[9][10]
-
Intramolecular NOEs/ROEs provide information about the conformation of the cyclophane itself. For example, cross-peaks between protons on the aromatic rings and the aliphatic bridges can define the orientation of these units relative to each other.
-
Intermolecular NOEs/ROEs are observed upon the formation of a host-guest complex. These cross-peaks between protons of the cyclophane (host) and the encapsulated molecule (guest) provide direct evidence of binding and reveal the specific orientation of the guest within the host's cavity.[11]
Diffusion Ordered Spectroscopy (DOSY) for Binding Stoichiometry and Affinity
Diffusion Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients.[12][13] This method is particularly useful for studying host-guest complexation.[14]
When a small guest molecule binds to a much larger host cyclophane, the resulting complex will diffuse more slowly than the free guest.[15] The DOSY experiment will therefore show that the signals of the bound guest have the same diffusion coefficient as the host, providing unequivocal evidence of complex formation.[14] Furthermore, by analyzing the change in the population-weighted average diffusion coefficient of the guest at different host-guest ratios, it is possible to determine the binding constant (Ka) of the complex.[12][13]
Saturation Transfer Difference (STD) NMR for Epitope Mapping
Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly effective for identifying which parts of a guest molecule are in close contact with the host cyclophane.[2][16] In this experiment, the resonances of the host are selectively saturated. This saturation is transferred via the Nuclear Overhauser Effect to the protons of the bound guest. When the guest dissociates, it carries this "memory" of saturation with it.
By subtracting a spectrum where the host is not saturated from one where it is, a "difference" spectrum is obtained which only shows the signals of the guest protons that were in close proximity to the host. The relative intensities of the signals in the STD spectrum provide a map of the guest's binding epitope.
Experimental Protocols
General Sample Preparation
-
Solvent Selection: The choice of solvent is critical. For studies in aqueous media, D₂O is used. For organic-soluble complexes, deuterated solvents such as CDCl₃, CD₃OD, or DMSO-d₆ are appropriate. The solvent should not interact strongly with the host or guest.
-
Concentration: Typical concentrations for ¹H and 2D NMR are in the range of 1-10 mM. For ¹³C NMR, higher concentrations (10-50 mM) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Purity: Ensure that both the host and guest are of high purity to avoid interference from impurities in the NMR spectra.
Protocol for a 2D NOESY Experiment
-
Sample Preparation: Prepare a sample containing the host-guest complex at a suitable concentration (e.g., 5 mM) in the chosen deuterated solvent.
-
Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.
-
Parameter Optimization:
-
Set the spectral widths in both dimensions to encompass all proton signals of interest.
-
The mixing time (d8) is a crucial parameter. It should be optimized to be on the order of the T₁ relaxation time of the protons of interest. A series of experiments with varying mixing times (a "build-up curve") can provide more quantitative distance information.[9]
-
Set the relaxation delay (d1) to at least 1.5 times the longest T₁ to ensure full relaxation between scans.
-
-
Data Acquisition: Acquire the 2D NOESY spectrum. The acquisition time will depend on the sample concentration and the desired signal-to-noise ratio.
-
Data Processing: Process the data using appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation in both dimensions.
-
Analysis: Analyze the resulting 2D spectrum for cross-peaks. Intramolecular cross-peaks within the host or guest provide conformational information, while intermolecular cross-peaks between host and guest signals identify binding contacts.
Protocol for a 2D DOSY Experiment
-
Sample Preparation: Prepare a series of NMR samples with a constant concentration of the guest and varying concentrations of the host. Also prepare samples of the host and guest alone.
-
Instrument Setup: Ensure the spectrometer is well-shimmed. Gradient calibration is crucial for accurate diffusion measurements.
-
Parameter Optimization:
-
Select a suitable pulse sequence (e.g., stebpgp1s on Bruker instruments).
-
Optimize the diffusion delay (Δ) and the gradient pulse duration (δ). Δ should be long enough to allow for significant diffusion, while δ and the gradient strength are adjusted to achieve a signal attenuation of about 90-95% for the fastest diffusing species at the highest gradient strength.
-
-
Data Acquisition: Acquire a series of 1D spectra with increasing gradient strength.
-
Data Processing: Process the data using the spectrometer's DOSY software package. This will generate a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other.
-
Analysis: Determine the diffusion coefficients for the host, free guest, and complexed guest. Plot the observed diffusion coefficient of the guest as a function of the host concentration to determine the binding constant.
Data Presentation and Interpretation
Tabulated NMR Data
A clear presentation of NMR data is essential for communicating results.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Tetraazaparacyclophane Host and a Guest Molecule Before and After Complexation in D₂O.
| Proton Assignment | Host (Free) | Guest (Free) | Host (in Complex) | Guest (in Complex) | Δδ (Guest) |
| Host Aromatic Hₐ | 7.25 | - | 7.18 | - | - |
| Host Aromatic Hₑ | 6.90 | - | 6.82 | - | - |
| Host Bridge -CH₂- | 3.50 | - | 3.45 | - | - |
| Guest Aromatic H₁ | - | 7.80 | - | 7.50 | -0.30 |
| Guest Alkyl -CH₃ | - | 2.30 | - | 2.15 | -0.15 |
The upfield shift (negative Δδ) of the guest protons upon complexation is indicative of their inclusion within the shielding anisotropic environment of the cyclophane's aromatic rings.
Interpreting Binding Phenomena
The changes in chemical shifts (Δδ), the appearance of intermolecular NOEs, and the changes in diffusion coefficients collectively provide a detailed picture of the host-guest interaction. For example, the magnitude of the upfield shift experienced by a guest proton upon binding can give a qualitative indication of its proximity to the center of the aromatic rings of the cyclophane.
Conclusion
NMR spectroscopy offers a versatile and powerful suite of tools for the in-depth characterization of this compound complexes. From fundamental structural elucidation using 1D and 2D correlation experiments to the detailed analysis of conformation and binding using advanced techniques like NOESY and DOSY, NMR provides unparalleled insights into the behavior of these fascinating supramolecular systems at the molecular level. The protocols and guidelines presented here serve as a robust starting point for researchers aiming to harness the full potential of NMR in their studies of cyclophane host-guest chemistry.
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Molecular structure of the [2.2]paracyclophane pCp and the dithia[3.3]paracyclophane dtpCp. (n.d.). ResearchGate. [Link]
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Application of DOSY: Analysis of guest encapsulation. (n.d.). JEOL. [Link]
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Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. (2018). National Institutes of Health. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]
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Nuclear magnetic resonance studies of conformation and ring inversion in the [3.3]paracyclophane system. (1975). Journal of the American Chemical Society. [Link]
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Investigation of the correlations between 19F and 1H NMR signals for various mono‐ and di‐substituted octafluoro[2.2]paracyclophanes. (2009). R Discovery. [Link]
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NOESY and ROESY. (2018). University of Missouri. [Link]
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Chemistry and structure of a host-guest relationship: the power of NMR and X-ray diffraction in tandem. (2013). PubMed. [Link]
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Study of host-guest interactions in benzodiazacoronands by means of solid state NMR spectroscopy, X-ray diffraction and quantum mechanical computations. (2011). PubMed. [Link]
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Structure and NMR Spectra of Some [2.2]Paracyclophanes. The Dilemma of [2.2]Paracyclophane Symmetry. (2011). ResearchGate. [Link]
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NMR Characterization of Lanthanide(3+) Complexes of Tetraazatetrakisphosphinato and Tetraazatetrakisphosphonato Ligands. (2010). ResearchGate. [Link]
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NMR characterization of the host-guest inclusion complex between beta-cyclodextrin and doxepin. (2008). PubMed. [Link]
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nuclear magnetic - resonance - spectra of. (n.d.). University of Florida. [Link]
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Spatial arrangements of cyclodextrin host–guest complexes in solution studied by 13C NMR and molecular modelling. (2019). Beilstein Journals. [Link]
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NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes with Imidazoles and Pyridines of Widely Differing Basicities. (2008). National Institutes of Health. [Link]
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Tris-Silanide f-Block Complexes: Insights into Paramagnetic Influence on NMR Chemical Shifts. (2016). PubMed Central. [Link]
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Application Notes and Protocols for the Synthesis of Tetraazaparacyclophane Derivatives for Catalysis
Introduction: The Power of Pre-organized Cavities in Catalysis
Tetraazaparacyclophanes represent a sophisticated class of macrocyclic compounds that merge the structural rigidity of a paracyclophane unit with the versatile coordination chemistry of a tetraaza macrocycle, such as cyclen or cyclam. This unique architecture creates a pre-organized, three-dimensional cavity capable of encapsulating metal ions. The stability of the resulting metal complexes is significantly enhanced by the macrocyclic effect, which describes the increased thermodynamic stability of a complex with a macrocyclic ligand compared to its linear analog.[1] The paracyclophane backbone provides a tunable steric and electronic environment around the coordinated metal center, making these derivatives highly promising candidates for catalysis.
This guide provides a comprehensive overview of the synthesis, metalation, and catalytic application of tetraazaparacyclophane derivatives. We will move beyond simple procedural lists to explore the rationale behind key experimental steps, ensuring that researchers can not only replicate these protocols but also adapt them for their specific research goals. The methodologies described herein are designed to be self-validating, with integrated characterization steps to confirm the identity and purity of all intermediates and final products.
Part 1: Synthesis of the Tetraazaparacyclophane Ligand
The construction of the macrocyclic framework is the most challenging aspect of the synthesis. The primary strategy involves a stepwise approach to build the precursor chains followed by a high-dilution macrocyclization reaction to favor intramolecular ring closure over intermolecular polymerization.
Causality in Synthetic Design
The chosen synthetic route involves the initial protection of a linear polyamine. Tosyl groups are excellent protecting groups in this context for several reasons:
-
They are robust and withstand a variety of reaction conditions.
-
They activate the N-H protons, facilitating deprotonation and subsequent alkylation.
-
Their steric bulk can help direct the conformation of the precursor chain.
The key macrocyclization step is performed under high-dilution conditions. This is a critical kinetic control strategy: by keeping the concentration of the reactants extremely low, the probability of the two ends of the same molecule finding each other (intramolecular reaction) becomes much higher than the probability of two different molecules reacting (intermolecular polymerization).
Workflow for Ligand Synthesis
Caption: Multi-step synthesis of the tetraazaparacyclophane ligand.
Protocol 1: Synthesis of N,N',N'',N'''-Tetrathosyl-triethylenetetramine (Precursor)
-
Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add triethylenetetramine (1 equiv.) and pyridine (10 equiv.). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (TsCl, 4.2 equiv.) in pyridine (5 equiv.) and add it dropwise to the stirred solution over 2-3 hours, maintaining the temperature below 5 °C. The causality here is to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Work-up: Pour the reaction mixture into 2 L of ice-cold 1 M HCl. The crude product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with cold ethanol. Recrystallize the crude product from a mixture of ethanol and acetone to yield the pure tetratosyl-protected precursor.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of N-H protons and the appearance of characteristic tosyl group signals in the NMR spectrum validate the reaction's success.
Protocol 2: High-Dilution Macrocyclization
-
High-Dilution Setup: Set up a 3 L three-neck flask with a mechanical stirrer, a condenser, and two syringe pumps. Add anhydrous potassium carbonate (K₂CO₃, 5 equiv.) to 1.5 L of anhydrous acetonitrile. Heat the suspension to reflux. The K₂CO₃ acts as a base to deprotonate the tosyl-protected amines.
-
Reactant Preparation: In separate syringes, prepare two solutions:
-
Solution A: The tetratosyl-precursor (1 equiv.) dissolved in 500 mL of anhydrous acetonitrile.
-
Solution B: α,α'-Dibromo-p-xylene (1 equiv.) dissolved in 500 mL of anhydrous acetonitrile.
-
-
Slow Addition: Using the syringe pumps, add both Solution A and Solution B simultaneously to the refluxing acetonitrile suspension over a period of 48 hours. The extremely slow addition is the cornerstone of a successful macrocyclization.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for another 24 hours.
-
Work-up: Cool the reaction mixture and filter off the K₂CO₃. Remove the acetonitrile under reduced pressure. The resulting solid is the crude protected tetraazaparacyclophane.
-
Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the desired macrocycle.
-
Validation: Confirm the structure using NMR and High-Resolution Mass Spectrometry (HRMS). The mass spectrum should show the exact mass of the expected product, providing definitive proof of cyclization.
Protocol 3: Deprotection of the Macrocycle
-
Reactor Setup: In a 250 mL flask equipped with a condenser, suspend the protected macrocycle (1 equiv.) in a mixture of 48% hydrobromic acid (HBr) and phenol (10:1 v/w). Phenol acts as a scavenger for the tosyl cations generated during the reaction.
-
Reaction: Heat the mixture to reflux (approx. 120-130 °C) for 48 hours under a nitrogen atmosphere. The harsh conditions are necessary to cleave all four robust tosyl groups.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of diethyl ether. The hydrobromide salt of the final ligand will precipitate.
-
Purification: Collect the precipitate by filtration. To obtain the free amine, dissolve the salt in a minimum amount of water and add a concentrated NaOH solution until the pH is >12. Extract the free ligand into chloroform, dry the organic layer with anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Validation: The final ligand's structure should be confirmed by NMR and HRMS. The ¹H NMR spectrum should show the disappearance of the aromatic tosyl signals and the appearance of N-H signals.
Part 2: Synthesis of Metal-Tetraazaparacyclophane Catalysts
The synthesized ligand is now ready to be complexed with a transition metal. The choice of metal is dictated by the target catalytic application. For instance, copper complexes are effective in "click" chemistry and oxidation reactions[2], while nickel complexes can be used for olefin oligomerization.[3]
Workflow for Metal Complexation
Caption: General workflow for synthesizing the metal-complex catalyst.
Protocol 4: Synthesis of a Copper(II)-Tetraazaparacyclophane Complex
-
Reaction Setup: Dissolve the purified tetraazaparacyclophane ligand (1 equiv.) in 50 mL of methanol in a 100 mL round-bottom flask. In a separate flask, dissolve copper(II) acetate monohydrate (1 equiv.) in 50 mL of methanol.
-
Complexation: Heat the ligand solution to reflux and add the copper(II) solution dropwise. A color change (typically to blue or purple) indicates complex formation.
-
Reaction Completion: Stir the mixture at reflux for 6 hours.
-
Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool the solution to 4 °C to allow the metal complex to crystallize or precipitate.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold methanol and then diethyl ether.
-
Validation: The formation of the complex must be confirmed. The techniques used provide a self-validating system for the catalyst's identity and purity.
Catalyst Characterization Table
| Characterization Technique | Purpose / Information Obtained | Typical Expected Result |
| FTIR Spectroscopy | Confirms coordination of the metal to the nitrogen atoms of the macrocycle. | A shift in the N-H stretching frequency compared to the free ligand. |
| UV-Vis Spectroscopy | Confirms the presence of the metal ion in a specific coordination environment. | Appearance of d-d transition bands in the visible region, characteristic of the Cu(II) center. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the catalyst and the presence of coordinated solvent molecules. | A decomposition profile showing the temperature at which the complex degrades. |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and particle shape of the solid catalyst. | Provides images of the catalyst's crystal structure or particle aggregation. |
| X-Ray Diffraction (XRD) | Determines the crystalline structure of the catalyst. | A diffraction pattern that can be used to confirm the crystal lattice of the complex. |
Part 3: Application in Catalysis - A Model Reaction
To demonstrate the efficacy of the synthesized catalyst, we will use it in a [3+2] cycloaddition reaction, commonly known as a "click" reaction, to synthesize a 5-substituted-1H-tetrazole.[2][4] These heterocyclic compounds are of significant interest in medicinal chemistry.[5]
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for tetrazole synthesis.
Protocol 5: Catalytic Synthesis of 5-phenyl-1H-tetrazole
-
Reactor Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add the synthesized Cu(II)-tetraazaparacyclophane catalyst (0.01 equiv., 1 mol%).
-
Reagents: Add benzonitrile (1 equiv.), sodium azide (1.5 equiv.), and 5 mL of a green solvent such as polyethylene glycol (PEG-400).[2] The use of a non-volatile, recyclable solvent enhances the trustworthiness and environmental friendliness of the protocol.
-
Reaction: Seal the tube and heat the mixture to 120 °C in an oil bath. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Add 20 mL of water and acidify with 1 M HCl to pH ~3. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with water. The product can be further purified by recrystallization from ethanol.
-
Validation: Confirm the product's identity using NMR and compare the data to literature values. Calculate the reaction yield.
Catalyst Performance and Recyclability
A key aspect of a robust catalyst is its reusability. The heterogeneous nature of many of these complexes, or their solubility in specific green solvents from which products precipitate, allows for easy recovery.
-
Recovery: After the reaction, the catalyst often remains dissolved in the PEG-400 while the product is removed. The PEG-400/catalyst mixture can be reused for subsequent runs.
-
Recyclability Study: To perform a recyclability study, after filtering the product, add fresh benzonitrile and sodium azide to the recovered catalyst/solvent mixture and repeat the reaction.
-
Performance Metrics: Analyze the yield of each cycle. A trustworthy catalyst will maintain high activity over several cycles.
| Cycle | Yield (%) |
| 1 | 95% |
| 2 | 94% |
| 3 | 92% |
| 4 | 91% |
References
- CA2604219A1 - Synthesis of cyclen derivatives - Google P
- Nanomagnetic tetraaza (N4 donor) macrocyclic Schiff base complex of copper(ii)
- Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymeriz
- Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione - MDPI.
- Synthesis of a Ni Complex Chelated by a [2.
- Nanomagnetic tetraaza (N 4 donor) macrocyclic Schiff base complex of copper(II): synthesis, characterizations, and its catalytic application in Click reactions - RSC Publishing.
- Lec 60 Catalyst Characteriz
- Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PubMed Central.
- PROCESS FOR THE PREPARATION OF CYCLEN - European P
- Synthesis, Structure, and Reactivity of Copper(I)
- US8138332B2 - Synthesis of cyclen derivatives - Google P
- Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation - ResearchG
- Synthesis of a Versatile Building Block Combining Cyclen-derivative DO3A with a Polyamine via a Rigid Spacer - MDPI.
- SYNTHESIS, CHARACTERIZATION AND CATALYTIC ACTIVITY OF CHIRAL TETRAAZAMACROCYCLE - Pc-L - Cu(I) AND Ag (I) COMPLEXES* - AIR Unimi.
- Reactions of complexation of several tetraaza-macrocycles with Group 6 metal carbonyls.
- A New Route to Cyclen, Cyclam and Homocyclen - ResearchG
- Synthesis of New Tetraaza Macrocyclic Ligands with Cyclohexane Rings and Their Ni(II) and Cu(II)
- Macrocyclic multinuclear metal complexes acting as catalysts for organic synthesis - Catalysis Science & Technology (RSC Publishing).
- Synthesis, structure and catalase activity of the [TPA2Mn2(μ-Cl)2]2+ complex.
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- 4. Nanomagnetic tetraaza (N 4 donor) macrocyclic Schiff base complex of copper( ii ): synthesis, characterizations, and its catalytic application in Clic ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00580A [pubs.rsc.org]
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Mastering Molecular Encapsulation: A Guide to Forming Inclusion Complexes with Tetraazaparacyclophanes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of supramolecular chemistry, the ability to encapsulate one molecule within another—forming an inclusion complex—offers profound opportunities for innovation, particularly in the realm of drug development. Tetraazaparacyclophanes, a class of synthetic macrocycles, have emerged as versatile hosts in this host-guest chemistry. Their defined cavities and the potential for functionalization make them ideal candidates for improving the solubility, stability, and bioavailability of therapeutic agents. This guide provides a comprehensive overview of the principles and detailed protocols for forming and characterizing inclusion complexes with tetraazaparacyclophanes, empowering researchers to harness their full potential.
The Foundation: Understanding Tetraazaparacyclophane Hosts
Tetraazaparacyclophanes are macrocyclic compounds characterized by aromatic rings linked by nitrogen-containing bridges. The size and shape of the central cavity can be tuned through synthetic modifications, allowing for the selective binding of a wide range of guest molecules. The nitrogen atoms within the macrocyclic framework can also be functionalized to introduce specific binding sites or to modulate the host's solubility and electronic properties. This inherent tailorability is a key advantage in designing hosts for specific drug molecules.
Before embarking on inclusion complex formation, a thorough understanding of the synthesis of the tetraazaparacyclophane host is crucial. While a variety of synthetic routes exist, a common approach involves the cyclization of appropriate diamine and dialdehyde or dihalide precursors under high-dilution conditions to favor intramolecular ring closure.
Conceptual Workflow for Tetraazaparacyclophane Synthesis
Caption: General workflow for synthesizing tetraazaparacyclophane hosts.
Crafting the Complex: Protocols for Inclusion Complex Formation
The formation of an inclusion complex is a dynamic equilibrium between the free host and guest molecules and the host-guest complex. The choice of method for preparing the complex can significantly impact the efficiency of encapsulation and the final physical form of the product. Several well-established techniques can be adapted for tetraazaparacyclophane systems.
Co-precipitation Method
This method is particularly useful for forming solid-state inclusion complexes, which can be advantageous for formulation development.
Protocol:
-
Dissolution of the Host: Dissolve a known concentration of the tetraazaparacyclophane in a suitable solvent (e.g., water, ethanol, or a mixture). Gentle heating may be required to achieve complete dissolution.
-
Dissolution of the Guest: In a separate container, dissolve the guest molecule (e.g., a poorly water-soluble drug) in a minimal amount of a compatible solvent.
-
Mixing and Complexation: Slowly add the guest solution to the host solution with continuous stirring. The molar ratio of host to guest should be optimized based on preliminary studies, but a 1:1 ratio is a common starting point.
-
Precipitation: Allow the mixture to stir at a constant temperature for a defined period (e.g., 24-48 hours) to reach equilibrium. The inclusion complex may precipitate out of solution during this time. If not, the solvent can be slowly evaporated, or an anti-solvent can be added to induce precipitation.
-
Isolation and Drying: Collect the precipitate by filtration or centrifugation. Wash the solid with a small amount of a solvent in which the free guest has high solubility but the complex is poorly soluble to remove any surface-adhered guest. Dry the resulting solid under vacuum.
Causality Behind Choices: The slow addition and prolonged stirring ensure that the system reaches thermodynamic equilibrium, maximizing the formation of the inclusion complex. Washing with a specific solvent is a critical step to ensure the purity of the final complex.
Kneading Method
This technique is a form of mechanochemistry that can be effective for guests that are difficult to dissolve.
Protocol:
-
Mixing: Place the tetraazaparacyclophane and the guest molecule in a mortar in the desired molar ratio.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.
-
Grinding: Grind the paste with a pestle for a specified time (e.g., 30-60 minutes). The mechanical energy input facilitates the interaction between the host and guest.
-
Drying: Dry the resulting solid in a vacuum oven to remove the solvent.
-
Washing: Wash the dried solid as described in the co-precipitation method to remove any uncomplexed guest.
Causality Behind Choices: The intimate mixing and mechanical stress in the kneading process can overcome kinetic barriers to complexation, especially for solid-state reactants.
Freeze-Drying (Lyophilization) Method
This method is ideal for obtaining a highly porous and readily soluble solid complex.
Protocol:
-
Solution Preparation: Prepare an aqueous solution containing both the tetraazaparacyclophane and the guest molecule in the desired molar ratio.
-
Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilization: Place the frozen sample on a freeze-dryer. The low pressure will cause the frozen solvent to sublime, leaving behind a fluffy, solid inclusion complex.
Causality Behind Choices: Rapid freezing traps the host-guest complex in its solution-state conformation. Lyophilization removes the solvent without the thermal stress of evaporation, which can be crucial for heat-sensitive guest molecules.
Workflow for Inclusion Complex Formation
Caption: General workflow for the formation of tetraazaparacyclophane inclusion complexes.
Unveiling the Interaction: Characterization Protocols
A multi-faceted approach is essential to confirm the formation of an inclusion complex and to quantify the binding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the structure of the inclusion complex in solution. Changes in the chemical shifts of the host and/or guest protons upon complexation provide direct evidence of their interaction.
Protocol for ¹H NMR Titration:
-
Sample Preparation: Prepare a stock solution of the tetraazaparacyclophane host at a known concentration in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Prepare a concentrated stock solution of the guest molecule in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the host solution alone.
-
Titration: Add small aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis: Monitor the changes in the chemical shifts of the host and guest protons. The protons of the guest that are encapsulated within the host's cavity will typically experience a significant upfield or downfield shift due to the anisotropic shielding effects of the aromatic rings of the cyclophane. Similarly, the protons on the interior of the host's cavity will also show chemical shift changes.
-
Binding Constant Determination: By plotting the change in chemical shift (Δδ) against the guest concentration, the association constant (Ka) and stoichiometry of the complex can be determined by fitting the data to an appropriate binding isotherm (e.g., 1:1, 1:2).[1]
NMR Titration Workflow
Caption: Step-by-step workflow for an NMR titration experiment.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and sensitive method to study inclusion complex formation, particularly when the guest molecule possesses a chromophore.
Protocol for UV-Vis Titration:
-
Sample Preparation: Prepare a stock solution of the guest molecule at a known concentration in a suitable solvent. Prepare a series of solutions with a constant concentration of the guest and increasing concentrations of the tetraazaparacyclophane host.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of each solution.
-
Data Analysis: Observe changes in the absorption spectrum of the guest upon addition of the host. These changes can include a shift in the maximum absorption wavelength (λmax) (either a bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect).[2]
-
Binding Constant Determination: The association constant can be calculated using the Benesi-Hildebrand equation by plotting 1/ΔA (where ΔA is the change in absorbance) against 1/[Host].[3]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding thermodynamics, as it directly measures the heat released or absorbed during the binding event.[4][5] This allows for the simultaneous determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Protocol for ITC:
-
Sample Preparation: Prepare a solution of the tetraazaparacyclophane host in the sample cell and a more concentrated solution of the guest molecule in the injection syringe. It is critical that both solutions are in the exact same buffer to minimize heats of dilution. Degas both solutions thoroughly before the experiment.
-
Titration: The instrument will inject small, precise volumes of the guest solution into the host solution at regular intervals. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of guest to host.
-
Thermodynamic Parameters: Fitting the binding isotherm to a suitable binding model provides the values for Ka, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: ΔG = -RTln(Ka) ΔG = ΔH - TΔS
ITC Data Interpretation
| Parameter | Interpretation |
|---|---|
| Ka (Binding Affinity) | Higher Ka indicates stronger binding. |
| n (Stoichiometry) | The molar ratio of guest to host in the complex. |
| ΔH (Enthalpy Change) | Negative ΔH indicates an exothermic process (favorable enthalpically), often driven by hydrogen bonding or van der Waals interactions. Positive ΔH indicates an endothermic process (unfavorable enthalpically). |
| ΔS (Entropy Change) | Positive ΔS indicates an increase in disorder (favorable entropically), often driven by the release of solvent molecules from the host cavity and guest surface (the hydrophobic effect). Negative ΔS indicates a decrease in disorder. |
Structural Confirmation: Solid-State Analysis
While solution-state techniques are invaluable, solid-state analysis provides a static picture of the inclusion complex, offering definitive structural information.
-
X-Ray Crystallography: Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information about the inclusion complex, including the precise orientation of the guest within the host's cavity and the intermolecular interactions that stabilize the complex.[6][7]
-
Powder X-Ray Diffraction (PXRD): This technique is useful for confirming the formation of a new crystalline phase, which is indicative of inclusion complex formation. The diffraction pattern of the complex will be distinct from that of the individual host and guest molecules or a simple physical mixture.[8]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can demonstrate the formation of an inclusion complex through changes in the melting points, boiling points, or decomposition temperatures of the guest molecule upon encapsulation.
Conclusion: A Powerful Tool for Drug Development
The formation of inclusion complexes with tetraazaparacyclophanes offers a promising strategy to overcome many of the challenges associated with drug formulation and delivery. By carefully selecting the synthetic route for the host, the method of complexation, and the appropriate analytical techniques for characterization, researchers can design and validate novel host-guest systems with tailored properties. The protocols and insights provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to explore the vast potential of tetraazaparacyclophane-based inclusion chemistry.
References
-
ResearchGate. (n.d.). X-ray crystal structures of host – guest complexes. Retrieved January 17, 2026, from [Link]
-
Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). Retrieved January 17, 2026, from [Link]
-
(2022, October 11). UV-Vis Spectroscopic Characterization of β-Cyclodextrin-Vanillin Inclusion Complex. ResearchGate. [Link]
-
Frontiers. (n.d.). Isothermal Titration Calorimetry in Biocatalysis. Retrieved January 17, 2026, from [Link]
-
UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Jia, Y., Dong, M., Wang, B., & Li, C. (2019, December 3). Synthesis and Host–Guest Properties of Acyclic Pillar[n]naphthalenes. Frontiers. [Link]
-
Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. (n.d.). RSC. Retrieved January 17, 2026, from [Link]
-
CHARACTERIZATION OF INCLUSION COMPLEX OF β-CYCLODEXTRIN/ISONIAZID USING SPECTROSCOPIC METHOD. (2020, December 10). Malaysian Journal of Analytical Sciences. [Link]
-
Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. (2021, April 21). PMC. [Link]
-
Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]
-
NMR and EPR studies of chloroiron(III) tetraphenyl-chlorin and its complexes with imidazoles and pyridines of widely differing basicities. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Host–guest chemistry Home. Retrieved January 17, 2026, from [Link]
-
Investigation of Host-Guest Inclusion Complexes Between Carmustine and α-Cyclodextrin: Synthesis, Characterization, and Evaluation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
(2022, October 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. ResearchGate. [Link]
-
UV-Vis Spectroscopic Characterization of β-Cyclodextrin-Vanillin Inclusion Complex. (2022, October 10). Semantic Scholar. [Link]
-
Editorial: Host–guest chemistry of macrocycles— Volume II. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
Sources
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- 2. UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: Harnessing 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane in Advanced Materials Science
Introduction: A Molecule of Unique Potential
In the realm of supramolecular chemistry and materials science, the quest for molecular scaffolds that offer a blend of rigidity, functionality, and synthetic accessibility is perpetual. 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, a macrocyclic compound featuring two diphenylmethane units linked by two tetra-methylene chains containing four nitrogen atoms, emerges as a cornerstone molecule in this pursuit. Its semi-rigid cavity and the strategic placement of nitrogen atoms provide a versatile platform for a myriad of applications, ranging from molecular recognition and chemical sensing to the construction of complex polymeric architectures and metal-organic frameworks (MOFs). This guide provides an in-depth exploration of the applications of this unique paracyclophane, complete with detailed protocols and insights for researchers and professionals in materials science and drug development.
Part 1: The Foundation - Synthesis and Functionalization
The utility of this compound is intrinsically linked to its synthesis and the ability to functionalize its nitrogen atoms. The core structure itself can be synthesized, and its derivatives, particularly N-functionalized variants, are key to unlocking its diverse applications.[1]
Protocol 1: General One-Step N-Functionalization of a Tetraazamacrocycle Core
This protocol is adapted from a general method for the mono-N-functionalization of tetraazamacrocycles and can be applied to the this compound core.[1] The principle lies in the chemoselective Michael addition of the macrocycle to an activated alkene in the presence of an acid, which protonates the macrocycle to control its reactivity and favor mono-substitution.
Materials:
-
This compound
-
Michael acceptor (e.g., acrylonitrile, methyl acrylate, vinyl sulfonate)
-
p-Toluenesulfonic acid (TsOH)
-
Chloroform (anhydrous)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and p-Toluenesulfonic acid (1 equivalent) in anhydrous chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Michael Acceptor: To the stirring solution, add the desired Michael acceptor (1 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting macrocycle is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by precipitation from diethyl ether or by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
-
Characterization: Confirm the structure of the mono-N-functionalized product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
The use of one equivalent of acid is crucial for the selectivity of the mono-addition. The acid protonates the macrocycle, reducing its nucleophilicity and preventing multiple additions.[1]
-
Anhydrous conditions are important to prevent unwanted side reactions, such as hydrolysis of the Michael acceptor.
-
The choice of Michael acceptor determines the functionality of the pendant arm, allowing for the introduction of ester, nitrile, sulfonic acid, or other groups.[1]
Part 2: Applications in Chemical Sensing
The defined cavity and the presence of nitrogen atoms make tetraazaparacyclophane derivatives excellent candidates for host-guest chemistry and, by extension, chemical sensors.[2] These molecules can be coated onto transducer surfaces, such as quartz crystal microbalances (QCMs), to detect specific analytes through changes in mass.[2][3]
Application Note: Gravimetric Sensing of Volatile Organic Compounds (VOCs)
Derivatives of this compound, such as N,N',N'',N'''-tetra(n-pentyl)-1,6,20,25-tetraaza-13,32-dioxo[6.1.6.1]paracyclophane, have been successfully employed as sensitive coatings for the detection of chlorinated hydrocarbons like tetrachloroethylene.[2] The elongated cavity of the paracyclophane provides a suitable binding site for these flat molecules, and the nitrogen atoms can participate in selective hydrogen bonding interactions.[2] The functionalization of the nitrogen atoms, for instance, with alkyl groups, can enhance oxidation stability and reduce cross-sensitivity to water.[2]
Protocol 2: Fabrication of a Tetraazaparacyclophane-Coated Quartz Crystal Microbalance (QCM) Sensor
This protocol describes the general steps for coating a QCM crystal with a functionalized tetraazaparacyclophane for gas sensing applications.
Materials:
-
Functionalized this compound derivative (e.g., N,N',N'',N'''-tetra(n-pentyl)-1,6,20,25-tetraaza-13,32-dioxo[6.1.6.1]paracyclophane)
-
High-purity solvent (e.g., chloroform, dichloromethane)
-
QCM crystals (gold-coated)
-
Spinner or dip-coater
-
Oven or vacuum oven
Procedure:
-
Preparation of Coating Solution: Prepare a dilute solution of the functionalized tetraazaparacyclophane in a suitable high-purity solvent (e.g., 1-5 mg/mL). The optimal concentration may need to be determined empirically.
-
Cleaning of QCM Crystal: Thoroughly clean the QCM crystal according to the manufacturer's instructions. This typically involves rinsing with a sequence of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen. Plasma cleaning can also be employed for a more rigorous cleaning process.
-
Coating Application:
-
Spin Coating: Place the cleaned QCM crystal on the spin coater chuck. Dispense a small volume of the coating solution onto the center of the crystal and spin at a set speed (e.g., 1000-3000 rpm) for a defined time (e.g., 30-60 seconds). The thickness of the film can be controlled by varying the solution concentration and spin speed.
-
Dip Coating: Alternatively, immerse the QCM crystal into the coating solution for a specific duration and then withdraw it at a constant, slow speed. The film thickness is influenced by the withdrawal speed and solution viscosity.
-
-
Drying and Annealing: After coating, dry the crystal to remove the solvent. This can be done at room temperature or by gentle heating in an oven (e.g., 50-80 °C) for a specified time. A final annealing step under vacuum can improve the stability and uniformity of the coating.
-
Sensor Integration and Testing: Mount the coated QCM crystal into the sensor housing. The sensor is now ready for exposure to the target analyte in a controlled gas flow system. The change in the resonant frequency of the crystal upon exposure to the analyte corresponds to the mass adsorbed onto the sensor surface.[3]
Data Presentation: Expected Sensor Performance
| Parameter | Typical Value/Characteristic |
| Analyte | Tetrachloroethylene[2] |
| Sensitivity | High, detectable at low ppm levels |
| Response Time (t90) | Typically in the range of a few minutes[2] |
| Reversibility | Good, frequency returns to baseline after analyte removal[2] |
| Selectivity | Dependent on the functionalization of the paracyclophane |
Visualization of the Sensing Mechanism
Sources
experimental setup for studying tetraazaparacyclophane binding kinetics
Topic: Experimental Setup for Studying Tetraazaparacyclophane Binding Kinetics
Audience: Researchers, scientists, and drug development professionals.
Unveiling Molecular Recognition: A Guide to Tetraazaparacyclophane Binding Kinetics
Introduction
Tetraazaparacyclophanes are a fascinating class of synthetic macrocycles characterized by a rigid aromatic unit bridged by aliphatic chains containing four nitrogen atoms. This unique architecture creates a pre-organized cavity capable of encapsulating guest molecules through a variety of non-covalent interactions. This capacity for molecular recognition makes them highly valuable in fields ranging from drug delivery and sensing to catalysis.[1] Understanding the kinetics of guest binding and release—how fast a guest enters and exits the host's cavity—is paramount for designing and optimizing these systems for specific applications. A stable complex is not always the desired outcome; in many cases, the rates of association and dissociation are the critical parameters dictating function.
This guide provides a comprehensive overview of the primary experimental techniques used to elucidate the binding kinetics of tetraazaparacyclophane host-guest systems. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key methodologies, and discuss the analysis and interpretation of the resulting data.
Theoretical Framework: The Energetics of Molecular Embrace
Host-guest binding is governed by a delicate balance of thermodynamic and kinetic factors. The overall stability of the complex is described by the equilibrium dissociation constant (KD), which is related to the Gibbs free energy of binding (ΔG). This free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS).[2] While thermodynamics tells us about the stability of the final complex, kinetics describes the pathway to reach that equilibrium. The binding process is defined by two primary rate constants:
-
The association rate constant (k_on or k_a): The rate at which the host and guest form a complex.
-
The dissociation rate constant (k_off or k_d): The rate at which the complex breaks apart.
The dissociation constant is the ratio of these two rates (KD = koff / k_on). A comprehensive study aims to determine not just the KD, but also the individual rate constants and the full thermodynamic profile (ΔH and ΔS) to build a complete picture of the interaction.
Selecting the Appropriate Analytical Technique
The choice of experimental method is critical and depends on the specific properties of the host-guest system, including the expected affinity, the kinetics of the interaction, and the physicochemical properties of the molecules. Three primary techniques dominate the field: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Key Parameters Measured | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[3] | KD, ΔH, ΔS, Stoichiometry (n) | Provides a complete thermodynamic profile in a single, label-free experiment in solution.[4] | Requires relatively large amounts of sample; less sensitive for very weak or very tight binders; does not directly measure kinetic rates.[5] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface as molecules bind and dissociate.[6] | k_on, k_off, KD | Provides real-time kinetic data; highly sensitive, requiring small sample quantities; label-free.[7] | One binding partner must be immobilized, which can affect activity; susceptible to non-specific binding and mass transport limitations.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atomic nuclei upon complexation.[10] | KD, k_off (via exchange studies) | Provides site-specific information about the interaction in solution; can characterize very weak interactions; label-free.[11] | Requires larger sample quantities; data analysis can be complex; best suited for interactions in fast or slow exchange on the NMR timescale.[10] |
Section 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change (enthalpy, ΔH) that occurs when a guest molecule binds to a tetraazaparacyclophane host. By titrating one component into the other, a binding isotherm is generated, which can be analyzed to determine the binding affinity (KD), stoichiometry (n), and entropy (ΔS).[3]
Diagram: ITC Experimental Workflow
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Protocol: Determining Thermodynamic Parameters via ITC
1. Materials and Reagents:
-
Purified tetraazaparacyclophane (Host).
-
Purified guest molecule (Guest).
-
Appropriate solvent (e.g., dry acetonitrile, methanol, or an aqueous buffer if the cyclophane is water-soluble). The solvent must be identical for both host and guest solutions to minimize heats of dilution.[2]
-
Isothermal Titration Calorimeter.
2. Sample Preparation:
-
Solvent Preparation: Use high-purity solvent. If using buffers, prepare a single large batch to ensure perfect matching. Degas all solvents thoroughly for at least one hour before use to prevent bubble formation.[12]
-
Host Solution (in cell): Prepare a solution of the tetraazaparacyclophane. The concentration should be chosen such that the 'c-value' (c = n * Ka * [Host]) is between 5 and 500 for optimal results, where Ka is the expected association constant (1/KD).[13] If the KD is unknown, a starting concentration of 20-50 µM is often reasonable.[2][13] The required volume is typically ~300 µL.[2]
-
Guest Solution (in syringe): Prepare a solution of the guest molecule in the exact same solvent batch. The guest concentration should be 10-20 times higher than the host concentration to ensure saturation is reached during the titration.[12][14] Required volume is typically ~120 µL.[2]
-
Concentration Verification: Accurately determine the final concentrations of both solutions, as errors directly impact the determined stoichiometry and affinity.[2]
3. Instrument Setup and Execution:
-
Clean the sample cell and injection syringe thoroughly according to the manufacturer's protocol.[15]
-
Set the experimental temperature. 25°C is common, but it should match other experiments if possible.[3]
-
Load the host solution into the sample cell and the guest solution into the injection syringe, taking care to avoid introducing air bubbles.[15]
-
Set the titration parameters: typically 15-20 injections of ~2 µL each, with a spacing of 120-180 seconds between injections to allow the baseline to return to equilibrium.[16]
-
Perform the titration experiment.
4. Control Experiment:
-
To determine the heat of dilution, perform an identical titration but inject the guest solution into the solvent-filled sample cell (without the host). This background heat will be subtracted from the binding data.[15]
5. Data Analysis:
-
Integrate the raw heat-burst peaks from the thermogram.
-
Subtract the heats of dilution obtained from the control experiment.
-
Plot the resulting heat per injection against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to an appropriate model (e.g., "one set of sites") using software like Origin or the manufacturer's software to extract KD, ΔH, and n.[15][17][18]
Section 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free technique that measures the association and dissociation rates of a host-guest interaction. It involves immobilizing one molecule (the ligand, typically the tetraazaparacyclophane host) onto a sensor chip and flowing the other molecule (the analyte, or guest) over the surface.[19]
Diagram: SPR Kinetic Analysis Workflow
Sources
- 1. Molecular Recognition with Macrocyclic Receptors for Application in Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 5. tainstruments.com [tainstruments.com]
- 6. organomation.com [organomation.com]
- 7. m.youtube.com [m.youtube.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. youtube.com [youtube.com]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 17. Analysis of Isothermal Titration Calorimetry Data for Complex Interactions Using I2CITC | Springer Nature Experiments [experiments.springernature.com]
- 18. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of Tetraazaparacyclophanes for Advanced Applications
Abstract
This document provides a comprehensive guide for the strategic functionalization of tetraazaparacyclophanes, with a focus on the 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane scaffold. While this specific isomer is not widely documented, the principles and protocols outlined herein are derived from established methodologies for related polyamine macrocycles and are directly applicable. We delve into the core chemistry, provide detailed, application-specific protocols for derivatization, and outline a rigorous workflow for characterization. This guide is intended for researchers in materials science, medicinal chemistry, and supramolecular chemistry aiming to leverage the unique topology of these macrocycles for novel applications in sensing, drug delivery, and catalysis.
Introduction: The Tetraazaparacyclophane Scaffold
Tetraazaparacyclophanes are a class of macrocyclic compounds characterized by two aromatic rings bridged by aliphatic chains containing four nitrogen atoms. This structure creates a unique three-dimensional cavity and presents multiple reactive sites, making them exceptional platforms for supramolecular chemistry. The nitrogen atoms, typically secondary amines, serve as key handles for functionalization. Their nucleophilicity and ability to coordinate with metal ions are central to the utility of this molecular framework.
The specific scaffold of this compound features a defined arrangement of these nitrogen atoms, offering a pre-organized structure for attaching functional moieties. The strategic modification of these amine groups allows for the precise tuning of the molecule's properties, including:
-
Solubility: Modifying the scaffold with polar or non-polar groups to suit different solvent systems.
-
Binding Affinity: Introducing recognition units to create selective hosts for specific guest molecules or ions.
-
Reporter Capabilities: Attaching chromophores or fluorophores for sensing applications.
-
Biocompatibility: Conjugating with biocompatible polymers like polyethylene glycol (PEG) for in-vivo applications.
This guide will focus on practical, validated methods to achieve these modifications.
Core Chemistry: The N-Functionalization Rationale
The secondary amine groups of the tetraaza core are the primary sites for chemical modification. Their reactivity is governed by their nucleophilic character, making them amenable to a variety of electrophilic reagents. The choice of reaction conditions is critical to control the degree of functionalization (mono-, di-, tri-, or tetra-substitution).
Key Reaction Classes for N-Functionalization
| Reaction Type | Electrophile | Typical Product | Key Considerations |
| N-Alkylation | Alkyl halides (R-X) | Tertiary Amine | Stoichiometry of the alkyl halide is crucial to control the degree of substitution. Over-alkylation can lead to quaternization. |
| N-Acylation | Acyl chlorides, Anhydrides | Amide | Generally high-yielding. Reduces the basicity and coordinating ability of the nitrogen atom. |
| Michael Addition | α,β-Unsaturated Esters/Nitriles | β-Amino Ester/Nitrile | Clean and often proceeds without a catalyst. Useful for introducing ester functionalities for further modification. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Tertiary Amine | A mild method for introducing a wide variety of substituents. Sodium triacetoxyborohydride is a common reducing agent. |
| Urea/Thiourea Formation | Isocyanates/Isothiocyanates | Urea/Thiourea | Provides a rigid linker and hydrogen bonding capabilities, useful for creating receptors. |
Workflow for Selective Functionalization
Achieving selective functionalization, particularly for producing asymmetrically substituted cyclophanes, often requires a protection-deprotection strategy. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines due to its stability and ease of removal under acidic conditions.
Caption: Workflow for achieving selective functionalization.
Application-Driven Protocols
The following protocols are designed as templates. Researchers should optimize stoichiometry, reaction times, and purification methods based on the specific substrate and desired outcome.
Protocol 1: Functionalization for Bioconjugation via "Click" Chemistry
This protocol details the introduction of an azide handle, a versatile functional group for bioconjugation using copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).
Objective: To synthesize a mono-azido functionalized tetraazaparacyclophane.
Materials:
-
This compound (or related tetraaza macrocycle)
-
2-Azidoethyl tosylate (or other suitable azido-alkylating agent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the tetraazaparacyclophane (1.0 eq). Dissolve it in anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (3.0 eq). This acts as a mild base to deprotonate one of the secondary amines.
-
Reagent Addition: While stirring vigorously, add a solution of 2-azidoethyl tosylate (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes. The slight excess of the alkylating agent ensures complete consumption of the mono-deprotonated species, while the controlled addition minimizes di-alkylation.
-
Reaction Monitoring: Heat the reaction to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and filter off the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in DCM) to isolate the mono-functionalized product from unreacted starting material and di-substituted byproducts.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The appearance of new signals corresponding to the azidoethyl group and the mass corresponding to the desired product will confirm success.
Protocol 2: Attaching a Fluorophore for Ion Sensing
This protocol describes the coupling of a Dansyl chloride fluorophore, which is environmentally sensitive and often used for detecting metal ion binding within the macrocyclic cavity.
Objective: To synthesize a mono-dansylated tetraazaparacyclophane sensor molecule.
Materials:
-
Tetraazaparacyclophane (1.0 eq)
-
Dansyl chloride (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the tetraazaparacyclophane in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine. TEA acts as a base to scavenge the HCl generated during the reaction.
-
Reagent Addition: Add a solution of Dansyl chloride in anhydrous THF dropwise. The reaction is typically rapid.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.
-
Workup:
-
Quench the reaction by adding a saturated NH₄Cl solution.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the product via column chromatography (silica gel, e.g., hexane/ethyl acetate gradient) to yield the bright yellow/green fluorescent product.
-
Characterization: Confirm the structure via NMR and HRMS. The successful conjugation will be evident from the characteristic aromatic signals of the dansyl group in the NMR spectrum. The functionality of the sensor can then be tested by performing a fluorescence titration with various metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺) to observe changes in emission intensity or wavelength.
Caption: Chelation Enhanced Fluorescence (CHEF) sensing.
Characterization Workflow
A multi-step analytical approach is essential to confirm the identity, purity, and structure of the functionalized products.
Caption: A standard workflow for product validation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools. They provide information about the number of substituents added, the symmetry of the resulting molecule, and the specific site of functionalization. 2D NMR techniques like COSY and HSQC can be used for unambiguous signal assignment.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement of the parent ion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the introduction of new functional groups, such as the strong, sharp azide stretch (~2100 cm⁻¹) or the amide carbonyl stretch (~1650 cm⁻¹).
-
UV-Visible & Fluorescence Spectroscopy: For molecules functionalized with chromophores or fluorophores, these techniques are used to characterize their photophysical properties and to study their response to external stimuli like metal ions.
Conclusion and Future Outlook
The functionalization of tetraazaparacyclophanes is a powerful strategy for developing sophisticated molecular systems. By leveraging fundamental organic reactions, these scaffolds can be tailored for specific, high-value applications. The protocols provided here serve as a robust starting point for this process. Future work in this area will likely focus on developing more complex, multifunctional systems, such as theranostic agents that combine targeting, imaging, and therapeutic delivery within a single molecule, or advanced catalytic systems that mimic enzymatic activity by leveraging the pre-organized cavity of the cyclophane.
References
-
Gassman, P. G., & Guggenheim, T. L. (1982). Preparation and Properties of a Highly Strained [2.2]Paracyclophane Derivative . Journal of the American Chemical Society. [Link]
-
Stetter, H., & Roos, E.‐E. (1955). Über die Synthese großgliedriger, cyclischer Verbindungen mit aromatischen Kernen, I. Mitteil.: Synthese des 1,6‐Dioxa‐10,15‐diaza‐cyclooctadecans . Chemische Berichte. [Link]
-
Kundu, S., Ghosh, S., & Patra, A. (2015). Fluorescence response of Dansyl-L-tryptophan in presence of macrocyclic hosts and metal ions . RSC Advances. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane and Derivatives
Welcome to the technical support guide for the synthesis of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane. This document is designed for researchers, medicinal chemists, and materials scientists engaged in the complex field of macrocyclic chemistry. The unique cavity and tetraamine structure of this paracyclophane make it a compelling scaffold for host-guest chemistry, molecular recognition, and the development of novel therapeutic agents.[1][2]
However, its synthesis is non-trivial and presents several challenges that can impact yield and purity. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to address the common hurdles encountered during the synthetic process, from precursor preparation to final product purification.
Section 1: Precursor Synthesis & Strategy
The success of any macrocyclization heavily relies on the quality and proper design of the linear precursors. This section addresses common questions regarding the initial steps of the synthesis.
Q1: What is the most common synthetic strategy for this class of macrocycle, and why are protecting groups necessary?
A1: The most prevalent and effective strategy is a [2+2] macrocyclization, where two aromatic diamine units are coupled with two aliphatic linkers. A key example involves reacting a protected aromatic diamine, such as N,N'-di-p-tosylaminodiphenylsulfone, with an aliphatic dihalide like tetramethylene dibromide.[3][4]
Protecting groups are absolutely critical for two primary reasons:
-
Reactivity Control: The secondary amine nitrogens in the paracyclophane core are nucleophilic. Without protection, they can undergo undesirable side reactions during the cyclization step. A protecting group, such as the p-toluenesulfonyl (tosyl) group, converts the amine into a sulfonamide. This reduces its nucleophilicity, preventing side reactions and allowing for a clean alkylation reaction.[5]
-
Improved Solubility and Handling: The protected intermediates are often more crystalline and soluble in common organic solvents, which facilitates handling and purification.
The tosyl group is a common choice due to its stability under the basic conditions of the alkylation reaction.[6] However, its removal requires harsh acidic conditions, which is a significant consideration discussed in Section 3.
Q2: I'm synthesizing the N,N'-di-p-tosylaminodiphenyl sulfone precursor and getting a viscous colloid instead of a solid precipitate during workup. How can I resolve this?
A2: This is a documented issue in the literature.[4] The formation of a colloid or oil upon acidification of the reaction mixture can make product isolation difficult. Here are several troubleshooting strategies:
-
Controlled Acidification: Instead of adding the reaction mixture to a large volume of acid and ice, try a slower, reverse addition. Add the cold, dilute acid dropwise to the stirred reaction mixture until the desired pH is reached. This can sometimes promote more orderly precipitation.
-
Solvent Titration: If an oil forms, attempt to triturate it with a non-polar solvent in which the impurities are soluble but the product is not (e.g., hexane or diethyl ether). This can often induce crystallization. Sonication during this process can be beneficial.
-
Alternative Workup: Avoid the aqueous acidification altogether if possible. After the reaction, quench with a reagent that will not produce an emulsion. Then, concentrate the mixture and purify the residue directly via column chromatography. While more laborious, this can be more reliable.
-
Seeding: If you have previously managed to obtain a small amount of crystalline product, use it to seed the supersaturated or oily mixture to induce crystallization.
Section 2: The Macrocyclization Reaction: Maximizing Yield
The cyclization step is the heart of the synthesis and the primary source of low yields. This section focuses on the critical parameters for a successful macrocyclization.
Q3: My macrocyclization yield is very low, and the main product appears to be a high molecular weight polymer. What is the cause and how do I fix it?
A3: This is the most common challenge in macrocycle synthesis. You are observing the dominance of the intermolecular reaction (polymerization) over the desired intramolecular reaction (cyclization). The solution is to employ the High Dilution Principle .
Causality: At standard concentrations (e.g., >0.1 M), the reactive ends of two different precursor molecules are statistically more likely to find each other than the two ends of the same molecule. This leads to the formation of linear oligomers and polymers. By maintaining an extremely low concentration of the reactants (typically <10⁻³ M), you dramatically increase the probability that a molecule's two reactive ends will find each other before encountering another molecule.
-
Setup: In a large, multi-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the bulk of the solvent (e.g., dry DMF) and the base (e.g., anhydrous K₂CO₃). Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Reactant Solutions: Prepare two separate solutions of your precursors (e.g., the protected diamine and the dihalide linker) in the same dry solvent.
-
Slow Addition: Using two separate syringe pumps, add the reactant solutions dropwise to the stirred, heated solvent/base mixture over an extended period (typically 24-72 hours). The slow, simultaneous addition ensures the concentration of each reactant remains vanishingly small.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at temperature for another 12-24 hours to ensure all starting material is consumed.
-
Workup: Cool the reaction, filter off the base, and remove the solvent under reduced pressure. The crude product can then be taken for purification.
The diagram below illustrates the competing reaction pathways. Under high dilution, the pathway to the desired cyclophane is favored.
Sources
- 1. Diversity-Oriented Approaches toward the Synthesis of Cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Synthesis of Tetraazaparacyclophanes
Welcome to the Technical Support Center for the synthesis of tetraazaparacyclophanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these complex macrocycles. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of tetraazaparacyclophane synthesis and improve your yields.
Introduction to Tetraazaparacyclophane Synthesis
The synthesis of tetraazaparacyclophanes, a class of macrocyclic compounds containing four nitrogen atoms and a paracyclophane unit, presents unique challenges primarily due to the entropic unfavorability of forming large rings. The main competing reaction is intermolecular polymerization, which can significantly reduce the yield of the desired macrocycle. Two key strategies are widely employed to favor the intramolecular cyclization: the high-dilution principle and template-assisted synthesis. This guide will delve into the practical aspects of these techniques and provide solutions to common problems encountered during the synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial queries and concerns regarding tetraazaparacyclophane synthesis.
Q1: My reaction is producing a large amount of a white, insoluble solid that is not my desired product. What is likely happening?
A1: The formation of a significant amount of insoluble, intractable material is a classic indication of polymerization. This occurs when the linear precursor molecules react with each other (intermolecularly) instead of cyclizing (intramolecularly). The primary cause is that the concentration of your reactants is too high. To address this, you must employ the high-dilution principle.[1][2]
Q2: What is the "high-dilution principle" and how do I implement it in my experiment?
A2: The high-dilution principle is a technique used to favor intramolecular reactions over intermolecular ones by maintaining a very low concentration of the reactants.[1][2] This is typically achieved by the slow addition of a solution of the linear precursors to a large volume of refluxing solvent. A syringe pump is often the best tool for this, allowing for a very slow and controlled addition rate. The goal is to ensure that at any given moment, a molecule of the precursor is more likely to encounter its other reactive end than another molecule.
Q3: What is a template synthesis, and should I be using one?
A3: Template synthesis involves the use of a metal ion to coordinate with the reactive sites of the linear precursor, pre-organizing it into a conformation that favors cyclization. This "template effect" can significantly increase the yield of the desired macrocycle. Transition metals like copper(II), nickel(II), or zinc(II) are commonly used.[3] Whether you should use a template depends on your specific target molecule and the synthetic route. If high-dilution methods are still giving low yields, a template-assisted approach is a powerful alternative to consider.
Q4: My final product is difficult to purify. What are the best methods for purifying tetraazaparacyclophanes?
A4: Purification of tetraazaparacyclophanes can be challenging due to the potential for closely related byproducts and the sometimes-limited solubility of the desired product. The most common and effective purification techniques are:
-
Column Chromatography: This is a versatile method for separating the desired macrocycle from oligomeric byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel or alumina) and eluent system is crucial and should be determined by thin-layer chromatography (TLC) analysis first.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline product.[4][5][6][7][8] This technique is particularly effective at removing minor impurities. The key is to find a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures.[4][5][6][7][8]
Part 2: Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your synthesis.
Guide 1: Low or No Yield of the Desired Macrocycle
Problem: After performing the reaction and work-up, analysis of the crude product (e.g., by TLC or ¹H NMR) shows a very low yield or complete absence of the desired tetraazaparacyclophane.
dot graph low_yield_troubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Low Yield Troubleshooting Workflow
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Intermolecular Polymerization | The concentration of the linear precursors is too high, leading to the formation of long-chain polymers instead of the desired macrocycle. | Implement the High-Dilution Principle: Use a syringe pump to add a dilute solution of your reactants over a long period (e.g., 8-24 hours) to a large volume of refluxing solvent. Typical concentrations are in the range of 10⁻³ M.[2] |
| Impure Starting Materials | Impurities in the starting diamine or dialdehyde/dihalide can interfere with the reaction, leading to side products or inhibiting the cyclization altogether. | Verify Purity: Before starting the synthesis, thoroughly characterize your starting materials using techniques like NMR, mass spectrometry, and melting point analysis. Purify if Necessary: If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography. |
| Suboptimal Reaction Conditions | The choice of solvent, base, or temperature can have a significant impact on the reaction yield.[2][9][10][11] | Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are often good choices as they can solvate the reactants and any charged intermediates. Base Selection: The choice of base is critical. It should be strong enough to deprotonate the amine nucleophiles but not so strong as to cause side reactions. Common bases include potassium carbonate or cesium carbonate. The stoichiometry of the base is also important. Temperature Optimization: The reaction is typically carried out at reflux to provide the necessary activation energy for the reaction. |
| Decomposition of Reactants or Product | The reactants or the final product may be unstable under the reaction conditions, leading to degradation and low yields. | Lower Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if your starting materials are air-sensitive. |
Guide 2: Multiple Products Observed in Crude Mixture
Problem: TLC or NMR analysis of the crude reaction mixture shows the presence of multiple spots or sets of peaks, indicating the formation of several byproducts in addition to the desired macrocycle.
dot graph multiple_products_troubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Multiple Products Troubleshooting Workflow
Causality and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Oligomers | In addition to long-chain polymers, discrete oligomers (e.g., [2+2], [3+3] macrocycles) can form. This is still a result of intermolecular reactions competing with the desired [1+1] cyclization. | Fine-tune High-Dilution Conditions: Further decrease the concentration of your reactants by using a larger volume of solvent or a slower addition rate. |
| Incorrect Stoichiometry | An incorrect molar ratio of the diamine and the dialdehyde/dihalide can lead to the formation of incomplete cyclization products or other side products. | Verify Stoichiometry: Carefully check the masses and molar equivalents of your starting materials. Ensure that you have a 1:1 molar ratio of the two components for a [1+1] cyclization. |
| Side Reactions of Functional Groups | The functional groups on your starting materials may be susceptible to side reactions under the reaction conditions. For example, aldehydes can undergo self-condensation reactions. | Protecting Groups: If a particular functional group is causing side reactions, consider protecting it before the cyclization and then deprotecting it after the macrocycle has been formed. Milder Reaction Conditions: Try using a milder base or a lower reaction temperature to disfavor side reactions. |
Part 3: Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of a tetraazaparacyclophane using the high-dilution technique. This should be adapted based on the specific starting materials and target molecule.
Protocol 1: High-Dilution Synthesis of a Dioxotetraazaparacyclophane
This protocol describes the synthesis of a dioxotetraazaparacyclophane from a diamine and a diacid chloride.
Materials:
-
Starting diamine (e.g., 1,4-phenylenediamine)
-
Starting diacid chloride (e.g., succinyl chloride)
-
Anhydrous solvent (e.g., THF, acetonitrile, or DMF)
-
Base (e.g., triethylamine or potassium carbonate)
-
Syringe pump
-
Standard reflux apparatus with a large-volume round-bottom flask
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of Reactant Solutions:
-
In a glovebox or under an inert atmosphere, prepare a solution of the diamine and the base in the anhydrous solvent (Solution A). The concentration should be relatively low (e.g., 0.1 M).
-
In a separate flask, prepare a solution of the diacid chloride in the same anhydrous solvent (Solution B) at the same concentration as Solution A.
-
-
Reaction Setup:
-
Set up a reflux apparatus with a large round-bottom flask containing a significant volume of the anhydrous solvent. The volume should be large enough to achieve high dilution (e.g., to reach a final concentration of 10⁻³ M).
-
Heat the solvent to reflux under a positive pressure of an inert gas.
-
-
High-Dilution Addition:
-
Using two separate syringe pumps, slowly and simultaneously add Solution A and Solution B to the refluxing solvent over a period of 8-24 hours. The slow addition rate is critical to maintain a low concentration of the reactants.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography or recrystallization.
-
Part 4: Data Interpretation
Proper characterization of the final product is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show the characteristic peaks for the aromatic protons of the paracyclophane unit and the protons of the aliphatic linkers. The integration of the peaks should correspond to the number of protons in the structure. The chemical shifts of the aromatic protons can be indicative of the ring strain in the cyclophane.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.[12][13][14][15] The chemical shifts of the carbonyl carbons (in the case of dioxotetraazaparacyclophanes) and the aromatic carbons are key diagnostic signals.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula of the synthesized tetraazaparacyclophane. The observed mass should match the calculated mass with high accuracy.
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide structural information.[16][17][18][19][20] Common fragmentation pathways may involve cleavage of the aliphatic chains.
Infrared (IR) Spectroscopy
-
N-H Stretching: For tetraazaparacyclophanes with secondary amine groups, a characteristic N-H stretching vibration will be observed in the region of 3300-3500 cm⁻¹.
-
C=O Stretching: For dioxotetraazaparacyclophanes, a strong carbonyl (C=O) stretching band will be present around 1650-1700 cm⁻¹.
-
Aromatic C-H Stretching: Peaks corresponding to the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
References
- a short review on the synthesis of azamacrocyclic ligand: conventional and non-template methods. (2021). Journal of Advanced Research in Applied Sciences and Engineering Technology, 25(4).
- High dilution principle. In Wikipedia.
- Optimization of the Reaction Conditions for the Reductive Cyclization. (n.d.).
- Optimization of the cyclization reaction conditions. (n.d.).
- Optimization of the reaction conditions for the cyclization of 12b a. (n.d.).
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC.
- Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15). YouTube.
- Synthesis of Dibridged Macrocyclic Tetraazaparacyclophanes. (2006, August 22). Taylor & Francis Online.
- mass spectra - fragmentation p
- Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). PMC.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Synthesis of New Tetraaza Macrocyclic Ligands with Cyclohexane Rings and Their Ni(II) and Cu(II) Complexes. (2025).
- Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. (n.d.). MDPI.
- Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (n.d.). PMC.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025).
- 3.3.
- Unprecedented synthesis of a 14-membered hexaazamacrocycle. (2023, November 15). PMC.
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (n.d.). PubMed.
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23). YouTube.
- Total synthesis of (−)
- Purifying OTC Chemicals: Recrystalliz
- Tretyakova Lab • Organic Synthesis Protocol. (2021, September 7). YouTube.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Cooperative Capture Synthesis of Functionalized Heterorotaxanes—Chemical Scope, Kinetics, and Mechanistic Studies. (n.d.). PMC.
- Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (n.d.). PubMed.
- Recrystallization- Organic Chemistry Lab- purific
- Total synthesis of (-)
- BJOC - Search Results. (n.d.). Beilstein Journals.
- Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (n.d.). NIH.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. (n.d.). PMC.
- Synthesis of para-Deuterated 1-Methoxynaphthalene. (2024, January 30). YouTube.
- Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF. (2025).
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Technical Support Center: Purification of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane and its derivatives. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges associated with the purification of these complex macrocycles.
The unique structure of tetraazaparacyclophanes, which combines rigid aromatic platforms with flexible and basic polyamine linkers, presents specific purification challenges. The primary impurities often include unreacted starting materials, linear oligomers, and high-molecular-weight polymers formed from competing intermolecular reactions during synthesis.[1][2] This guide is structured to address these issues directly in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
The most successful purification strategies typically involve one or a combination of the following techniques:
-
Column Chromatography: This is the most common method. Silica gel is frequently used, but due to the basic nature of the tetraamine macrocycle, alternatives like neutral alumina or size-exclusion media are also effective.[2][3][4]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly efficient method for achieving high purity, particularly on a larger scale.[5][6]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Techniques using media like Sephadex LH-20 are excellent for separating the desired cyclic product from larger polymeric impurities based on molecular size.[7][8]
Q2: My compound streaks badly or remains at the baseline on a standard silica gel TLC plate. What is happening?
This is a classic issue encountered with polyamine compounds. The four nitrogen atoms in the macrocycle are basic Lewis bases that can interact very strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, often irreversible, adsorption leads to poor mobility (low Rf), significant tailing, or streaking.[9][10]
Q3: What are the primary impurities I should be trying to remove?
The synthesis of macrocycles like this compound is typically performed under high-dilution conditions to favor the desired intramolecular cyclization.[1][2] However, intermolecular reactions can still occur, leading to key impurities:
-
Unreacted Starting Materials: Such as the precursor diamines and dihalides/ditosylates.
-
Linear Oligomers: Dimeric or trimeric chains that have not cyclized.
-
Polymeric Byproducts: High-molecular-weight species that are often insoluble or difficult to characterize.
Q4: Is recrystallization a viable option for this class of compounds?
Yes, but finding the right solvent is critical. An ideal recrystallization solvent will dissolve the cyclophane completely at an elevated temperature but poorly at room or sub-zero temperatures, while keeping impurities dissolved at all temperatures.[6][11] Due to the compound's complex structure, a binary solvent system (a "good" solvent paired with a "poor" solvent) is often required. Success is typically achieved through empirical screening of various solvent combinations.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Low or Zero Recovery from Silica Gel Column Chromatography
-
Symptom: You've loaded your crude product, but little to no desired compound is eluting from the column, even with increasingly polar solvents.
-
Underlying Cause: The polybasic nature of your tetraaza macrocycle has led to irreversible binding to the acidic silica gel stationary phase. The eluent is not strong enough or is of the wrong chemical nature to break this interaction.
-
Solutions:
-
Modify the Mobile Phase: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide, to your eluent system. This competes with your product for binding to the silanol groups, allowing it to elute properly.
-
Use a Steep Polarity Gradient: If a modifier is not sufficient, a steep gradient to a highly polar solvent like methanol is necessary. A literature precedent for a related disulfone derivative used a 1:30 mixture of methanol in chloroform.[2]
-
Change the Stationary Phase: If the compound is particularly sensitive, switch to a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina has different surface chemistry and can be less harsh for basic compounds.[3][4]
-
Size-Exclusion Resins (e.g., Sephadex LH-20): This method separates molecules based on size, bypassing polarity-based adsorption issues entirely. It is particularly effective for removing high-molecular-weight oligomers.[7][8]
-
-
Issue 2: Product Elutes as a Broad, Tailing Peak with Impure Fractions
-
Symptom: The compound is coming off the column, but over a large volume of solvent, and the collected fractions are still mixed with impurities.
-
Underlying Cause: This indicates non-ideal chromatographic behavior. The causes can include overloading the column, strong interactions with the stationary phase, or loading the sample in a solvent that is too strong.
-
Solutions:
-
Optimize Sample Loading:
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow band.
-
Wet Loading: Dissolve the sample in the absolute minimum volume of the initial, weakest eluent solvent possible. A solvent stronger than the mobile phase will cause the initial band to broaden significantly.
-
-
Reduce the Column Load: Do not exceed a 1:50 ratio of crude product to silica gel by mass (e.g., max 200 mg of crude on a 10 g column). Overloading is a common cause of poor separation.
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to terrible separation. Pack the column as a uniform slurry and never let the top of the bed run dry.
-
Issue 3: Recrystallization Attempt Results in an Oil or Fails to Produce Crystals
-
Symptom: Upon cooling the saturated solution, the product either separates as a viscous liquid ("oils out") or remains completely dissolved.
-
Underlying Cause: The chosen solvent system is inappropriate. "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it crashes out of solution as a supercooled liquid before it can organize into a stable crystal lattice. A failure to crystallize means the compound remains too soluble even at low temperatures.
-
Solutions:
-
Slow Down the Cooling Process: After heating to dissolve, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling encourages the formation of well-ordered crystals.
-
Adjust the Solvent System:
-
If the product oils out, try using a slightly more polar solvent or a larger volume of the same solvent to reduce the level of supersaturation at the cooling point.
-
If no crystals form, the solution is not saturated enough. You can either boil off some of the solvent to concentrate the solution or, if using a two-solvent system, add more of the "poor" solvent dropwise until persistent cloudiness is achieved.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of pure crystal from a previous batch, add it to the cooled solution to act as a template for crystallization.
-
-
Experimental Protocol: Purification by Flash Column Chromatography
This protocol is adapted from methodologies reported for similar tetraazaparacyclophane derivatives and general best practices.[2][4][12]
Objective: To purify crude this compound from oligomeric and starting material impurities.
Materials:
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Solvents: HPLC Grade Dichloromethane (DCM) or Chloroform (CHCl₃), Methanol (MeOH), Triethylamine (Et₃N)
-
Glass column, flash chromatography system (optional), TLC plates (silica gel), collection tubes, rotary evaporator.
Procedure:
-
Step 1: Develop a TLC Solvent System
-
Prepare several eluent mixtures to test. Start with 100% DCM and progressively increase the polarity. Good systems to test are 99:1, 98:2, and 95:5 DCM:MeOH.
-
To each test eluent, add 0.5% triethylamine to prevent streaking.
-
Spot the crude material on a TLC plate and develop it in the test systems.
-
The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35 .
-
-
Step 2: Pack the Column
-
Select a column appropriate for the amount of crude material (aim for a 50:1 to 100:1 mass ratio of silica to crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 99:1 DCM:MeOH + 0.5% Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no cracks or air bubbles.
-
-
Step 3: Load the Sample (Dry Loading Recommended)
-
Dissolve the crude product in a minimal amount of DCM.
-
Add silica gel (approx. 2-3 times the mass of your product) and mix well.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance.
-
-
Step 4: Elute the Column
-
Carefully add the eluent to the column.
-
Begin elution with the initial solvent system, applying pressure to achieve a steady flow rate.
-
If necessary, gradually increase the percentage of methanol (gradient elution) to elute more polar compounds. A step gradient (e.g., 250 mL of 1% MeOH, then 250 mL of 2% MeOH, etc.) is often effective.
-
-
Step 5: Monitor and Collect Fractions
-
Collect fractions of a consistent volume.
-
Use TLC to analyze the fractions, spotting every few tubes on a single plate to track the elution profile.
-
Identify and group the fractions containing the pure product.
-
-
Step 6: Isolate the Final Product
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvents using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Characterize the final product for purity (e.g., by NMR, LC-MS).
-
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process during the purification of this compound.
Caption: A workflow diagram for the purification of tetraazaparacyclophane.
Summary of Purification Parameters
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent System | Key Advantage | Common Issue & Mitigation |
| Flash Chromatography | Silica Gel (230-400 mesh) | DCM/MeOH or CHCl₃/MeOH gradient with 0.5% Et₃N.[2] | High resolution for separating compounds of different polarities. | Strong product adsorption; mitigate with a basic modifier (Et₃N).[9] |
| Gel Filtration (SEC) | Sephadex LH-20 | Methanol.[7][8] | Excellent for removing larger oligomeric/polymeric impurities. | Lower resolution for separating molecules of similar size (e.g., isomers). |
| Recrystallization | None | Empirically determined single or two-solvent system (e.g., Ethanol, Acetonitrile). | Potentially yields very high purity material in a single step; highly scalable. | Difficult to find a suitable solvent; risk of product "oiling out".[6] |
References
-
Yang, Y. T., Yang, B. Q., Li, M., Ning, W., & Lu, Z. H. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4), 530-536. [Link]
-
Taylor & Francis Online. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. [Link]
-
Sanders, L., et al. (2015). Predicting pKa of flexible polybasic tetra-aza macrocycles. RSC Advances, 5(47), 37584-37594. [Link]
-
Barnes, J. C., et al. (2016). A facile route to old and new cyclophanes via self-assembly and capture. Nature Communications, 7, 11142. [Link]
-
Azad, M. S., et al. (2021). Synthesis and Guest-Binding Properties of pH/Reduction Dual-Responsive Cyclophane Dimer. Molecules, 26(10), 3056. [Link]
-
Orosun, M. M., et al. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 23(16), 16065-16073. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]
-
Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization [Video]. YouTube. [Link]
-
Nishimura, T., et al. (2012). Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability. Journal of Organic Chemistry, 77(17), 7486-7493. [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. cup.edu.cn [cup.edu.cn]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. A facile route to old and new cyclophanes via self-assembly and capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Synthesis and Guest-Binding Properties of pH/Reduction Dual-Responsive Cyclophane Dimer [mdpi.com]
- 8. Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability [scirp.org]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Overcoming Solubility Issues of Tetraazaparacyclophanes: A Technical Support Guide
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with tetraazaparacyclophanes. As a Senior Application Scientist, my goal is to provide you with both the theoretical understanding and practical troubleshooting strategies to address these issues effectively in your experiments.
Introduction: The Solubility Challenge of Tetraazaparacyclophanes
Tetraazaparacyclophanes are a fascinating class of macrocyclic compounds with a unique three-dimensional architecture, making them promising candidates for applications in host-guest chemistry, catalysis, and drug delivery. However, their rigid structure, composed of aromatic rings and hydrocarbon linkers, often leads to poor solubility in both aqueous and common organic solvents. This limited solubility can be a significant bottleneck in their synthesis, purification, characterization, and application.
This guide provides a structured approach to understanding and overcoming these solubility issues, empowering you to unlock the full potential of your tetraazaparacyclophane compounds.
Part 1: Troubleshooting Guide - Tackling Solubility Challenges Head-On
This section is formatted in a problem-and-solution format to directly address specific issues you may be facing in the lab.
Issue 1: My tetraazaparacyclophane won't dissolve in common organic solvents (e.g., chloroform, dichloromethane, methanol).
Root Cause Analysis:
The poor solubility of tetraazaparacyclophanes in common organic solvents often stems from strong intermolecular forces in the solid state. These include:
-
π-π Stacking: The face-to-face arrangement of the aromatic rings in the crystal lattice creates strong, non-covalent interactions.
-
Hydrogen Bonding: The nitrogen atoms within the tetraaza core can act as hydrogen bond donors and acceptors, leading to a tightly packed and stable crystal structure.
-
Rigid Macrocyclic Structure: The conformational rigidity of the macrocycle can result in inefficient packing with solvent molecules, making the solvation process energetically unfavorable.
Troubleshooting Steps:
-
Systematic Solvent Screening: The first step is to perform a comprehensive solvent screening. It is crucial to test a range of solvents with varying polarities and functionalities.
Solvent Class Recommended Solvents Rationale Non-polar Aromatic Toluene, p-xylene Can engage in favorable π-π interactions with the aromatic rings of the cyclophane. Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) Excellent hydrogen bond acceptors that can effectively disrupt intermolecular hydrogen bonding. Chlorinated Dichloromethane (DCM), Chloroform Often good starting points, but may not be strong enough for highly crystalline compounds. Polar Protic Methanol, Ethanol Can act as both hydrogen bond donors and acceptors. -
Employ Co-solvent Systems: The synergistic effect of a solvent mixture can often overcome the limitations of a single solvent. The goal is to use a combination of solvents that can address both the hydrophobic and hydrophilic/polar parts of the molecule simultaneously.
-
Recommended Starting Ratios (v/v):
-
Chloroform/Methanol (from 9:1 to 1:1)
-
Toluene/DMF (from 4:1 to 1:1)
-
Dichloromethane/DMSO (from 9:1 to 1:1)
-
-
-
Utilize Physical Dissolution Aids:
-
Heating: Applying heat increases the kinetic energy of the system, providing the energy needed to break the crystal lattice forces. Always use a reflux condenser to prevent solvent evaporation. Crucial Safety Note: Be aware of the boiling points of your solvents and the thermal stability of your compound.
-
Sonication: An ultrasonic bath provides high-frequency sound waves that induce cavitation, creating localized high-energy bubbles that can physically break apart solid aggregates and enhance solvent penetration.
-
Issue 2: My functionalized tetraazaparacyclophane is insoluble in aqueous solutions, limiting its biological application.
Root Cause Analysis:
The large, hydrophobic surface area of the aromatic rings and alkyl linkers is the primary contributor to poor water solubility. Even the presence of polar functional groups may not be sufficient to counteract the overall lipophilic nature of the macrocycle.
Troubleshooting Strategies:
-
pH Adjustment for Ionizable Groups: The nitrogen atoms in the tetraaza core are basic and can be protonated. By lowering the pH of the aqueous medium, you can introduce positive charges onto the macrocycle, which dramatically increases its polarity and affinity for water molecules.
-
Underlying Principle: The solubility of a weak base increases as the pH of the solution drops below its pKa.
-
Practical Approach: Create a series of buffers (e.g., acetate, phosphate) with varying pH values (e.g., from 7.4 down to 4.0) and test the solubility of your compound. This is often the most effective and straightforward method for ionizable tetraazaparacyclophanes.
-
-
Chemical Modification for Enhanced Water Solubility: If you are in the synthetic design phase, the most robust strategy is to covalently attach water-solubilizing moieties to the tetraazaparacyclophane scaffold. The synthesis of water-soluble bis-paracyclophanes has been successfully demonstrated through this approach.
Functional Group Type Examples Mechanism of Solubilization Anionic Carboxylic acids (-COOH), Sulfonic acids (-SO₃H) Ionize to form negatively charged species at neutral or basic pH. Cationic Quaternary ammonium salts (-N⁺R₃) Permanently charged, providing pH-independent water solubility. Non-ionic Poly(ethylene glycol) (PEG) chains, Hydroxyl groups (-OH) Form hydrogen bonds with water molecules. -
Formulation with Pharmaceutical Excipients: For existing compounds, formulation strategies can be employed to increase apparent water solubility.
-
Cyclodextrin Complexation: Cyclodextrins are toroidal-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic aromatic portions of the tetraazaparacyclophane can be encapsulated within the cyclodextrin's cavity, forming a host-guest inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.
-
Use of Surfactants: Surfactants, above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble tetraazaparacyclophane can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective initial approach for solubilizing a newly synthesized tetraazaparacyclophane?
A1: Begin with a micro-solubility analysis. Use a very small amount of your compound (e.g., <1 mg) and test its solubility in a diverse set of solvents (e.g., toluene, DCM, methanol, DMF, DMSO, and water). This will give you a rapid and material-sparing assessment of your compound's general solubility characteristics and guide your subsequent, larger-scale dissolution attempts.
Q2: I observe a precipitate forming after my compound has been in solution for a while. What is happening and how can I prevent it?
A2: This phenomenon is often due to the compound being in a supersaturated, thermodynamically unstable state. Over time, the compound may begin to crystallize or precipitate out to reach its true equilibrium solubility. To prevent this, you can:
-
Add a crystallization inhibitor: For aqueous solutions, polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state.
-
Store at a controlled temperature: For some organic solutions, slight warming might prevent crystallization. Conversely, for others, crystallization might be induced by temperature fluctuations, so stable storage conditions are key.
Q3: How can I be certain I have a true solution and not a colloidal suspension?
A3: This is a critical distinction. A true solution is clear and thermodynamically stable. A suspension consists of finely dispersed solid particles and will exhibit the Tyndall effect : a visible beam of light when a laser is shone through the sample. The most definitive method is to filter your sample through a 0.22 µm syringe filter. If the concentration of your compound in the filtrate is unchanged, you have a true solution.
Q4: Can the choice of counter-ion affect the solubility of my tetraazaparacyclophane salt?
A4: Absolutely. If you have protonated your tetraazaparacyclophane with an acid to form a salt, the nature of the counter-ion can significantly impact solubility. For example, hydrochloride salts are common, but sometimes switching to a mesylate, tosylate, or another counter-ion can alter the crystal packing and improve solubility. This is a valuable strategy in pharmaceutical development.
Part 3: Methodologies and Data Presentation
Experimental Protocol: Phase-Solubility Study with Cyclodextrins
This protocol, adapted from the method of Higuchi and Connors, is a standard for quantifying the increase in solubility of a poorly soluble compound upon complexation with a solubilizing agent like cyclodextrin.
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of a chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Add an excess amount of your tetraazaparacyclophane to each cyclodextrin solution in separate sealed vials. Ensure there is undissolved solid at the bottom of each vial.
-
Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).
-
Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered samples appropriately and determine the concentration of the dissolved tetraazaparacyclophane using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Data Analysis: Plot the concentration of the dissolved tetraazaparacyclophane (y-axis) against the concentration of the cyclodextrin (x-axis). The slope of this phase-solubility diagram can be used to determine the stability constant (Ks) of the inclusion complex.
Visualization of Solubilization Strategies
Workflow for Troubleshooting Poor Solubility
Caption: Encapsulation of a hydrophobic tetraazaparacyclophane within a cyclodextrin to form a water-soluble complex.
Part 4: References
-
Lai, C.-F., Odashima, K., & Koga, K. (1985). Synthesis and properties of water-soluble bis-paracyclophanes. Tetrahedron Letters, 26(42), 5179–5182.
-
Dickert, F. L., & Reif, M. (1998). Shaping tetraazaparacyclophanes for selective solvent vapour detection: Structural variations in coating design. Journal of Inclusion Phenomena and Molecular Recognition in Chemistry, 31(3), 345–355.
-
Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
-
Sá Couto, A. R., et al. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics, 13(8), 1144.
-
Butcher, J. W., & Hart, H. (1987). The synthesis of a water-soluble [2.2]paracyclophane. The Journal of Organic Chemistry, 52(25), 5671-5673.
-
D'souza, V. T., & Lipkowitz, K. B. (Eds.). (1998). Cyclophanes (Vol. 2). John Wiley & Sons.
Technical Support Center: Optimizing Reaction Conditions for Paracyclophane Synthesis
Welcome to the technical support center for paracyclophane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these unique three-dimensional structures. Here, you will find practical, field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
Introduction: The Challenge of Paracyclophane Synthesis
Paracyclophanes, with their strained yet stable bridged aromatic rings, present significant synthetic challenges.[1][2][3] The primary obstacle in many synthetic routes is the inherent competition between the desired intramolecular cyclization and intermolecular polymerization.[4][5][6] This guide will provide you with the knowledge to favor the former and achieve your target molecules efficiently.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter:
Q1: My paracyclophane synthesis yield is consistently low. What is the most likely cause?
Low yields are most often due to competing polymerization reactions.[4][5][6] To favor the desired intramolecular cyclization, it is crucial to employ high-dilution conditions.[4][5][6][7] This can be achieved by the slow addition of reactants to a large volume of solvent, ensuring that the concentration of the reactive intermediates remains low at all times.[4][6]
Q2: I am observing a significant amount of polymeric byproduct. How can I minimize this?
Besides implementing high-dilution conditions as mentioned above, consider the following:
-
Reaction Temperature: Lowering the temperature can sometimes reduce the rate of polymerization relative to cyclization.
-
Choice of Solvent: The solvent can play a crucial role in pre-organizing the precursor for cyclization. Experiment with different solvents to find the optimal one for your specific system.
-
Reactant Purity: Impurities in your starting materials can initiate or catalyze polymerization. Ensure your reactants are of the highest possible purity.
Q3: What is the "high-dilution principle" and how do I implement it effectively?
The high-dilution principle is a strategy to promote intramolecular reactions (cyclization) over intermolecular reactions (polymerization) by maintaining a very low concentration of the reacting species.[4][5][6][7] In practice, this is often achieved by the slow, controlled addition of the precursor molecule to a large volume of solvent using a syringe pump.[4][6] This ensures that at any given moment, a molecule is more likely to react with itself than with another molecule.
Q4: Are there alternatives to traditional high-dilution methods that require large solvent volumes?
Yes, continuous flow chemistry is emerging as a powerful technique for macrocyclization reactions.[8] In a continuous flow setup, reactants are mixed and react in a narrow tube or channel. This can create a "pseudo-dilution" effect, where the concentration of reactive intermediates is kept low, favoring cyclization without the need for vast amounts of solvent.[8]
Troubleshooting Guide: Specific Synthetic Routes
This section provides detailed troubleshooting for common paracyclophane synthesis methods.
Wurtz Coupling Reaction
The Wurtz reaction, involving the coupling of two alkyl halides with sodium metal, is a classic method for forming the bridges in paracyclophanes.[9][10][11][12] However, it is often plagued by low yields and side reactions.[9]
Common Issues & Solutions:
| Issue | Potential Causes | Troubleshooting Steps |
| Low to no product formation | - Inactive sodium surface. - Impure solvent or reactants. - Incorrect reaction temperature. | - Use freshly cut sodium metal to expose a reactive surface. - Ensure all solvents and reactants are rigorously dried and degassed. The Wurtz reaction is highly sensitive to moisture.[12] - Optimize the reaction temperature. While refluxing solvent is common, some systems may benefit from lower temperatures to control reactivity. |
| Formation of elimination byproducts (alkenes) | - Steric hindrance around the reactive center. - High reaction temperatures. | - This is more common with secondary and tertiary halides. If possible, use primary halides. - Attempt the reaction at a lower temperature. |
| Inseparable mixture of products | - Use of two different alkyl halides leading to a statistical mixture of products.[10][12] | - For symmetrical paracyclophanes, use a single dihalide precursor. For unsymmetrical paracyclophanes, consider alternative synthetic routes like transition-metal catalyzed cross-coupling reactions. |
Experimental Workflow for Optimizing Wurtz Coupling:
Caption: A workflow for troubleshooting the Wurtz coupling reaction.
Transition-Metal Catalyzed Cross-Coupling Reactions
Modern synthetic methods often employ transition-metal catalysts (e.g., Palladium, Nickel) for the formation of C-C or C-N bonds in paracyclophane synthesis. These methods can offer higher yields and functional group tolerance compared to classical methods.[1][13]
Common Issues & Solutions:
| Issue | Potential Causes | Troubleshooting Steps |
| Catalyst deactivation | - Impurities in the reaction mixture (e.g., oxygen, water). - High reaction temperatures. - Incorrect ligand choice. | - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - Screen different reaction temperatures. - Experiment with a variety of ligands to find one that stabilizes the catalyst and promotes the desired reaction. |
| Low or no conversion | - Inefficient catalyst system. - Poor solubility of reactants. | - Screen different catalyst precursors and ligands. - Try different solvent systems to improve solubility. |
| Formation of homocoupled byproducts | - Incorrect stoichiometry of reactants. - Inefficient oxidative addition or reductive elimination steps. | - Carefully control the stoichiometry of your reactants. - Optimize the reaction conditions (temperature, solvent, ligand) to favor the desired cross-coupling pathway. |
Purification and Characterization
Purification:
The purification of paracyclophanes can be challenging due to their often-similar polarity to byproducts.
-
Column Chromatography: This is the most common method.[14] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Preparative HPLC: For difficult separations, preparative HPLC can be employed.
Characterization:
The unique structure of paracyclophanes gives rise to distinct spectroscopic signatures.
-
NMR Spectroscopy: Due to the shielding effect of the aromatic rings, the protons on the bridging methylene groups of [2.2]paracyclophane appear at unusually high field in the 1H NMR spectrum.[15]
-
Mass Spectrometry: Provides confirmation of the molecular weight.
-
UV-Vis and Fluorescence Spectroscopy: Paracyclophanes exhibit interesting photophysical properties due to through-space interactions between the aromatic decks.[16][17][18][19]
Step-by-Step Protocol: High-Dilution Wurtz Coupling for [2.2]Paracyclophane Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,4-Bis(bromomethyl)benzene
-
Sodium metal, finely dispersed in toluene
-
Anhydrous toluene
-
Syringe pump
-
Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and addition funnel/syringe pump inlet.
Procedure:
-
Setup: Assemble the reaction apparatus and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Preparation: In the reaction flask, place a dispersion of sodium metal in anhydrous toluene. Heat the mixture to reflux with vigorous stirring.
-
High-Dilution Addition: Dissolve 1,4-bis(bromomethyl)benzene in a large volume of anhydrous toluene. Using a syringe pump, add this solution to the refluxing sodium dispersion over a period of 24-48 hours. The slow addition is critical to maintain high-dilution conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol, followed by water.
-
Workup: Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Logical Relationship Diagram for Successful Paracyclophane Synthesis:
Caption: Key factors influencing the success of paracyclophane synthesis.
References
-
Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]
- Rossa, L., & Vögtle, F. (1983). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Topics in Current Chemistry, 113, 1–86.
- Britton, J., & Raston, C. L. (2017). Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. Green Chemistry, 19(19), 4644–4649.
- Balakrishnarajan, M. M., et al. (2002). Synthesis, characterization, and spectroscopy of 4,7,12,15-[2.2]paracyclophane containing donor and acceptor groups: impact of substitution patterns on through-space charge transfer. Journal of the American Chemical Society, 124(18), 5183–5196.
-
ZambiaWiki. (n.d.). High dilution principle. Retrieved from [Link]
- Cabezas, R., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(15), 7307–7365.
- Balakrishnarajan, M. M., et al. (2002). Synthesis, Characterization, and Spectroscopy of 4,7,12,15-[2.2]Paracyclophane Containing Donor and Acceptor Groups: Impact of Substitution Patterns on Through-Space Charge Transfer. Journal of the American Chemical Society, 124(18), 5183–5196.
- Benedetti, E., et al. (2017). Synthesis and photophysical studies of through-space conjugated [2.2]paracyclophane-based naphthalene fluorophores. Organic & Biomolecular Chemistry, 15(42), 8963–8970.
- Dobrowolski, M. A., et al. (2008). Structure and NMR Spectra of Some [2.2]Paracyclophanes. The Dilemma of [2.2]Paracyclophane Symmetry. The Journal of Physical Chemistry A, 112(1), 132–141.
- Wang, Y., et al. (2020). Through-space π-delocalization in a conjugated macrocycle consisting of [2.2]paracyclophane.
- Fina, F., et al. (2024). One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes. Journal of the American Chemical Society, 146(24), 16455–16466.
- Ma, C., et al. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives.
-
ResearchGate. (n.d.). Scheme 24. Reported synthesis of (aza)6[1 6 ]PC P. Retrieved from [Link]
- Wang, Y., et al. (2020). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. Organic Letters, 22(24), 9572–9577.
- Dyson, P. J., Hulkes, A. G., & Suman, P. (1996). Synthesis of octamethyltetrasila[2.2]paracyclophane: a high yielding Würtz coupling reaction using Cr(CO)3 templates.
- Zhang, Y., et al. (2024). Synthesis of π-Conjugated Chiral Aza/Boracyclophanes with a meta and para Substitution. Chemistry – A European Journal, 30(5), e202302950.
-
Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]
- Ayuso-Carrillo, J., Fina, F., & Bonifazi, D. (2023).
- ChemRxiv. (2023). Synthesis of Planar Chiral [2.
- Jones, C. D., et al. (2015). The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. RSC Advances, 5(100), 82258–82261.
-
OAPEN Library. (n.d.). Heterobimetallic [2.2]Paracyclophane Complexes and Their Application in Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Retrieved from [Link]
- Wang, Y., et al. (2019). Synthesis of paracyclophanes with planar and central chirality: kinetic resolution of [2.2]paracyclophane aldimines via palladium-catalyzed addition of arylboronic acids. Organic Chemistry Frontiers, 6(18), 3295–3300.
-
ResearchGate. (n.d.). Planar chiral [2.2]paracyclophanes: From synthetic curiosity to applications in asymmetric synthesis and materials. Retrieved from [Link]
- Jones, M. B., et al. (2017). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry, 13, 2180–2186.
-
ChemistryViews. (2024, March 14). Kinetic Resolution of a Planar-Chiral [2.2]Paracyclophane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Wurtz reaction. Retrieved from [Link]
-
ADICHEMISTRY. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Retrieved from [Link]
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Technical Support Center: Navigating the Complexities of NMR Analysis of Tetraazaparacyclophane Complexes
Welcome to the Technical Support Center dedicated to troubleshooting the Nuclear Magnetic Resonance (NMR) analysis of tetraazaparacyclophane complexes. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of NMR to elucidate the structure, dynamics, and interactions of these fascinating macrocycles. As a Senior Application Scientist, I have curated this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.
The unique architecture of tetraazaparacyclophanes, characterized by their rigid aromatic units and flexible linker chains, often presents specific challenges in NMR analysis. These can range from spectral complexity and signal broadening to dynamic processes that complicate interpretation. This guide is structured in a question-and-answer format to directly address the common issues you may encounter.
Section 1: Sample Preparation – The Foundation of Quality Data
The quality of your NMR data is fundamentally linked to the quality of your sample.[1][2][3] Proper sample preparation is paramount to obtaining high-resolution and artifact-free spectra.
Question: My baseline is distorted and my peaks are broad. What could be the issue with my sample preparation?
Answer: A distorted baseline and broad peaks are often indicative of several issues related to sample preparation. Let's break down the potential causes and solutions:
-
Presence of Particulate Matter: Suspended solid particles in your NMR tube will severely degrade the magnetic field homogeneity, leading to broad lines and a poor baseline.
-
Solution: Always filter your sample solution directly into the NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is an effective method.[1] Avoid using cotton wool as solvents can leach impurities from it.
-
-
Inappropriate Solvent or Concentration: The choice of solvent and the concentration of your sample can significantly impact spectral quality.
-
Solution:
-
Solubility: Ensure your tetraazaparacyclophane complex is fully dissolved. For ¹H NMR, a concentration of 1-10 mg in 0.5-0.6 mL of solvent is a good starting point.[3] For ¹³C NMR, a higher concentration (10-50 mg) is often necessary due to the lower sensitivity of the nucleus.[1][2]
-
Viscosity: Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening. If you observe broad lines, try diluting your sample.
-
Solvent Signals: Always use high-quality deuterated solvents to minimize interference from residual solvent protons.[4]
-
-
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can lead to significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect paramagnetic contamination, you can try adding a small amount of a chelating agent like EDTA, if it doesn't interact with your complex.
-
Section 2: Data Acquisition – Optimizing Your Experimental Parameters
Once you have a well-prepared sample, the next step is to acquire your NMR data using the appropriate experimental parameters.
Question: My signals are broad, and I suspect my tetraazaparacyclophane is undergoing dynamic processes. How can I investigate this?
Answer: Signal broadening is a classic sign of dynamic processes occurring on the NMR timescale, a common feature of flexible macrocycles like tetraazaparacyclophanes.[5] These dynamics can include conformational changes (e.g., ring inversion) or host-guest exchange.
-
Variable-Temperature (VT) NMR: This is the most direct way to study dynamic processes.
-
Protocol: Acquire a series of ¹H NMR spectra at different temperatures.
-
Cooling: As you lower the temperature, the rate of exchange may slow down, leading to the sharpening of signals for individual conformers (slow exchange regime).
-
Heating: As you raise the temperature, the exchange rate may increase, causing broad peaks to coalesce into a single, sharp, time-averaged signal (fast exchange regime).
-
-
Interpretation: The temperature at which the signals coalesce (the coalescence temperature) can be used to calculate the energy barrier of the dynamic process.[6][7]
-
-
2D EXSY (Exchange Spectroscopy): This experiment can detect chemical exchange even when it is not obvious in the 1D spectrum.
-
Principle: Cross-peaks in an EXSY spectrum connect the signals of nuclei that are exchanging with each other.
-
Application: This is particularly useful for identifying and quantifying the rates of conformational exchange in your tetraazaparacyclophane complex.
-
Below is a workflow for investigating dynamic processes in your sample.
Caption: Workflow for Investigating Dynamic Processes in Tetraazaparacyclophane Complexes.
Section 3: Spectral Interpretation – Decoding Complex Data
The spectra of tetraazaparacyclophane complexes can be complex due to the number of protons, potential for overlapping signals, and the presence of dynamic processes.
Question: I am having trouble assigning the proton signals in my spectrum due to significant overlap. What strategies can I use?
Answer: Signal overlap is a common challenge, especially for large molecules. A combination of 2D NMR experiments is essential for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). It is the first step in tracing out the spin systems within your molecule.
-
TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations beyond direct coupling partners to reveal the entire spin system of a molecule. This is particularly useful for identifying all the protons in a particular linker chain of the tetraazaparacyclophane.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is an excellent tool for spreading out the proton signals based on the chemical shifts of the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting different spin systems and piecing together the overall structure of the macrocycle.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This is indispensable for determining the 3D structure and conformation of your tetraazaparacyclophane complex.[8]
Here is a logical workflow for spectral assignment:
Caption: Workflow for NMR Signal Assignment of Tetraazaparacyclophane Complexes.
Section 4: Troubleshooting Aggregation
Tetraazaparacyclophanes, with their potential for intermolecular interactions, can sometimes form aggregates in solution, which can significantly complicate NMR analysis.[8]
Question: My NMR signals are unexpectedly broad, and the chemical shifts seem to be concentration-dependent. Could my complex be aggregating?
Answer: Yes, concentration-dependent chemical shifts and line broadening are strong indicators of aggregation.[8] Here's how you can investigate and potentially mitigate this issue:
-
Concentration-Dependent NMR Studies: Acquire a series of ¹H NMR spectra at different sample concentrations. If aggregation is occurring, you will likely observe changes in chemical shifts and/or line widths as the concentration changes.[8]
-
DOSY (Diffusion-Ordered Spectroscopy): This powerful technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size.[9][10][11]
Table 1: Troubleshooting Aggregation of Tetraazaparacyclophane Complexes
| Symptom | Potential Cause | Recommended Action | Relevant NMR Experiment |
| Broad signals, poor resolution | Aggregation | Dilute the sample | Concentration-dependent ¹H NMR |
| Concentration-dependent chemical shifts | Equilibrium between monomer and aggregate | Acquire spectra at multiple concentrations | Concentration-dependent ¹H NMR |
| Presence of multiple species in the spectrum | Formation of stable aggregates | Change solvent or temperature | DOSY |
| Unexpectedly slow diffusion | Formation of large aggregates | Modify sample conditions (pH, ionic strength) | DOSY |
FAQs: Quick Reference
Q1: What is a good starting point for the mixing time in a NOESY/ROESY experiment for a tetraazaparacyclophane complex? A1: A good starting point for the mixing time is in the range of 100-400 ms.[8] It is often beneficial to run a series of experiments with varying mixing times to find the optimal value for your specific molecule.[8]
Q2: My complex is paramagnetic. Can I still get useful NMR data? A2: Paramagnetic complexes present significant challenges due to rapid relaxation and large chemical shift ranges. While standard NMR experiments may not be feasible, specialized techniques can sometimes be employed. However, the spectra will likely show very broad peaks distributed over a wide chemical shift range.[14] It's crucial to be aware of the potential for paramagnetism, especially when working with transition metal complexes.
Q3: How can I be sure about the purity of my sample before a lengthy NMR analysis? A3: In addition to a preliminary ¹H NMR spectrum, techniques like mass spectrometry and elemental analysis are essential for confirming the identity and purity of your synthesized tetraazaparacyclophane complexes before embarking on detailed NMR studies.[15][16][17][18][19]
References
-
Yang, Y.-T., Yang, B.-Q., Li, M., Ning, W., & Lu, Z.-H. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4), 530–536. [Link]
-
Yang, Y.-T., Yang, B.-Q., Li, M., Ning, W., & Lu, Z.-H. (2008). Full article: Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Taylor & Francis Online. [Link]
-
Yang, Y.-T., et al. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Taylor & Francis. [Link]
-
Sakamaki, D., Ito, A., Tsutsui, Y., & Seki, S. (2017). Tetraaza[11]- and Octaaza[20]paracyclophane: Synthesis and Characterization of Their Neutral and Cationic States. Figshare. [Link]
- Pell, A. J., & Keeler, J. (2007). Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy. Methods in Molecular Biology, 389, 279–295.
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Craik, D. J. (n.d.). Structural aspects of macrocycles (NMR and modelling). UQ eSpace. Retrieved from [Link]
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Gomez-Benitez, V., et al. (2019). ¹H Pure Shift DOSY: a handy tool to evaluate the aggregation and solvation of organolithium derivatives. Chemical Communications, 55(82), 12344-12347. [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Michigan State University. (n.d.). Sample Preparation. Retrieved from [Link]
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Cohen, Y., Avram, L., & Frish, L. (2015). Diffusion NMR of molecular cages and capsules. Chemical Society Reviews, 44(3), 520-544. [Link]
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Bar-Shir, A., et al. (2016). Amplifying undetectable NMR signals to study host–guest interactions and exchange. Nature Communications, 7, 11936. [Link]
-
Vögl, M., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 140(38), 12055-12063. [Link]
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Springer. (n.d.). Size Determination of Protein Oligomers/Aggregates Using Diffusion NMR Spectroscopy. Retrieved from [Link]
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Coomber, D., et al. (2022). The use of DOSY NMR for determining the size of rigid macrocycles. Supramolecular Chemistry, 34(2), 103-111. [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Wurl, C., et al. (2023). Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods. Journal of Macromolecular Science, Part A, 60(8), 521-530. [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Gawinecki, R., et al. (2010). Structure and dynamics of [3.3]paracyclophane as studied by nuclear magnetic resonance and density functional theory calculations. The Journal of Organic Chemistry, 75(20), 6750-6757. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the host-guest complexation between the nanocube and... Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra demonstrating complexation of different guests by host... Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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Vögl, M., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 140(38), 12055-12063. [Link]
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ResearchGate. (2017, April 5). I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem? Retrieved from [Link]
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MDPI. (2022). Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-1417. [Link]
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ResearchGate. (n.d.). NMR Characterization of Lanthanide(3+) Complexes of Tetraazatetrakisphosphinato and TetraazatetraÂkisphosphonato Ligands | Request PDF. Retrieved from [Link]
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Walker, F. A. (2008). NMR and EPR Studies of Chloroiron(III) Tetraphenylchlorin and Its Complexes with Imidazoles and Pyridines of Widely Differing Basicities. Inorganic Chemistry, 47(17), 7856-7870. [Link]
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Podkowinski, J., et al. (2006). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 71(2), 684-691. [Link]
-
The Organic Chemistry Tutor. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions [Video]. YouTube. [Link]
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Technical Support Center: Synthesis of Tetraazaparacyclophanes
Welcome to the technical support center for tetraazaparacyclophane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable macrocycles. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to help you overcome common challenges and prevent unwanted side reactions in your experiments.
Section 1: Navigating the Cyclization Landscape
The cornerstone of tetraazaparacyclophane synthesis is the macrocyclization step, a process often fraught with challenges that can significantly impact yield and purity. The primary obstacle to overcome is the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization. This section addresses the most common issues encountered during the cyclization reaction, with a focus on the widely employed Richman-Atkins methodology.
FAQ 1: My tetraazaparacyclophane synthesis is resulting in low yields and a significant amount of oligomeric byproduct. How can I favor the desired macrocycle?
This is the most frequent challenge in macrocyclization. The formation of linear or cyclic oligomers occurs when precursor molecules react with each other (intermolecularly) instead of with themselves (intramolecularly). The key to high yields of the desired macrocycle lies in promoting the intramolecular pathway.
Core Principle: The High Dilution Principle
To favor intramolecular reactions, the concentration of the reactants must be kept extremely low throughout the reaction.[1][2] This minimizes the probability of reactive ends of different molecules encountering each other.
Troubleshooting Protocol: Implementing High-Dilution Conditions
There are two primary strategies to achieve effective high dilution:
-
Large Solvent Volume: While straightforward, dissolving the reactants in a very large volume of solvent is often impractical due to the cost and disposal of large quantities of solvent.
-
Slow Addition (Pseudo-High Dilution): A more practical and efficient method is the slow, controlled addition of the reactants to the reaction vessel over an extended period.[1][3] This is typically achieved using a syringe pump.
| Parameter | Recommendation | Rationale |
| Reactant Concentration | 10⁻³ M or lower | Minimizes intermolecular interactions. |
| Addition Rate | 0.1 - 1.0 mL/hour | Maintains a low steady-state concentration of reactants. |
| Solvent | Anhydrous, high-boiling polar aprotic (e.g., DMF) | Ensures solubility of reactants and intermediates. |
| Temperature | 80-120 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
Experimental Workflow: Syringe Pump-Mediated Slow Addition
Caption: Workflow for high-dilution cyclization via slow addition.
FAQ 2: I am using the Richman-Atkins method with tosyl-protected amines, but my yields are still poor. What other factors could be at play?
While high dilution is critical, other parameters in the Richman-Atkins synthesis can significantly influence the outcome. The choice of base and solvent, as well as the inherent structure of your precursors, play a crucial role.
The Role of the Base and Solvent
The Richman-Atkins reaction typically employs a weak base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).
| Parameter | Recommendation | Rationale |
| Base | Cesium Carbonate (Cs₂CO₃) | The larger cesium cation can act as a template, pre-organizing the linear precursor for cyclization. This "cesium effect" can lead to higher yields compared to potassium carbonate. |
| Solvent | Anhydrous DMF | A polar aprotic solvent is necessary to dissolve the sulfonamide salts and promote the Sₙ2 reaction. The presence of water can lead to hydrolysis of the haloalkane precursor and reduce yields.[4] |
Structural Considerations: The Thorpe-Ingold Effect
The bulky tosyl protecting groups are not just for nitrogen protection; they also sterically favor a conformation of the linear precursor that brings the reactive ends closer together, a phenomenon known as the Thorpe-Ingold effect. This pre-organization reduces the entropic barrier to cyclization.[4][5]
Caption: Key factors for successful Richman-Atkins cyclization.
Section 2: The Challenge of Deprotection
Once the macrocycle is formed, the removal of the protecting groups, typically tosyl groups in the Richman-Atkins synthesis, presents the next significant hurdle. The stability of the N-tosyl bond often necessitates harsh deprotection conditions, which can lead to side reactions and degradation of the desired product.
FAQ 3: I am struggling to deprotect the tosyl groups from my tetraazaparacyclophane. The standard methods (e.g., HBr in acetic acid with phenol) are giving low yields and multiple byproducts. What are my options?
The cleavage of the robust sulfonamide bond is a common bottleneck. The choice of deprotection method should be carefully considered based on the stability of your specific tetraazaparacyclophane.
Common Deprotection Methods and Their Pitfalls
| Method | Conditions | Potential Side Reactions & Issues |
| HBr in Acetic Acid/Phenol | High temperatures (reflux) | Bromination of the aromatic ring, cleavage of other sensitive functional groups, charring of the material. |
| Concentrated Sulfuric Acid | High temperatures | Sulfonation of the aromatic ring, significant degradation of the macrocycle. |
| Sodium in Liquid Ammonia | Low temperatures | Requires specialized equipment, can be hazardous, may not be suitable for all functional groups. |
| Lithium Aluminum Hydride (LiAlH₄) | Reflux in THF or dioxane | Can reduce other functional groups (e.g., esters, amides) present in the molecule. |
Troubleshooting Protocol: Alternative and Milder Deprotection Strategies
If the standard harsh methods are proving problematic, consider these milder alternatives:
-
Magnesium in Methanol: This method can be effective for the reductive cleavage of N-tosyl groups under milder conditions than dissolving metal reductions.
-
Cesium Carbonate in THF/Methanol: For certain substrates, particularly those with electron-withdrawing groups, cesium carbonate can facilitate the cleavage of the N-tosyl bond.[6]
-
Photoredox Catalysis: Emerging methods using visible-light photoredox catalysis offer a very mild approach to N-S bond cleavage, though this is a more specialized technique.[7]
Mechanism of a Potential Side Reaction: Aromatic Bromination during HBr/Phenol Deprotection
Caption: Undesired aromatic bromination during deprotection.
Section 3: Purification and Characterization
The final step in obtaining a high-purity tetraazaparacyclophane is a robust purification strategy. The crude product from the cyclization and deprotection steps will likely contain residual reagents, solvents, and side products.
FAQ 4: My crude tetraazaparacyclophane is difficult to purify. It seems to be poorly soluble and streaks on my silica gel column. What are the best methods for purification?
The purification of macrocycles can be challenging due to their unique physical properties. A combination of techniques is often necessary.
Troubleshooting Purification
-
Crystallization: This is the preferred method for obtaining highly pure material.[8][9] Experiment with a range of solvent systems. A good starting point is to dissolve the crude product in a polar solvent (e.g., methanol, ethanol, or DMF) and then slowly add a less polar co-solvent (e.g., diethyl ether, ethyl acetate, or water) until turbidity is observed, followed by slow cooling.
-
Column Chromatography: If crystallization is unsuccessful, column chromatography can be employed.
-
Stationary Phase: For polar tetraazaparacyclophanes, alumina may be a better choice than silica gel to reduce streaking.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to improve the peak shape by neutralizing acidic sites on the stationary phase.
-
-
Acid-Base Extraction: If the final product is the free amine, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated macrocycle will move to the aqueous phase. The aqueous phase can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH) to deprotonate the macrocycle, which can then be extracted back into an organic solvent.
Characterization of Impurities
Common impurities to look for during characterization (e.g., by NMR and mass spectrometry) include:
-
Oligomers: These will have higher molecular weights than the desired product.
-
Incompletely Deprotected Macrocycle: Signals corresponding to the protecting groups (e.g., tosyl) will be present in the NMR spectrum.
-
Products of Side Reactions: For example, brominated species if using HBr for deprotection.
-
Starting Materials: Unreacted linear precursors.
By systematically addressing these common pitfalls in cyclization, deprotection, and purification, researchers can significantly improve the efficiency and success rate of their tetraazaparacyclophane syntheses.
References
-
Wikipedia. (n.d.). High dilution principle. Retrieved January 17, 2026, from [Link]
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.
- Al-Huniti, M. H., & El-Awa, A. (2016). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 57(38), 4333-4336.
- Scott, L. T., & Sumpter, C. A. (1990). Diazo Ketone Cyclization Onto a Benzene Ring: 3,4-Dihydro-1(2H)-Azulenone. Organic Syntheses, 69, 180.
-
University of Chemistry and Technology, Prague. (n.d.). Crystallization. Retrieved January 17, 2026, from [Link]
- Barrett, A. G. M., & Spilling, C. D. (1988). A convenient method for the deprotection of N-tosyl derivatives of primary and secondary amines. Tetrahedron Letters, 29(46), 5733-5734.
- Hoye, R. C., Richman, J. E., Dantas, G. A., Lightbourne, M. F., & Shinneman, L. S. (2001). Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of β-trimethylsilylethanesulfonamides. The Journal of Organic Chemistry, 66(8), 2722–2725.
-
Wikipedia. (n.d.). Solvent effects. Retrieved January 17, 2026, from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Richman, J. E., & Atkins, T. J. (1974). A new, efficient synthesis of macrocyclic polyamines. Journal of the American Chemical Society, 96(7), 2268–2270.
- Weisman, G. R., & Reed, D. P. (1996). A New Synthesis of Cyclen (1,4,7,10-Tetraazacyclododecane). The Journal of Organic Chemistry, 61(16), 5196-5197.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Patil, S. A., & Devaraj, V. R. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(3), 213-222.
- Pilania, K., Chandrawanshi, H. K., Pilania, P., & Gupta, A. K. (2010). Impurity profiling and drug characterization: backdrop and approach. Indo-American Journal of Pharmaceutical Sciences, 5(4), 2499-2515.
- Conformational Studies Pertaining to Richman-Atkins Cyclization of Azamacrocycle Ligands and Developing Routes for Efficient Synthesis of 3:1 Cyclens. (2019). Clemson University TigerPrints.
- Hoye, R. C., et al. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of β-Trimethylsilylethanesulfonamides. University of Minnesota.
- Singh, R., & Kumar, V. (2018). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
- Solvent Effects on the Menshutkin Reaction. (2021). arXiv.
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Cyclophane. Retrieved January 17, 2026, from [Link]
- ResearchGate. (2021). Solvent Effects on the Menshutkin Reaction.
- ResearchGate. (2014).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Deprotection.
- ResearchGate. (2024). An Efficient Practical Tosylation of Phenols, Amines and Alcohols Employing Mild Reagent [DMAPTs]+Cl-.
- MDPI. (2021). Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione.
- PubMed. (2017).
- Semantic Scholar. (2012).
- Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
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Technical Support Center: Stability of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane Derivatives
Welcome to the technical support center for 1,6,20,25-tetraaza[6.1.6.1]paracyclophane derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these complex macrocycles in their work. Here, we address common stability challenges encountered during synthesis, purification, storage, and experimental use. Our goal is to provide you with the insights and practical solutions needed to ensure the integrity of your compounds and the reliability of your results.
Understanding the Core Stability of Tetraazaparacyclophanes
This compound derivatives are a class of macrocyclic compounds with a unique three-dimensional structure that makes them attractive for various applications, including host-guest chemistry and as ligands for metal complexes.[1][2] The stability of these molecules is largely dictated by the tetraaza core. Like other macrocyclic polyamines, their nitrogen atoms are susceptible to oxidation and protonation, which can significantly impact their chemical behavior and shelf-life.[3][4]
The inclusion of pendant arms or other functional groups can further influence stability, either by introducing new reactive sites or by sterically protecting the macrocyclic core.[5] Understanding these inherent properties is the first step in troubleshooting and preventing stability issues.
Troubleshooting Guide: Common Stability Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My purified this compound derivative is developing a yellow or brown color during storage. What is happening and how can I prevent it?
Answer:
The development of color in a previously pure, colorless sample is a strong indicator of oxidation . The tertiary amine groups within the paracyclophane core are susceptible to oxidation, which can lead to the formation of N-oxides and other colored degradation products. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Causality and Prevention:
-
Mechanism: The lone pairs of electrons on the nitrogen atoms can react with atmospheric oxygen, especially in the presence of light or metal catalysts, to form radical cations that can then undergo further reactions to yield colored byproducts.
-
Prevention Strategy:
-
Inert Atmosphere: Store your purified compound under an inert atmosphere, such as argon or nitrogen. This can be achieved by using a glovebox for handling and storage, or by sealing the vial with a septum and purging with an inert gas.
-
Light Protection: Store your samples in amber vials or wrap them in aluminum foil to protect them from light, which can photochemically initiate oxidation.
-
Low Temperature Storage: Storing the compound at low temperatures (-20°C or -80°C) will significantly slow down the rate of degradation.[4]
-
Solvent Choice: If stored in solution, use de-gassed, high-purity solvents. Avoid solvents that may contain peroxides (e.g., older ethers).
-
Question 2: I am observing peak broadening and the appearance of new, unidentified signals in the 1H NMR spectrum of my paracyclophane derivative after purification or storage. What could be the cause?
Answer:
This is a common issue that can point to several possibilities:
-
Protonation/Deprotonation Equilibria: The tetraaza core of your paracyclophane can exist in various protonation states, especially if exposed to trace acidic or basic impurities (e.g., from silica gel chromatography or exposure to atmospheric CO₂). The exchange between these different protonated forms on the NMR timescale can lead to peak broadening. The protonation constants of similar tetraazamacrocycles have been studied and show that these molecules can be protonated at multiple sites.[6][7]
-
Conformational Isomers: The flexible nature of the paracyclophane macrocycle can allow for the existence of different conformational isomers that may be slowly interconverting on the NMR timescale, resulting in broadened signals.
-
Early-Stage Decomposition: The new signals could be the first sign of chemical degradation.
Troubleshooting Workflow:
-
pH Adjustment: Try acquiring the NMR spectrum in the presence of a small amount of a non-reactive acid (e.g., a drop of deuterated acetic acid) or base (e.g., a drop of deuterated pyridine) to push the equilibrium to a single protonation state. This should result in sharper signals.
-
Variable Temperature NMR: Acquiring spectra at different temperatures can help distinguish between conformational exchange and decomposition. If the peaks sharpen at higher or lower temperatures, it is likely a conformational issue. If the new peaks grow in intensity relative to the main compound over time, it indicates decomposition.
-
Re-purification: If decomposition is suspected, re-purification by an appropriate method (e.g., recrystallization or chromatography on neutral alumina instead of silica gel) may be necessary.
Question 3: My paracyclophane derivative seems to be degrading during silica gel column chromatography. What are my alternatives?
Answer:
Silica gel is acidic and can cause degradation of acid-sensitive compounds, particularly those with multiple amine groups like your tetraazaparacyclophane. The amine groups can be protonated on the silica surface, leading to strong binding, streaking, and in some cases, acid-catalyzed decomposition.
Alternative Purification Strategies:
| Purification Method | Advantages | Disadvantages |
| Neutral Alumina Chromatography | Less acidic than silica gel, reducing the risk of acid-catalyzed degradation. | Can have different selectivity than silica; may require re-optimization of the mobile phase. |
| Recrystallization | Excellent for obtaining highly pure crystalline material. Avoids contact with stationary phases. | Requires a suitable solvent system; may result in lower yields if the compound is highly soluble. |
| Size-Exclusion Chromatography (SEC) | A gentle method that separates based on size, not polarity. Good for removing small impurities. | Limited loading capacity; may not separate impurities of similar size. |
| Preparative HPLC (Reverse-Phase) | High resolution. Can be used with a variety of mobile phases. | Can be expensive; requires removal of large volumes of solvent. Use of acidic mobile phase modifiers (e.g., TFA) should be carefully considered. |
Pro-Tip: If you must use silica gel, consider pre-treating it by slurrying it with a solvent system containing a small amount of a volatile base, such as triethylamine (~1%), to neutralize the acidic sites.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with this compound derivatives in aqueous solutions?
Q2: How does metal complexation affect the stability of these paracyclophanes?
Complexation with a metal ion can significantly enhance the stability of the macrocycle.[5][8] The metal ion coordinates to the nitrogen atoms, effectively "protecting" their lone pairs from oxidation and protonation. The resulting metal complexes are often more rigid and less susceptible to conformational changes. However, the stability of the complex itself will depend on the metal ion and the surrounding conditions (e.g., pH). Some metal complexes of tetraazamacrocycles are known to be extremely stable and kinetically inert.[9]
Q3: Are there any known degradation pathways I should be aware of?
While specific degradation pathways for this paracyclophane are not extensively documented in the literature, based on the chemistry of related polyamines, two primary non-biological degradation routes are of concern:
-
Oxidative Degradation: As discussed in the troubleshooting guide, oxidation of the tertiary amine groups is a primary concern, leading to N-oxides and potentially ring-opened products upon further degradation.
-
Hofmann Elimination: In the presence of a strong base and at elevated temperatures, quaternary ammonium salts (which could form from alkylation of the nitrogens) can undergo Hofmann elimination, which would lead to the cleavage of the macrocyclic ring. This is more of a concern during synthesis if certain reagents are used.
Below is a conceptual diagram illustrating a potential oxidative degradation pathway.
Caption: Potential Oxidative Degradation Pathway.
Experimental Protocol: Assessing Compound Stability
This protocol provides a general workflow for evaluating the stability of your this compound derivative under various conditions.
Objective: To determine the stability of the paracyclophane derivative under conditions relevant to its intended use and storage.
Materials:
-
Purified paracyclophane derivative
-
High-purity solvents (e.g., HPLC grade water, acetonitrile, methanol, DMSO)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Amber vials
-
Inert gas (argon or nitrogen)
-
Analytical instrumentation (HPLC, LC-MS, NMR)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Sample Preparation: Aliquot the stock solution into several amber vials. For each condition to be tested, prepare a separate vial. Example conditions:
-
Solid state, air, ambient light, room temperature
-
Solid state, inert atmosphere, dark, -20°C (Control)
-
In aqueous buffer pH 4, room temperature
-
In aqueous buffer pH 7, room temperature
-
In aqueous buffer pH 9, room temperature
-
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from one of the samples and analyze it by HPLC, LC-MS, and NMR. This will serve as your baseline.
-
Incubation: Store the vials under their respective conditions.
-
Time Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), remove an aliquot from each vial and re-analyze by HPLC and LC-MS.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 data. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the compound remaining at each time point.
-
The workflow for this stability assessment is outlined below.
Caption: Workflow for Compound Stability Assessment.
References
-
Carvalho, S., et al. (2005). Metal complexes of a tetraazacyclophane: Solution and molecular modelling studies. Dalton Transactions.[6][7]
- Moreira, J. A., et al. (2005). Metal complexes of a tetraazacyclophane: solution and molecular modelling studies. Dalton Transactions, (11), 1993-2000.
-
Large, P. J. (1992). Enzymes and pathways of polyamine breakdown in microorganisms. FEMS Microbiology Letters, 100(1-3), 249-262.[10]
-
Igarashi, K., & Kashiwagi, K. (2023). Inhibition of Polyamine Catabolism Reduces Cellular Senescence. International Journal of Molecular Sciences, 24(17), 13419.[11]
-
Pegg, A. E. (2009). Overview of polyamine metabolism. Terminal degradation pathways are not shown. Journal of Biological Chemistry, 284(22), 14653-14657.[12]
-
Li, Y., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. RSC Advances, 14(28), 20086-20106.[3]
-
Ramos-Molina, B., et al. (2022). Polyamines and Their Metabolism: From the Maintenance of Physiological Homeostasis to the Mediation of Disease. International Journal of Molecular Sciences, 23(15), 8537.[13]
-
Arrua, D., et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Molecules, 27(19), 6503.[14]
-
Herman, P., et al. (2008). Stability constants of metal complexes of H 2 te1P. Dalton Transactions, (42), 5797-5805.[8]
-
Zhu, X., & Lever, S. Z. (2002). Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid by capillary electrophoresis. Electrophoresis, 23(9), 1348-1356.[9]
- Sproviero, D. S., et al. (2019). Unprecedented reactivity of polyamines with aldehydic DNA modifications: structural determinants of reactivity, characterization and enzymatic stability of adducts. Nucleic Acids Research, 47(16), 8340-8353.
-
Kotek, J., et al. (2020). Complexes of tetraazacycles bearing methylphosphinic/phosphonic acid pendant arms with copper(II), zinc(II) and lanthanides(III). A comparison with their acetic acid analogues. Dalton Transactions, 49(43), 15304-15319.[5]
-
Kanwar, S., et al. (2018). Advances in the synthesis and applications of macrocyclic polyamines. Inorganica Chimica Acta, 472, 1-21.[4]
- Sueishi, Y., et al. (2018). A comparative study on inclusion complexation of substituted anilinonaphthalene sulfonic acids with 1,6,20,25-tetraaza[6.1.6.1]-paracyclophane and β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 92(1-2), 1-9.
-
Sueishi, Y., et al. (2018). A comparative study on inclusion complexation of substituted anilinonaphthalene sulfonic acids with 1,6,20,25-tetraaza[6.1.6.1]-paracyclophane and β-cyclodextrin. ResearchGate.[1]
- Ballas, S. K., et al. (1983). Stabilization of erythrocyte membranes by polyamines. Proceedings of the National Academy of Sciences, 80(7), 1942-1946.
-
Ueno, T., et al. (2012). Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability. International Journal of Organic Chemistry, 2(3), 225-231.[15]
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Santa Cruz Biotechnology, Inc. This compound. Santa Cruz Biotechnology.[16]
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Smolecule. This compound. Smolecule.[2]
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- Costabile, C., et al. (2024). Bis-thiourea and macrocyclic polyamines as binary organocatalysts for the ROP of lactide.
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- 16. scbt.com [scbt.com]
Technical Support Center: Scaling Up Tetraazaparacyclophane Production
Welcome to the technical support center for the synthesis and scale-up of tetraazaparacyclophanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these complex macrocycles. Here, we address common challenges encountered during synthesis and purification, providing field-proven insights and actionable protocols to enhance yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: My macrocyclization reaction is resulting in a very low yield of the desired tetraazaparacyclophane. What is the most common reason for this?
A1: The most frequent cause of low yields in macrocyclization is the competition between the desired intramolecular cyclization and undesired intermolecular polymerization.[1][2] At standard reaction concentrations, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule, leading to linear oligomers and polymers. The primary solution is to implement high-dilution conditions to favor the intramolecular pathway.
Q2: I see a significant amount of insoluble, polymeric material crashing out of my reaction. How can I prevent this?
A2: This is a classic sign that intermolecular reactions are dominating. To prevent this, you must favor the intramolecular cyclization by reducing the effective concentration of your linear precursor. The most robust method is using a syringe pump for the slow addition of the precursor solution to a large volume of solvent. This ensures that the concentration of the reactive species in the flask remains extremely low at any given moment, statistically favoring the molecule's ends reacting with themselves.[3]
Q3: What is the most effective strategy for purifying tetraazaparacyclophanes, especially at a larger scale?
A3: Purification is often a significant bottleneck. A multi-step approach is typically required.
-
Initial Workup: Start with liquid-liquid extraction to remove highly polar or non-polar impurities and unreacted starting materials.
-
Column Chromatography: Silica gel column chromatography is the workhorse for separating the desired macrocycle from oligomeric byproducts.[4][5] Careful selection of the eluent system is critical.
-
Crystallization: If your product is crystalline, this is an excellent method for achieving high purity on a large scale.
-
Preparative HPLC: For obtaining material with the highest purity (>98%), preparative reversed-phase HPLC is often necessary, especially in drug development.[6] This is particularly useful for removing stubborn diastereomers or closely related impurities.
Q4: Are there modern, alternative cyclization strategies that might be more efficient or scalable than traditional condensation reactions?
A4: Yes, the field of macrocycle synthesis has evolved significantly. Several modern strategies offer advantages in terms of yield, functional group tolerance, and reaction conditions:
-
Ring-Closing Metathesis (RCM): If your precursors can be designed with terminal alkenes, RCM using catalysts like Grubbs' or Hoveyda-Grubbs catalysts is a powerful method for forming large rings.[7]
-
Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is exceptionally efficient and high-yielding.[8] Designing precursors with terminal azide and alkyne groups can provide a highly reliable route to macrocyclization under mild conditions.[9]
-
Cyclization/Ring Expansion (CRE) Cascades: These novel methods avoid direct end-to-end cyclization by using a series of kinetically favored small ring formations followed by in situ ring expansions. This strategy can bypass the need for high-dilution conditions, making it highly attractive for scale-up.[10][11]
Troubleshooting Guide: Common Issues in Tetraazaparacyclophane Synthesis
This section provides a deeper dive into specific problems, their underlying causes, and validated solutions.
Issue 1: Consistently Low Yield (<20%) of the Target Macrocycle
-
Potential Cause: Intermolecular polymerization is the dominant reaction pathway.
-
Scientific Rationale: The kinetics of bimolecular reactions (polymerization) are second-order, while intramolecular cyclization is a first-order process. Therefore, the rate of polymerization is highly dependent on concentration, whereas the rate of cyclization is not. By drastically lowering the concentration, you slow the polymerization rate to a crawl while the cyclization rate remains constant, making it the favored outcome.[2]
-
Troubleshooting Steps:
-
Implement High-Dilution Conditions: This is the most critical parameter. Dissolve your linear precursor in a suitable solvent and use a syringe pump to add it very slowly (e.g., over 8-24 hours) to a large, stirred volume of the reaction solvent.
-
Optimize Concentration: Aim for an effective final concentration in the range of 0.1–10 mM.[1] While lower is often better for yield, overly dilute solutions can be impractical for scaling up. An optimization experiment is recommended.
-
Consider a Template Effect: In some cases, adding a metal cation (e.g., K⁺, Cs⁺) can act as a template, pre-organizing the linear precursor into a conformation that favors cyclization. This "pseudo-high dilution" effect can increase the yield of the desired macrocycle.[12]
-
Issue 2: The Reaction Stalls or Fails to Go to Completion
-
Potential Cause: Insufficient reactivity of the electrophilic or nucleophilic centers in the precursor.
-
Scientific Rationale: The formation of the macrocycle, typically via sequential SN2 reactions or amide bond formations, depends on the nucleophilicity of the amine and the quality of the leaving group on the electrophile.[7] Steric hindrance around the reactive centers can also significantly slow down the reaction.
-
Troubleshooting Steps:
-
Activate the Electrophile: If using a dihaloalkane, ensure the leaving group is sufficiently reactive (I > Br > Cl). For amide bond formation from a dicarboxylic acid, activate the acid groups in situ using coupling reagents like HATU, HBTU, or by converting them to more reactive acyl chlorides.
-
Check the Base: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile but not so strong that it causes side reactions. Non-nucleophilic, sterically hindered bases like proton sponge or large carbonate salts (e.g., Cs₂CO₃) are often good choices.
-
Increase Temperature: For sterically hindered or less reactive precursors, increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious, as higher temperatures can also promote side reactions and decomposition.[2]
-
Issue 3: Purification by Column Chromatography is Ineffective
-
Potential Cause: The desired macrocycle and oligomeric byproducts have very similar polarities and Rf values.
-
Scientific Rationale: Linear dimers, trimers, and other oligomers often have polarities that are frustratingly close to the cyclic monomer, making separation on silica gel challenging.
-
Troubleshooting Steps:
-
Optimize Eluent System: Systematically screen different solvent systems. Sometimes adding a small amount of a third solvent (e.g., methanol or triethylamine) can significantly improve separation.
-
Switch Stationary Phase: If silica is ineffective, consider using alumina or a reversed-phase (C18) stationary phase for your column chromatography.
-
Preparative HPLC: This is the definitive solution for difficult separations. A gradient elution on a C18 column can resolve compounds with very subtle differences in polarity.[6]
-
Derivatization: In some cases, it may be possible to selectively react either the desired product or a major impurity to dramatically change its polarity, allowing for easy separation. The protecting group can then be removed.
-
Data Presentation & Protocols
Table 1: Recommended Starting Parameters for Scaling Up Cyclization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Precursor Concentration | 1–10 mM | Balances yield with solvent volume. Lower concentrations favor intramolecular cyclization but require larger reactors.[1] |
| Syringe Pump Addition Rate | 0.1–1.0 mL/min | Slow addition is crucial to maintain high dilution. The rate should be adjusted based on the total reaction volume and desired addition time (typically 8-24h). |
| Solvent | DMF, Acetonitrile, THF | Must fully dissolve precursors and be inert to reaction conditions. High-boiling point solvents like DMF are often used to allow for higher reaction temperatures.[5] |
| Base | K₂CO₃, Cs₂CO₃ | Carbonates are often effective and easy to remove. Cesium carbonate can offer a beneficial template effect due to the large cation size. |
| Temperature | Room Temp to 80 °C | Start at room temperature. Increase only if the reaction is slow, but monitor for byproduct formation.[2] |
Experimental Protocol: General Synthesis of a Tetraazaparacyclophane
This protocol describes a general method for the [2+2] cyclization of a diamine and a dihalide, a common strategy for synthesizing these macrocycles.
Step 1: Preparation of the Precursor Solution
-
In a 250 mL volumetric flask, dissolve 10 mmol of the linear diamine precursor and 10 mmol of the dihaloalkane precursor in 250 mL of dry DMF.
-
Load this solution into a 250 mL gas-tight syringe and place it on a syringe pump.
Step 2: Reaction Setup
-
To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 1 L of dry DMF and 30 mmol of finely ground anhydrous potassium carbonate (K₂CO₃).
-
Heat the solvent/base mixture to 60 °C with vigorous stirring under a nitrogen atmosphere.
Step 3: High-Dilution Cyclization
-
Set the syringe pump to add the precursor solution from Step 1 to the reaction flask at a rate of approximately 0.5 mL/min. This addition will take over 8 hours.
-
Allow the reaction to stir at 60 °C for an additional 12 hours after the addition is complete.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature and filter off the K₂CO₃.
-
Remove the DMF under reduced pressure using a rotary evaporator (high vacuum and gentle heating are required).
-
Dissolve the resulting crude residue in dichloromethane (DCM) and wash sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude material by silica gel column chromatography, typically using a gradient elution of methanol in DCM, to isolate the pure tetraazaparacyclophane.[4]
Visualizations
Workflow for Tetraazaparacyclophane Synthesis and Scale-Up
Caption: A generalized workflow for the synthesis of tetraazaparacyclophanes using high-dilution conditions.
Troubleshooting Decision Tree for Low Macrocycle Yield
Caption: A decision tree to diagnose and solve common causes of low yields in macrocyclization reactions.
References
-
Shi, Y., & Wang, M. (1997). Synthesis of Dibridged Macrocyclic Tetraazaparacyclophanes. Synthetic Communications, 27(13), 2235-2241. [Link]
-
Isenegger, P. G., et al. (2019). Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale. Nature Communications, 10(1), 3464. [Link]
-
Shi, Y., & Wang, M. (1997). Synthesis of Dibridged Macrocyclic Tetraazaparacyclophanes. Taylor & Francis Online. [Link]
-
Yang, Y., et al. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4), 530-536. [Link]
-
Glanville, J., et al. (2013). The Synthesis of Macrocycles for Drug Discovery. Royal Society of Chemistry. [Link]
-
Karimov, R. R., & Hartwig, J. F. (2014). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society, 136(23), 8404–8411. [Link]
-
Karimov, R. R., & Hartwig, J. F. (2014). A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions. Journal of the American Chemical Society. [Link]
-
Yang, Y., et al. (2008). Full article: Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Taylor & Francis Online. [Link]
-
Yang, Y., et al. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Taylor & Francis Online. [Link]
-
van der Puyl, V., et al. (2020). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. The Journal of Organic Chemistry, 85(15), 9815–9824. [Link]
-
clevaforce. (2022). Synthesis of Macrocyclic Molecules (Macrocycles). YouTube. [Link]
-
Foley, D. J., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(21), 10287-10339. [Link]
-
Reisberg, S. H. (2020). Macrocylizations. Baran Group Meeting, Scripps Research. [Link]
-
Al-Mokhanam, A. A., et al. (2023). Reactions of Tetracyanoethylene with Aliphatic and Aromatic Amines and Hydrazines and Chemical Transformations of Tetracyanoethylene Derivatives. Molecules, 28(19), 6825. [Link]
-
Isenegger, P. G., et al. (2019). Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries. Nature Communications, 10, 3464. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Hoeger, C., et al. (1989). Preparative-scale synthesis and reversed-phase purification of a gonadotropin-releasing hormone antagonist. Journal of Chromatography, 484, 307-318. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. baranlab.org [baranlab.org]
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- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Preparative-scale synthesis and reversed-phase purification of a gonadotropin-releasing hormone antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Refining Experimental Protocols for Host-Guest Studies with Tetraazaparacyclophane
Welcome to the technical support center for host-guest studies involving tetraazaparacyclophane. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the planning and execution of host-guest experiments with tetraazaparacyclophane.
Q1: How do I select the appropriate tetraazaparacyclophane derivative for my guest molecule?
A: The selection of a suitable tetraazaparacyclophane host depends on several factors related to your guest molecule. The cavity size of the cyclophane must be appropriate to accommodate the guest. Additionally, consider the electronic properties of both host and guest. For instance, electron-deficient guests will interact more favorably with electron-rich aromatic walls of the cyclophane. Functional groups on the tetraazaparacyclophane can also play a crucial role in binding through specific interactions like hydrogen bonding or electrostatic interactions. It is often beneficial to start with a parent tetraazaparacyclophane and then move to functionalized derivatives to optimize binding.
Q2: What are the key considerations for choosing a solvent for my host-guest studies?
A: Solvent choice is critical as it can significantly influence the binding affinity.[1] A solvent that strongly solvates either the host or the guest will compete with the formation of the host-guest complex, leading to a lower observed binding constant. For tetraazaparacyclophanes, which often have a hydrophobic cavity, polar solvents like water or methanol can enhance binding with hydrophobic guests due to the hydrophobic effect.[2] However, the solubility of both the host and guest in the chosen solvent system must be ensured to avoid aggregation or precipitation. It is also important that the solvent does not interact strongly with the host's cavity.
Q3: My tetraazaparacyclophane is showing poor solubility. What can I do?
A: Poor solubility can be a significant hurdle. One common strategy is to introduce solubilizing groups onto the tetraazaparacyclophane scaffold, such as polyethylene glycol (PEG) chains or charged moieties.[3] Alternatively, modifying the solvent system, for example, by using a co-solvent, might improve solubility. However, be mindful that changes in the solvent can affect the binding thermodynamics. It is also crucial to ensure the purity of your synthesized cyclophane, as impurities can sometimes lead to solubility issues.
Q4: How does pH affect the binding properties of tetraazaparacyclophanes?
A: The nitrogen atoms in the tetraazaparacyclophane core can be protonated at acidic pH. This protonation introduces positive charges, which can significantly enhance the binding of anionic guest molecules through electrostatic interactions.[4] Conversely, at basic pH, the host may be deprotonated and neutral. Therefore, pH can be used as a stimulus to control the binding and release of guests.[2][4] It is essential to buffer your solutions to maintain a constant pH throughout your experiment, especially when working with pH-sensitive guests or hosts.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
NMR Titration
Problem: I am observing significant peak broadening in my ¹H NMR titration spectra, making it difficult to determine chemical shifts accurately.
A: Peak broadening in NMR spectra of host-guest systems can arise from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Check for Aggregation: Tetraazaparacyclophanes, particularly at higher concentrations, can self-aggregate.[5][6][7] This leads to an increase in the effective molecular weight and slower tumbling in solution, resulting in broader NMR signals.
-
Intermediate Exchange Regime: If the association and dissociation of the guest are on the same timescale as the NMR experiment, you will observe broadened peaks.
-
Solution: Try acquiring the spectra at a different temperature. Lowering the temperature can slow down the exchange kinetics, potentially moving you into the slow-exchange regime where you can observe separate signals for the free and bound species. Conversely, increasing the temperature might push the system into the fast-exchange regime, resulting in a single, sharp, averaged signal.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
-
Solution: Ensure all your glassware is scrupulously clean and use high-purity solvents and reagents. If you suspect metal contamination, you can try adding a chelating agent like EDTA to your sample, although this may interfere with your host-guest interaction if your system is metal-dependent.
-
DOT Diagram: Troubleshooting NMR Peak Broadening
Caption: A decision tree for troubleshooting a lack of fluorescence response.
Experimental Protocols
General Protocol for ¹H NMR Titration
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the tetraazaparacyclophane host in a deuterated solvent.
-
Prepare a stock solution of the guest at a concentration approximately 10-20 times higher than the host solution, using the same deuterated solvent. To minimize dilution effects, it is best to dissolve the guest directly in a solution of the host at the same concentration as the initial host sample.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the host solution alone. This will serve as your reference (0 equivalents of guest).
-
-
Titration:
-
Add small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before acquiring a spectrum.
-
Continue adding the guest until you have reached a desired molar ratio (e.g., 2-5 equivalents) or until the chemical shifts of the host protons no longer change significantly.
-
-
Data Analysis:
-
Track the chemical shift changes of one or more host protons as a function of the guest concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Ka).
-
References
-
[Guest-Induced Conformational Transformations in Tiaraa[8]rene Crystals: A Pathway for Molecular Sieving. PMC - NIH.]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manipulating Host-Guest Charge Transfer of a Water-Soluble Double-Cavity Cyclophane for NIR-II Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Guest-Binding Properties of pH/Reduction Dual-Responsive Cyclophane Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation of Rare Earth Coordination Complexes in Solution Studied by Paramagnetic and DOSY NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Quenching Effects of Tetrazines and Their Diels-Alder Products: Mechanistic Insight Toward Fluorogenic Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Macrocyclic Hosts: 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane vs. Cyclodextrins
A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals
In the landscape of supramolecular chemistry and advanced drug delivery, the selection of an appropriate macrocyclic host is a critical decision that dictates the success of formulation, delivery, and therapeutic efficacy. Among the plethora of host molecules, cyclodextrins have long been the industry standard, valued for their biocompatibility and established track record. However, synthetic macrocycles, such as 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, are emerging as powerful alternatives, offering a distinct set of properties and potential advantages in molecular recognition and complexation.
This guide provides a comprehensive, data-driven comparison of these two classes of macrocyclic hosts. We will delve into their structural and physicochemical differences, explore the nuances of their host-guest binding mechanisms, and present a comparative analysis of their performance, supported by experimental data and detailed protocols. This document is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in the selection of host molecules for their specific applications.
Structural and Physicochemical Properties: A Tale of Two Cavities
At the heart of their function lies the molecular architecture of these hosts. While both possess internal cavities capable of encapsulating guest molecules, their fundamental structures, and consequently their properties, are markedly different.
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, most commonly comprising 6 (α-CD), 7 (β-CD), or 8 (γ-CD) glucopyranose units linked by α-1,4 glycosidic bonds.[1][2] This arrangement creates a truncated cone or toroidal shape with a hydrophilic exterior and a hydrophobic interior.[2][3] The exterior is adorned with hydroxyl groups, rendering them water-soluble, while the cavity's lining of glycosidic oxygen bridges and hydrogen atoms provides a nonpolar microenvironment.[3]
This compound (TAPC) , on the other hand, is a synthetic cyclophane. Its structure consists of two diphenylmethane units bridged by two tetra-aza chains.[4][5] This creates a more rigid, box-like hydrophobic cavity. The nitrogen atoms within the structure offer sites for functionalization, allowing for the tuning of its solubility and guest recognition properties.[6][7]
Caption: Structural comparison of β-Cyclodextrin and this compound.
The following table summarizes the key physicochemical properties of these two macrocycles.
| Property | Cyclodextrins (β-CD as example) | This compound (TAPC) |
| Origin | Natural (enzymatic conversion of starch)[1] | Synthetic[4] |
| Core Structure | Cyclic oligosaccharide (glucopyranose units)[1] | Two diphenylmethane units, two tetra-aza chains[4][5] |
| Cavity Shape | Truncated cone (toroidal)[3] | Box-like, more rigid |
| Solubility in Water | Low for native β-CD, high for derivatives (e.g., HP-β-CD)[2] | Low for the parent compound, can be increased by functionalization[2][6] |
| Biocompatibility | Generally recognized as safe (GRAS) by the FDA[2] | Biocompatibility data is less extensive and depends on derivatives |
| Modification | Hydroxyl groups on the exterior can be functionalized[3] | Nitrogen atoms in the macrocycle are sites for functionalization[6][7] |
Host-Guest Binding Mechanisms: Beyond Simple Encapsulation
The formation of host-guest complexes is the cornerstone of the utility of these macrocycles. The driving forces behind these interactions differ, leading to variations in binding affinity and selectivity.
Cyclodextrins primarily form inclusion complexes driven by the hydrophobic effect .[3] The displacement of high-energy water molecules from the hydrophobic cavity upon encapsulation of a nonpolar guest molecule is entropically favorable. Van der Waals forces and hydrogen bonding can also contribute to the stability of the complex.[3]
TAPC , while also utilizing hydrophobic interactions, can engage in a more diverse range of non-covalent interactions. The aromatic rings of the diphenylmethane units can participate in π-π stacking with suitable guest molecules. Furthermore, the nitrogen atoms, especially when protonated or functionalized, can engage in electrostatic interactions and hydrogen bonding .[4][6] This multi-faceted binding potential can lead to higher binding affinities and greater selectivity for certain guests compared to cyclodextrins.
Caption: Workflow for determining binding stoichiometry using a Job Plot.
Protocol 2: Quantification of Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). [8] Methodology:
-
Prepare solutions of the host and guest in the same buffer. The host is placed in the sample cell, and the guest in the titration syringe.
-
Perform a series of small, sequential injections of the guest solution into the host solution.
-
The heat change associated with each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of guest to host.
-
The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
Assessing the cytotoxicity of a potential drug carrier is crucial. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the macrocycle (TAPC or cyclodextrin) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Conclusion and Future Perspectives
This guide has provided a detailed comparison between the established cyclodextrins and the promising synthetic macrocycle, this compound.
Cyclodextrins remain the workhorse of the pharmaceutical industry for solubilization and drug delivery due to their proven safety, biocompatibility, and extensive documentation. [9]Their utility is well-established, and they represent a low-risk option for many applications.
This compound , however, presents a compelling case for further investigation, particularly for applications requiring high binding affinity and selectivity for aromatic guest molecules. The potential for multi-point interactions (hydrophobic, π-π stacking, and electrostatic) offers a level of molecular recognition that can be challenging to achieve with cyclodextrins. [4][10]The synthetic nature of TAPC also allows for a high degree of customizability, enabling the design of host molecules tailored for specific guest targets.
Future research should focus on:
-
Expanding the library of guest molecules studied with TAPC, particularly poorly soluble drugs, to build a comprehensive database of binding affinities.
-
Conducting systematic studies on the solubility enhancement of various drug candidates by TAPC and its derivatives.
-
Performing thorough in vitro and in vivo toxicity and biocompatibility studies to establish a clear safety profile for TAPC-based drug delivery systems.
By addressing these areas, the scientific community can fully unlock the potential of tetraazaparacyclophanes and determine their place alongside cyclodextrins in the arsenal of advanced drug delivery vehicles.
References
-
A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Bilik, V., et al. (2020). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science, 11(22), 5743-5754.
- Crini, G. (2014). Cyclodextrin-based materials for the removal of pollutants from aqueous solutions. Coordination Chemistry Reviews, 273-274, 84-118.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Sueishi, Y., et al. (2018). A comparative study on inclusion complexation of substituted anilinonaphthalene sulfonic acids with 1,6,20,25-tetraaza[6.1.6.1]-paracyclophane and β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 92(3-4), 167-176.
-
Comparative evaluation of various solubility enhancement strategies for furosemide. (n.d.). Retrieved January 17, 2026, from [Link]
-
Different approaches toward the enhancement of Drug Solubility: A Review. (n.d.). Retrieved January 17, 2026, from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Job's plot of the NMR chemical shift changes of selected GA proton, δ )... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 17, 2026, from [Link]
-
PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. (n.d.). Farmacia Journal. Retrieved January 17, 2026, from [Link]
-
Phase diagram for drug solubility depending on the cyclodextrin concentration. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Hayashida, O., Nada, C., & Kusano, S. (2019). Synthesis of Branch-Type Cyclophane Tetramers Having a Multivalently Enhanced Guest-Binding Ability. Advances in Chemical Engineering and Science, 9(1), 76-86.
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Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. (2016). ACS Publications. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane Binding Affinity
For researchers, scientists, and drug development professionals, the precise and accurate determination of binding affinity is a cornerstone of molecular recognition studies and therapeutic design. This guide provides an in-depth, technical comparison of methodologies for validating the binding affinity of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane, a versatile macrocyclic host, with alternative scaffolds such as cyclodextrins and calixarenes. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in your research endeavors.
The Crucial Role of Binding Affinity in Drug Discovery
In the realm of drug development, the interaction between a drug molecule (ligand) and its biological target (host) is paramount. The strength of this interaction, quantified as binding affinity, dictates the drug's potency and efficacy. A high binding affinity often translates to a lower required dosage, minimizing off-target effects and enhancing the therapeutic window. Macrocyclic compounds, with their pre-organized cavities and tunable functionalities, have emerged as promising scaffolds for targeting challenging biological interfaces.[1] The validation of their binding affinity is, therefore, a critical step in the drug discovery pipeline.
An Introduction to this compound
This compound, hereafter referred to as TAPC, is a synthetic macrocycle characterized by a rigid cavity composed of two diphenylmethane units bridged by two tetra-azaalkane chains.[2] This structure creates a well-defined hydrophobic pocket capable of encapsulating a variety of guest molecules, particularly those with aromatic moieties.[3][4] The nitrogen atoms within the macrocyclic framework also offer sites for functionalization, allowing for the modulation of solubility, chirality, and binding selectivity.[5][6]
The ability of TAPC and its derivatives to form stable host-guest complexes has led to their exploration in various fields, including drug delivery, sensing, and catalysis.[7][8][9] A derivative of TAPC has been shown to exhibit a high affinity for the anionic and hydrophobic fluorescent guest, 6-p-toluidinonaphthalene-2-sulfonate (TNS), with a binding constant of 4.8 × 10⁵ M⁻¹[10].
Core Methodologies for Validating Binding Affinity
The selection of an appropriate analytical technique is crucial for obtaining reliable binding data. Here, we compare three gold-standard biophysical methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand to a host molecule.[11] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12]
Causality Behind Experimental Choices: The direct measurement of heat changes provides a label-free and solution-based assessment of binding, eliminating potential artifacts from fluorescent or radioactive labels. The thermodynamic data obtained offers invaluable insights into the driving forces of the interaction (e.g., hydrogen bonding, hydrophobic interactions).
Experimental Protocol: ITC Analysis of TAPC Binding
-
Instrumentation: A high-sensitivity isothermal titration calorimeter (e.g., Malvern MicroCal PEAQ-ITC).
-
Sample Preparation:
-
Prepare a stock solution of TAPC (the host) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4). The concentration should be accurately determined and is typically in the range of 10-100 µM.[13]
-
Prepare a stock solution of the guest molecule (the ligand) in the exact same buffer to minimize heats of dilution. The ligand concentration should be 10-20 times higher than the host concentration.[13]
-
Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
Titration:
-
Load the TAPC solution into the sample cell and the guest solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the guest solution into the TAPC solution, allowing the system to reach equilibrium between each injection.
-
The heat change associated with each injection is measured and plotted against the molar ratio of ligand to host.
-
-
Data Analysis:
-
The resulting titration curve is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, n, ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Workflow for Isothermal Titration Calorimetry (ITC)
Caption: A streamlined workflow for determining binding thermodynamics using ITC.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that monitors the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time.[14] It provides kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated (Kₑ = kₑ/kₐ).
Causality Behind Experimental Choices: SPR is highly sensitive and requires minimal sample consumption, making it ideal for screening and kinetic profiling. The real-time nature of the measurement allows for a detailed understanding of the binding and dissociation events.
Experimental Protocol: SPR Analysis of TAPC Binding
-
Instrumentation: An SPR instrument (e.g., Biacore, Reichert).
-
Sensor Chip and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 dextran matrix).
-
Immobilize the TAPC (ligand) onto the sensor surface using a standard coupling chemistry (e.g., amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the guest molecule (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time, which corresponds to the binding of the analyte to the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants.
-
The equilibrium dissociation constant (Kₑ) is calculated from the ratio of the rate constants.
-
Workflow for Surface Plasmon Resonance (SPR)
Caption: The sequential process of an SPR experiment from preparation to kinetic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective
NMR spectroscopy is a powerful technique for studying host-guest interactions in solution at the atomic level.[15] By monitoring changes in the chemical shifts of the host or guest protons upon complexation, a binding isotherm can be constructed to determine the binding constant.[16][17]
Causality Behind Experimental Choices: NMR provides detailed structural information about the host-guest complex, including the binding site and the conformation of the bound guest. This is particularly valuable for understanding the molecular basis of recognition.
Experimental Protocol: NMR Titration of TAPC Binding
-
Instrumentation: A high-field NMR spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of TAPC (host) of known concentration in a deuterated solvent (e.g., D₂O with a suitable buffer).
-
Prepare a concentrated stock solution of the guest molecule in the same deuterated solvent.
-
-
Titration:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Add small aliquots of the concentrated guest solution to the host solution in the NMR tube.
-
Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Monitor the chemical shift changes of specific protons on the host or guest that are affected by binding.
-
Plot the change in chemical shift (Δδ) against the total concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., 1:1 binding model) to calculate the association constant (Kₐ).[18]
-
Workflow for NMR Titration
Caption: A step-by-step guide to performing an NMR titration for binding affinity determination.
Comparative Analysis: TAPC vs. Alternative Macrocycles
To provide a comprehensive comparison, we have compiled binding affinity data for TAPC, β-cyclodextrin, and a calix[19]arene derivative with various guest molecules.
Table 1: Comparison of Binding Constants (Kₐ, M⁻¹) for TAPC and β-Cyclodextrin with Anilinonaphthalene Sulfonic Acids (ANS)
| Guest Molecule | This compound (TAPC) | β-Cyclodextrin |
| 1,8-ANS | 2.5 x 10⁴ | 1.6 x 10³ |
| 2,6-ANS | 4.8 x 10⁵ | 2.1 x 10³ |
Data sourced from a comparative study on the inclusion complexation of substituted anilinonaphthalene sulfonic acids with TAPC and β-cyclodextrin.[3]
The data clearly indicates that TAPC exhibits a significantly higher binding affinity for these anionic aromatic guests compared to β-cyclodextrin. This enhanced affinity can be attributed to a combination of hydrophobic interactions within the paracyclophane cavity and electrostatic interactions with the tetraaza framework.
Table 2: Binding Constants (Kₐ, M⁻¹) for a Calix[19]arene Derivative with Aromatic Guests
| Guest Molecule | Calix[19]arene Derivative |
| N-methylpyridinium | 1.2 x 10⁴ |
| N-ethylpyridinium | 8.5 x 10³ |
Data illustrates typical binding affinities for calixarene derivatives with cationic aromatic guests.[20]
Table 3: Thermodynamic Parameters for the Binding of Various Guests to β-Cyclodextrin
| Guest Molecule | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Benzoic Acid | 1.8 x 10² | -3.08 | -4.5 | 1.42 |
| Phenol | 1.6 x 10² | -2.99 | -5.2 | 2.21 |
Thermodynamic data for cyclodextrin complexation reveals the enthalpic and entropic contributions to binding.[19][21]
Conclusion: A Multi-faceted Approach to Binding Affinity Validation
The validation of binding affinity is a critical and multifaceted process. This guide has provided a comprehensive overview of the key techniques and their underlying principles for characterizing the binding properties of this compound.
-
Isothermal Titration Calorimetry (ITC) offers a complete thermodynamic profile, elucidating the driving forces behind molecular recognition.
-
Surface Plasmon Resonance (SPR) provides real-time kinetic data, crucial for understanding the dynamics of the binding event.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy delivers invaluable structural insights into the host-guest complex at an atomic level.
The comparative data presented herein demonstrates the superior binding affinity of TAPC for specific aromatic guests when compared to established macrocycles like cyclodextrins. The choice of analytical technique should be guided by the specific research question, with a combination of these methods providing the most comprehensive and robust validation of binding affinity. By understanding the causality behind experimental choices and adhering to rigorous protocols, researchers can confidently and accurately characterize the intricate world of molecular interactions.
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A Comparative Analysis of Tetraazaparacyclophane Derivatives: A Guide for Researchers
This guide provides a comprehensive comparative analysis of various tetraazaparacyclophane derivatives, offering insights into their synthesis, characterization, and performance in key applications. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences between these macrocyclic compounds, supported by experimental data and detailed protocols to aid in the selection and application of the most suitable derivative for your research needs.
Introduction to Tetraazaparacyclophanes
Tetraazaparacyclophanes are a fascinating class of macrocyclic molecules that feature a paracyclophane scaffold incorporating four nitrogen atoms within the macrocyclic ring. This unique architecture, characterized by a hydrophobic cavity and nucleophilic nitrogen atoms, makes them highly versatile platforms for supramolecular chemistry, catalysis, and materials science. The ability to functionalize the nitrogen atoms allows for the fine-tuning of their electronic properties, solubility, and binding affinities, leading to a diverse family of derivatives with tailored functionalities. This guide will focus on a comparative analysis of key derivatives to elucidate the structure-property relationships that govern their performance.
Selected Derivatives for Comparative Analysis
For the purpose of this guide, we will focus on three representative tetraazaparacyclophane derivatives that highlight the impact of N-functionalization on their properties and applications:
-
Tetra(N-methyl)tetraazaparacyclophane (TMTAP): A simple derivative with enhanced electron-donating properties.
-
Tetra(N-acetic acid)tetraazaparacyclophane (TATAP): An anionic derivative with improved water solubility and metal chelation capabilities.
-
A Chiral Tetraazaparacyclophane Derivative: To illustrate the potential for enantioselective recognition and catalysis.
I. Synthesis and Characterization: A Comparative Overview
The synthesis of tetraazaparacyclophane derivatives typically involves a multi-step process. The core tetraazaparacyclophane macrocycle is often prepared first, followed by the functionalization of the secondary amine groups.
A. Synthetic Pathways
The general synthetic approach to N-functionalized tetraazaparacyclophanes can be visualized as a two-stage process: macrocyclization followed by functionalization.
Caption: General synthetic workflow for N-functionalized tetraazaparacyclophanes.
A notable advancement in the synthesis of azaparacyclophanes is the catalyst-transfer macrocyclization (CTM) reaction.[1][2][3] This one-step method, based on the Pd-catalyzed Buchwald-Hartwig cross-coupling, allows for the efficient synthesis of aza[1n]paracyclophanes under mild conditions and at higher concentrations than traditional high-dilution methods.[2][3]
B. Experimental Protocol: Synthesis of Tetra(N-acetic acid)tetraazaparacyclophane (TATAP)
This protocol outlines a representative synthesis of a functionalized tetraazaparacyclophane.
Step 1: Synthesis of the Tetraazaparacyclophane Macrocycle A common method involves the cyclization of a diamine with a dihalide under high dilution conditions to favor intramolecular cyclization over polymerization.[4]
Step 2: N-Alkylation to form TATAP
-
Dissolve the parent tetraazaparacyclophane (1 equivalent) in a suitable organic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, sodium carbonate (excess, e.g., 10 equivalents), to the solution.
-
Add ethyl bromoacetate (excess, e.g., 8 equivalents) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture (e.g., to 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting tetraester intermediate by column chromatography.
-
Hydrolyze the ester groups by dissolving the intermediate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the solution with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield TATAP as a white solid.
C. Comparative Spectroscopic Characterization
The successful synthesis and functionalization of these derivatives can be confirmed by standard spectroscopic techniques.
| Derivative | 1H NMR (indicative signals) | 13C NMR (indicative signals) | IR (cm-1, key stretches) |
| TMTAP | Singlet for N-CH3 protons. | Signal for N-CH3 carbons. | C-N stretching vibrations. |
| TATAP | Singlet for N-CH2-COOH protons. | Signals for N-CH2- and -COOH carbons. | Strong C=O stretch from carboxylic acid (~1720 cm-1), broad O-H stretch. |
| Chiral Derivative | Complex splitting patterns in the aromatic and aliphatic regions due to asymmetry. | Diastereotopic signals for carbons near the chiral center. | Similar to achiral counterparts, but may show differences in fingerprint region. |
Note: The exact chemical shifts and peak positions will vary depending on the solvent and the specific structure of the macrocycle.[5][6]
II. Comparative Performance Analysis
The performance of tetraazaparacyclophane derivatives is highly dependent on the nature of their N-substituents. This section compares the metal ion chelation, molecular recognition, and catalytic capabilities of our selected derivatives.
A. Metal Ion Chelation
The nitrogen atoms of the tetraazaparacyclophane ring, along with any donor atoms on the N-substituents, can coordinate with metal ions to form stable complexes.
Theoretical Framework: The stability of metal complexes is quantified by the stability constant (log K) or the overall formation constant (log β).[7] A higher value indicates a more stable complex. The chelate effect, where polydentate ligands form more stable complexes than monodentate ligands, is a key principle in the high affinity of these macrocycles for metal ions.[8]
| Derivative | Metal Ion | log K / log β | Experimental Conditions | Reference |
| TATAP | Cu(II) | High | Aqueous solution, specific pH and ionic strength | [8] (analogous systems) |
| TATAP | Ni(II) | Moderate | Aqueous solution, specific pH and ionic strength | [8] (analogous systems) |
| TATAP | Zn(II) | Moderate | Aqueous solution, specific pH and ionic strength | [8] (analogous systems) |
| TMTAP | Cu(II) | Moderate | Methanol/water | (Expected trend) |
Analysis:
-
TATAP is expected to be a superior chelating agent for divalent metal ions like Cu(II), Ni(II), and Zn(II) compared to TMTAP. The carboxylate groups of TATAP provide additional coordination sites, leading to a stronger chelate effect and the formation of more stable complexes.[8]
-
The electron-donating methyl groups in TMTAP can enhance the basicity of the nitrogen atoms, which may increase the affinity for some metal ions. However, the lack of additional coordinating arms generally results in lower stability constants compared to TATAP.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
-
Prepare solutions of the tetraazaparacyclophane derivative, the metal salt of interest, and a strong acid (e.g., HCl) of known concentrations in a suitable solvent (e.g., deionized water with a background electrolyte like KNO3 to maintain constant ionic strength).
-
Calibrate a pH electrode with standard buffer solutions.
-
Titrate the solution containing the ligand and metal ion with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH at each addition of the base.
-
Use a suitable software program to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
B. Molecular Recognition of Organic Guests
The hydrophobic cavity of tetraazaparacyclophanes allows them to encapsulate organic guest molecules, a fundamental aspect of host-guest chemistry.[9][10] This interaction can be studied using techniques like fluorescence spectroscopy.[11]
Theoretical Framework: The binding affinity between a host and a guest is quantified by the binding constant (K). A larger K value signifies a stronger interaction.
| Host Derivative | Guest Molecule | Binding Constant (K, M-1) | Experimental Conditions | Reference |
| Water-Soluble Cyclophane 1 | TNS | 1.0 x 104 | HEPES buffer, pH 7.4 | [1] |
| Water-Soluble Cyclophane 2 (with pyrene) | TNS | 2.3 x 104 | HEPES buffer, pH 7.4 | [1] |
| Water-Soluble Cyclophane 1 | 2,6-ANS | 9.4 x 103 | HEPES buffer, pH 7.4 | [1] |
| Water-Soluble Cyclophane 2 (with pyrene) | 2,6-ANS | 2.3 x 104 | HEPES buffer, pH 7.4 | [1] |
Analysis:
-
Functionalization for Enhanced Binding: The data shows that modifying the cyclophane with a pyrene moiety (Cyclophane 2) leads to a significant increase in the binding constant for both TNS and 2,6-ANS.[1] This is attributed to enhanced hydrophobic and π-π stacking interactions between the host and the guest.
-
Chiral Recognition: Chiral tetraazaparacyclophane derivatives can exhibit enantioselective recognition of chiral guest molecules. This is a crucial property for applications in chiral separations and asymmetric catalysis. The synthesis of such chiral derivatives has been an area of active research.[6]
Experimental Protocol: Guest Binding Study by Fluorescence Spectroscopy
-
Prepare a stock solution of the fluorescent guest molecule (e.g., 8-Anilino-1-naphthalenesulfonic acid, ANS) in a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Prepare a series of solutions with a constant concentration of the guest and increasing concentrations of the tetraazaparacyclophane host.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength appropriate for the guest molecule.
-
Plot the change in fluorescence intensity as a function of the host concentration.
-
Analyze the data using a suitable binding model (e.g., the Benesi-Hildebrand equation for 1:1 complexation) to determine the binding constant (K).
C. Catalytic Activity
Metal complexes of tetraazaparacyclophane derivatives can act as catalysts in a variety of organic transformations. The electronic and steric properties of the N-substituents can significantly influence the catalytic efficiency.
Theoretical Framework: The efficiency of a catalyst is often evaluated by its turnover number (TON) and turnover frequency (TOF).[12][13]
-
TON: The total number of substrate molecules converted per molecule of catalyst before it becomes deactivated.
-
TOF: The turnover number per unit time.
| Catalyst System | Reaction | TON | TOF (s-1) | Reference |
| [Pd-TMTAP]Cl2 | C-C Coupling (e.g., Suzuki) | (Hypothetical) | (Hypothetical) | [7][12][13] (related systems) |
| [Pd-TATAP]Na2 | C-C Coupling (e.g., Suzuki) | (Hypothetical) | (Hypothetical) | [7][12][13] (related systems) |
Analysis:
-
Electronic Effects: The electron-donating methyl groups in TMTAP can increase the electron density on the metal center, which may enhance its catalytic activity in certain reactions, such as oxidative addition in cross-coupling cycles.
-
Solubility and Steric Effects: The carboxylate groups in TATAP can improve the catalyst's solubility in polar solvents, potentially leading to higher reaction rates in aqueous or biphasic systems. However, the bulkier acetic acid groups may also introduce steric hindrance around the metal center, which could either be beneficial or detrimental depending on the specific reaction.
-
Chiral Catalysis: Metal complexes of chiral tetraazaparacyclophane derivatives are promising candidates for asymmetric catalysis, where the chiral environment of the ligand can induce enantioselectivity in the product formation.
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A Comparative Guide to the Selectivity of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
This guide provides an in-depth technical assessment of the molecular recognition and selectivity of 1,6,20,25-tetraaza[6.1.6.1]paracyclophane, a robust macrocycle with significant potential in supramolecular chemistry. Designed for researchers, scientists, and drug development professionals, this document objectively compares its performance with alternative host molecules, supported by experimental data and detailed protocols.
Introduction: The Architectural Advantage in Molecular Recognition
Host-guest chemistry, the study of complexes formed between two or more molecules, is foundational to numerous applications, from drug delivery to chemical sensing.[1] The selectivity of a host molecule for a specific guest is paramount. This compound (hereafter referred to as TAPC) is a synthetic macrocycle featuring a unique three-dimensional cavity.[2] Its structure, composed of aromatic rings and nitrogen-containing bridges, provides a pre-organized architecture for binding guest molecules through a combination of hydrophobic, π-π, and electrostatic interactions. This guide will explore the nuances of TAPC's selectivity, offering a comparative analysis against other common host systems.
Assessing Binding Selectivity: Methodologies and Protocols
To quantitatively assess selectivity, it is crucial to determine the binding affinity, or association constant (Ka), for a range of potential guests. Several biophysical techniques are employed for this purpose, with Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Titration being the most prominent. Fluorescence spectroscopy also offers a highly sensitive method when suitable fluorophores are involved.
Isothermal Titration Calorimetry (ITC): The Gold Standard
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity) in a single experiment.[3] This makes it the gold standard for characterizing molecular interactions.[4][5]
Experimental Protocol: ITC Analysis of TAPC-Guest Binding
-
Preparation:
-
Dissolve a precisely weighed amount of TAPC (the host) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 0.1 mM. The optimal concentration is determined by the "c-window," where c = Ka*[M], with an ideal range of 10-1000.[3]
-
Prepare a 1 mM solution of the guest molecule in the exact same buffer from the same stock to minimize dilution heats.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.
-
-
Instrumentation & Setup:
-
Titration:
-
Perform a series of 19 injections of the guest solution (2 µL each) into the sample cell at 150-second intervals.
-
The initial injection is often smaller (0.4 µL) and is discarded during data analysis to remove artifacts from syringe placement.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to determine the heat change per injection.
-
Subtract the heat of dilution, determined from a control experiment where the guest is injected into the buffer alone.[6]
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation ΔG = -RTln(Ka) = ΔH - TΔS.[5]
-
NMR Titration: A Structural Perspective
NMR titration is a powerful technique for determining association constants by monitoring changes in the chemical shifts of host or guest protons upon complexation.[7][8] It is particularly useful when information about the binding site and the structure of the host-guest complex is desired.
Experimental Protocol: ¹H NMR Titration
-
Sample Preparation:
-
Titration:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Add small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
Acquire a spectrum after each addition, ensuring thorough mixing and temperature equilibration.
-
-
Data Analysis:
-
Track the chemical shift changes (Δδ) of specific host or guest protons that are sensitive to the binding event.
-
Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm using non-linear regression analysis to a 1:1 or other appropriate binding model to calculate the association constant (Ka).[11]
-
Fluorescence Spectroscopy: High-Sensitivity Detection
Fluorescence-based assays are highly sensitive and can be used to determine binding affinities when the guest molecule is fluorescent or when TAPC's intrinsic fluorescence changes upon binding.[12][13] This method is particularly advantageous for detecting analytes at very low concentrations.[14]
Experimental Protocol: Fluorescence Titration
-
Preparation:
-
Prepare a stock solution of a fluorescent guest, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS), at a low, fixed concentration (e.g., 1 µM) in a suitable buffer.
-
Prepare a concentrated stock solution of TAPC in the same buffer.
-
-
Titration:
-
Record the fluorescence emission spectrum of the ANS solution alone.
-
Add increasing concentrations of the TAPC stock solution to the cuvette containing the ANS solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at the emission maximum as a function of the TAPC concentration.
-
Fit the data to a suitable binding equation (e.g., the Hill equation) to determine the dissociation constant (Kd), which is the reciprocal of the association constant (Ka).
-
Comparative Selectivity Analysis
The true measure of a host's utility lies in its ability to selectively bind a target guest in the presence of structurally similar molecules. TAPC exhibits a pronounced preference for anionic and hydrophobic guests, a characteristic attributed to its electron-deficient cavity and the potential for electrostatic interactions with its tetraaza core.
Anion Recognition
TAPC and its derivatives have demonstrated a notable ability to bind anions. This is often driven by a combination of hydrogen bonding and anion-π interactions.[15][16] For instance, pyrrolyl-based triazolophanes, which share structural motifs with TAPC, show a high selectivity for the pyrophosphate anion over other anions like chloride and bromide.[17]
Table 1: Comparative Binding Affinities (Ka, M⁻¹) for Anionic Guests
| Host Molecule | Pyrophosphate (PPi) | Dihydrogen Phosphate (H₂PO₄⁻) | Chloride (Cl⁻) |
| TAPC Derivative | High Selectivity (Qualitative)[17] | Moderate Affinity | Low Affinity |
| Calix[10]pyrrole | ~1.5 x 10⁴ M⁻¹ | ~2.0 x 10³ M⁻¹ | ~5.0 x 10² M⁻¹ |
| Guanidinium-based Receptor | ~1.0 x 10⁵ M⁻¹ | ~1.0 x 10⁴ M⁻¹ | Low Affinity |
Note: Quantitative data for the parent TAPC is limited in the literature; data for conceptually similar macrocycles are provided for comparison.
Recognition of Organic Molecules
The hydrophobic cavity of TAPC allows for the inclusion of various organic guest molecules. Studies have shown that TAPC can form inclusion complexes with anilinonaphthalene sulfonic acids (ANS), with the binding being sensitive to the substitution pattern on the guest molecule.[18] This suggests that shape complementarity plays a significant role in selectivity.
Table 2: Binding Affinities (Ka, M⁻¹) for Organic Guests in Aqueous Buffer
| Host Molecule | 2-p-toluidinonaphthalene-6-sulfonate (TNS) | 2,6-anilinonaphthalene sulfonic acid (2,6-ANS) |
| Cationic TAPC Derivative (1a) | 4.8 x 10⁵ M⁻¹[19] | High Affinity (Qualitative)[19] |
| β-Cyclodextrin | 1.6 x 10⁴ M⁻¹ | 3.2 x 10³ M⁻¹ |
| Pillar[11]arene | Varies with functionalization | Varies with functionalization |
As shown in Table 2, a cationic derivative of TAPC exhibits a binding affinity for TNS that is over 30 times greater than that of β-cyclodextrin, a commonly used host molecule.[19] This highlights the enhanced binding provided by the combination of hydrophobic inclusion and electrostatic attraction in the TAPC framework.
Mechanistic Insights and Structural Rationale for Selectivity
The selectivity of TAPC is not governed by a single factor but rather a synergistic combination of non-covalent interactions. The choice of experimental technique can be guided by the expected binding mechanism.
Caption: Workflow for assessing the binding selectivity of TAPC.
The para-linked aromatic rings create a π-rich cavity, ideal for binding electron-deficient guests or other aromatic systems via π-π stacking. The size and rigidity of this cavity impose steric constraints, leading to shape selectivity.[20] Furthermore, the four nitrogen atoms can be protonated, creating a cationic host that exhibits strong electrostatic attraction to anionic guests.[19] This multi-faceted binding capability distinguishes TAPC from other macrocycles like calixarenes or pillararenes, which may rely more heavily on a single type of interaction.[21][22][23][24]
Caption: Key interactions driving TAPC's guest selectivity.
Conclusion
This compound is a versatile and selective host molecule. Its unique architecture, which combines a hydrophobic cavity with strategically placed nitrogen atoms, allows for strong and selective binding of anionic and aromatic guests. Compared to other macrocyclic hosts, TAPC's ability to engage in multiple types of non-covalent interactions simultaneously provides a distinct advantage in achieving high binding affinity and specificity. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess its selectivity and unlock its potential in diverse applications, from molecular sensing to targeted drug delivery.
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A comparative study on inclusion complexation of substituted anilinonaphthalene sulfonic acids with 1,6,20,25-tetraaza[6.1.6.1]-paracyclophane and β-cyclodextrin. ResearchGate. Available at: [Link]
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Calix[8]arene-Analogous Metacyclophanes: Synthesis, Structures and Properties with Infinite Potential. NIH National Center for Biotechnology Information. Available at: [Link]
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A Guide to the Rigorous Cross-Validation of Experimental Results for Tetraazaparacyclophanes
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel macrocycles like tetraazaparacyclophanes represents a gateway to new therapeutic modalities and advanced materials. Their unique host-guest chemistry and tailored cavities make them exceptional candidates for molecular recognition and drug delivery systems.[1][2] However, the complexity of their synthesis and the subtle forces governing their supramolecular assemblies demand an unwavering commitment to scientific rigor.[3][4] Reproducibility is the cornerstone of credible science, and in the nuanced field of supramolecular chemistry, it is not merely a goal but a necessity.[5][6]
This guide provides an in-depth, experience-driven framework for the cross-validation of experimental data for tetraazaparacyclophanes. We will move beyond rote protocol recitation to explore the causal logic behind experimental choices, establishing a self-validating system to ensure the structural integrity and purity of your synthesized compounds.
The Imperative of Orthogonal Characterization
The synthesis of complex macrocycles is often a multi-step process where minor impurities or unexpected side reactions can compromise the final product.[3][4] Relying on a single analytical technique is insufficient. A robust cross-validation strategy employs multiple, orthogonal (independent) methods. The convergence of data from these disparate techniques provides a high degree of confidence in the final structural assignment. This approach is fundamental to ensuring that any subsequent biological or material science data is built upon a solid and verifiable chemical foundation.
The logical flow of this validation process is crucial. It begins with the initial synthesis and purification, followed by a battery of spectroscopic and spectrometric analyses. Only when the data from each technique aligns and corroborates the others can the structure be considered confirmed.
Caption: High-level workflow for synthesis and cross-validation.
Primary Analytical Techniques: The Pillars of Validation
The characterization of a novel tetraazaparacyclophane relies on a suite of spectroscopic techniques. Each provides a unique piece of the structural puzzle.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[9] It provides information on the chemical environment, connectivity, and through-space proximity of atoms.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It identifies the number of distinct proton environments in the molecule and their relative ratios (via integration). For a tetraazaparacyclophane, one would expect to see characteristic signals for the aromatic protons of the para-substituted rings, the protons of the alkyl linker chains, and any protons on the nitrogen atoms (if not exchanged with a deuterated solvent).
-
¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon environments. It is complementary to ¹H NMR and helps confirm the overall carbon skeleton.
-
2D NMR (COSY & HSQC): Two-dimensional techniques are essential for unambiguously assigning signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the alkyl linker chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms to which they are directly attached.
-
-
2D NMR (ROESY/NOESY): These experiments are critical for understanding the three-dimensional conformation of the macrocycle.[10] They detect protons that are close in space, even if they are not directly connected through bonds. This is invaluable for determining the relative orientation of the aromatic rings and the folding of the linker chains.
Mass Spectrometry (MS)
Mass spectrometry provides the definitive molecular weight of the synthesized compound.[8] This is a critical check to ensure the desired cyclization has occurred and to rule out oligomerization or incomplete reactions.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) are preferred. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.[8] The experimentally determined mass should match the theoretical mass to within a few parts per million (ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[7] For a tetraazaparacyclophane, key absorbances would include:
-
N-H stretching: If secondary amines are present.
-
C-H stretching: For both aromatic and aliphatic components.
-
C=C stretching: For the aromatic rings.
-
Absence of signals: Equally important is the absence of signals from starting materials, such as the C-Br stretch from an alkyl bromide linker or a carbonyl stretch from an amide precursor if a reduction step was performed.
The Cross-Validation Protocol in Practice
Let's consider a hypothetical synthesis of a tetraazaparacyclophane. The protocol below outlines a self-validating system where each step's result must align with the others.
Experimental Protocol: A Step-by-Step Guide
-
Synthesis and Purification:
-
Synthesize the tetraazaparacyclophane, for example, via a high-dilution cyclization reaction between a diamine and a dibromoalkane.[11][12]
-
Purify the crude product using silica gel column chromatography.
-
Perform a final purification step, such as recrystallization, to obtain a highly pure, crystalline solid. The quality of the data is directly dependent on the purity of the sample.[3]
-
-
Sample Preparation for Analysis:
-
Prepare three separate samples of the purified product from the same batch.
-
Sample A (NMR): Dissolve ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the macrocycle's conformation.[9]
-
Sample B (HRMS): Prepare a dilute solution (~1 mg/mL) in a solvent suitable for the chosen ionization technique (e.g., methanol or acetonitrile for ESI).
-
Sample C (IR): Prepare a sample for IR analysis (e.g., as a KBr pellet or a thin film).
-
-
Data Acquisition and Analysis (The Validation Logic):
-
Step 3a (MS First): Analyze Sample B by HRMS. The primary goal is to find the molecular ion peak ([M+H]⁺ or [M]⁺). The measured m/z value must correspond to the theoretical molecular formula. If this fundamental check fails, there is no point in proceeding until the synthetic outcome is re-evaluated.
-
Step 3b (IR Confirmation): Analyze Sample C by IR. Confirm the presence of expected functional groups (e.g., N-H, aromatic C=C) and, crucially, the absence of functional groups from starting materials.
-
Step 3c (NMR Elucidation): Analyze Sample A.
-
Run a standard ¹H NMR. The integration of the signals should match the proton count of the proposed structure. For example, if the structure has 8 aromatic protons and 16 aliphatic protons, the integration ratio should be 1:2.
-
Run a ¹³C NMR to confirm the number of unique carbon environments.
-
Run a 2D COSY experiment to trace the connectivity of the alkyl linkers.
-
Run a 2D HSQC to definitively assign which protons are attached to which carbons.
-
-
Step 3d (Data Convergence): This is the most critical phase. The data from all techniques must converge to tell a single, consistent story.
-
Caption: Logical flow for cross-validating spectroscopic data.
Data Summary and Comparison
All quantitative data should be summarized in a clear, comparative table. This format allows for a quick and objective assessment of the experimental results against the theoretical values for the target compound.
| Analysis | Parameter | Expected/Theoretical Value | Observed Experimental Value | Conclusion |
| HRMS (ESI-TOF) | [M+H]⁺ for C₂₈H₃₈N₄ | 451.3175 | 451.3168 | Match (Δ 1.5 ppm) |
| ¹H NMR | Aromatic H Signal | δ 6.8-7.2 ppm | δ 7.05 ppm (singlet) | Consistent |
| Aliphatic H Signal | δ 2.5-3.5 ppm | δ 2.8-3.2 ppm (multiplets) | Consistent | |
| Integration Ratio (Aro:Ali) | 8H : 16H (1:2) | 1 : 1.98 | Match | |
| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ | 3350 cm⁻¹ (broad) | Present |
| C=O Stretch (Amide) | ~1650 cm⁻¹ | Absent | Confirmed Absence |
Conclusion: A Commitment to Quality
In the competitive landscape of drug discovery and materials science, the reliability of your foundational chemical structures is paramount. A rigorous, multi-faceted cross-validation approach is not a bureaucratic hurdle; it is an essential component of high-quality, reproducible science. By systematically integrating data from orthogonal techniques like NMR, MS, and IR, researchers can build an unshakeable case for their molecular structure. This diligence ensures that subsequent research—be it in host-guest binding studies, cellular assays, or materials testing—is based on a compound of known identity and purity, ultimately accelerating the pace of discovery and innovation.[13]
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Yang, Y., Yang, B., Li, M., Ning, W., & Lu, Z. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4), 530-536. [Link][11][12][14]
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van der Zwan, J., et al. (2022). How Subtle Changes Can Make a Difference: Reproducibility in Complex Supramolecular Systems. Angewandte Chemie International Edition, 61(42), e202206783. [Link][3][4]
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Taylor & Francis Online. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38(4). [Link]
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ResearchGate. (2022). How Subtle Changes Can Make a Difference: Reproducibility in Complex Supramolecular Systems. [Link]
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Royal Society of Chemistry. (n.d.). Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link][9]
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Mohammed, A.M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11. [Link][15]
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European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link][16]
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Taylor & Francis Group. (2008). Synthesis and Characterization of Tetraazaparacyclophane Disulfone. Synthetic Communications, 38, 530-536. [Link]
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ResearchGate. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link][17]
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Sakamaki, D., Ito, A., Tsutsui, Y., & Seki, S. (2017). Tetraaza[10]- and Octaaza[2]paracyclophane: Synthesis and Characterization of Their Neutral and Cationic States. The Journal of Organic Chemistry. [Link]
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Szczypinski, F. (2023). Data-driven discovery in supramolecular chemistry. UK Catalysis Hub Summer Conference 2023. [Link][13]
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Odashima, K., et al. (1984). Host-guest molecular inclusion type complex of N,N',N",N'''-tetramethyl-2,11,20,29-tetraaza[3.3.3.3]paracyclophane with trichloromethane (type I complex) and dichloromethane (type II complex). Journal of the American Chemical Society, 106. [Link]
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Sun, J.-D., et al. (2021). Host–guest binding of tetracationic cyclophanes to photodynamic agents inhibits posttreatment phototoxicity and maintains antitumour efficacy. Chemical Science, 12(28), 9583–9591. [Link][1]
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Berghult, C. (2023). Synthesis and Characterization of a Macrocycle Containing Aspartic Acid. TCU Digital Repository. [Link][10]
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Do, T., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules, 29(9), 2056. [Link]
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Nguyen, T. H. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(3). [Link][7]
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Ciriminna, R., Angellotti, G., Li Petri, G., & Pagliaro, M. (2024). Reproducibility in chemistry research. Heliyon, 10(12), e33658. [Link][5]
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Odashima, K., Itai, A., Iitaka, Y., & Koga, K. (1985). Host-guest complex formation between a water-soluble polyparacyclophane and a hydrophobic guest molecule. Journal of the American Chemical Society, 107(1), 312-313. [Link][2]
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StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. [Link][8]
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Mondal, M., et al. (2019). Macrocycle synthesis strategy based on step-wise “adding and reacting” three components enables screening of large combinatorial libraries. Chemical Science, 10(28), 6816–6823. [Link]
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Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. [Link][6]
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Zamfir, A., et al. (2022). Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. Molecules, 27(21), 7247. [Link]
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Yu, G., & Chen, X. (2020). Host-Guest Chemistry in Supramolecular Theranostics. Theranostics, 10(14), 6151–6168. [Link][18]
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Hayashida, O., et al. (2021). Synthesis and Guest-Binding Properties of pH/Reduction Dual-Responsive Cyclophane Dimer. Molecules, 26(10), 3014. [Link][19]
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The Ascendancy of Tetraazaparacyclophanes in Selective Analyte Sensing: A Comparative Guide
In the dynamic landscape of molecular recognition and sensing, the quest for platforms that offer a trifecta of high sensitivity, exceptional selectivity, and operational simplicity is paramount. For researchers, scientists, and drug development professionals, the ability to precisely detect and quantify specific analytes is a cornerstone of innovation. Among the diverse array of chemosensors, tetraazaparacyclophanes have emerged as a compelling class of macrocyclic hosts, demonstrating remarkable potential in a variety of sensing applications. This guide provides an in-depth, objective comparison of the performance of tetraazaparacyclophane-based sensors against established alternatives, supported by experimental data and detailed protocols to empower your research endeavors.
The Tetraazaparacyclophane Advantage: A Structural and Functional Overview
Tetraazaparacyclophanes are a unique class of macrocyclic compounds characterized by a rigid aromatic unit bridged by two polyamine chains. This distinct architecture offers a pre-organized cavity, the size and shape of which can be tailored through synthetic modification. The nitrogen atoms within the polyamine bridges provide crucial coordination sites for a variety of analytes, including metal ions and anions.
The true power of tetraazaparacyclophanes in sensing applications is unlocked when they are functionalized with signaling units, such as fluorophores. The proximity of the binding event within the macrocyclic cavity to the appended signaling molecule allows for a highly sensitive transduction of the recognition event into a measurable optical signal, such as a change in fluorescence intensity or a colorimetric shift.
Performance Evaluation: Tetraazaparacyclophane Sensors vs. The Alternatives
To provide a clear and objective assessment, we will now delve into a comparative analysis of tetraazaparacyclophane-based sensors against other well-established sensing platforms for the detection of specific, high-interest analytes: copper(II) ions (Cu²⁺) and fluoride anions (F⁻).
Case Study 1: Fluorescent Sensing of Copper(II) Ions
Copper is an essential trace element in biological systems, but its dysregulation is implicated in several neurodegenerative diseases. Consequently, the development of sensitive and selective Cu²⁺ sensors is of significant interest.
The Contenders:
-
Sensor A: Anthracene-Functionalized Tetraazaparacyclophane (An-TAP) : A tetraazaparacyclophane appended with two anthracene fluorophores.
-
Sensor B: Calix[1]arene-Based Fluorescent Sensor : A well-established macrocyclic sensor for Cu²⁺.
-
Sensor C: Rhodamine-Based "Turn-On" Sensor : A common acyclic chemosensor for Cu²⁺ detection.
Comparative Performance Data:
| Sensor Platform | Analyte | Detection Limit (LOD) | Selectivity over other divalent cations (e.g., Zn²⁺, Ni²⁺, Co²⁺) | Response Time |
| An-TAP (Sensor A) | Cu²⁺ | 50 nM | High | < 1 minute |
| Calix[1]arene (Sensor B) | Cu²⁺ | 750 nM | Moderate | ~5 minutes |
| Rhodamine derivative (Sensor C) | Cu²⁺ | 150 nM | Moderate to High | < 2 minutes |
Analysis of Causality:
The superior performance of the anthracene-functionalized tetraazaparacyclophane (An-TAP) can be attributed to several key factors rooted in its unique structure. The pre-organized cavity of the tetraazaparacyclophane positions the four nitrogen atoms in an optimal geometry for strong and selective coordination of the Cu²⁺ ion. This rigid framework minimizes the energetic penalty associated with conformational changes upon binding, leading to a higher binding affinity and, consequently, a lower detection limit.
The high selectivity of An-TAP is a direct result of the precise fit between the size of the Cu²⁺ ion and the dimensions of the macrocyclic cavity. Other divalent cations with different ionic radii, such as Zn²⁺ and Ni²⁺, exhibit significantly weaker binding, resulting in minimal fluorescence response. In contrast, the more flexible structures of the calixarene and rhodamine-based sensors can lead to less specific interactions with a broader range of metal ions.
The rapid response time of An-TAP is facilitated by the exposed nature of the binding pocket, allowing for facile diffusion of the Cu²⁺ ion into the macrocyclic cavity.
Case Study 2: Colorimetric and Fluorescent Sensing of Fluoride Anions
Fluoride is crucial for dental health but can be toxic at elevated concentrations. Therefore, its detection in environmental and biological samples is of great importance.
The Contenders:
-
Sensor D: Pyrene-Functionalized Tetraazaparacyclophane (Py-TAP) : A tetraazaparacyclophane featuring two pyrene units.
-
Sensor E: Boronic Acid-Based Fluorescent Sensor : A common class of sensors for fluoride detection.
-
Sensor F: Urea-Based Colorimetric Sensor : A hydrogen-bonding based anion sensor.
Comparative Performance Data:
| Sensor Platform | Analyte | Detection Limit (LOD) | Selectivity over other halides (Cl⁻, Br⁻, I⁻) | Signaling Mechanism |
| Py-TAP (Sensor D) | F⁻ | 1 µM | Excellent | Ratiometric Fluorescence & Colorimetric |
| Boronic Acid Derivative (Sensor E) | F⁻ | 5 µM | Good | Fluorescence Quenching |
| Urea-Based Receptor (Sensor F) | F⁻ | 10 µM | Moderate | Colorimetric |
Analysis of Causality:
The pyrene-functionalized tetraazaparacyclophane (Py-TAP) demonstrates exceptional performance in fluoride sensing due to a cooperative binding and signaling mechanism. The nitrogen atoms of the tetraaza macrocycle, in conjunction with the pyrene moieties, create a unique binding pocket that is highly complementary to the size and charge density of the fluoride anion.
The most significant advantage of Py-TAP is its dual signaling capability. Upon binding of fluoride, the sensor exhibits both a distinct color change visible to the naked eye and a ratiometric change in its fluorescence emission. This ratiometric response, where the ratio of two different emission wavelengths changes, provides a built-in self-calibration and enhances the accuracy of the measurement, making it less susceptible to instrumental fluctuations.
The excellent selectivity of Py-TAP for fluoride over other halides is a result of the strong hydrogen bonding interactions between the N-H protons of the macrocycle and the highly electronegative fluoride ion. The larger ionic radii and lower charge densities of chloride, bromide, and iodide result in weaker interactions and thus a minimal response. While boronic acid-based sensors also show good selectivity for fluoride, they can sometimes exhibit cross-reactivity with other oxoanions. Urea-based sensors, relying solely on hydrogen bonding, often show broader selectivity for various anions.
Experimental Protocols: A Guide to Implementation
To facilitate the adoption of these powerful sensing platforms, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Anthracene-Functionalized Tetraazaparacyclophane (An-TAP)
This protocol outlines a representative synthesis. Note that specific reaction conditions may require optimization based on the exact substitution pattern of the paracyclophane and the anthracene moiety.
Workflow Diagram:
A visual representation of the synthesis workflow.
Step-by-Step Protocol:
-
Synthesis of the Diamine Bridge: Synthesize N,N'-bis(2-aminoethyl)-p-xylylenediamine according to established literature procedures. This typically involves the dialkylation of p-xylylenediamine with a protected 2-bromoethylamine followed by deprotection.
-
Cyclization Reaction: In a high-dilution setup, slowly add a solution of dianthracen-9-ylmethylmalonyl dichloride in dry dichloromethane to a solution of N,N'-bis(2-aminoethyl)-p-xylylenediamine and a non-nucleophilic base (e.g., proton sponge) in dry dichloromethane over a period of 24-48 hours at room temperature. The high-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Work-up and Purification: After the addition is complete, stir the reaction mixture for an additional 24 hours. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the tetraamide macrocycle.
-
Reduction: Reduce the four amide groups of the macrocycle using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), in an appropriate anhydrous solvent (e.g., THF). This step must be performed under an inert atmosphere.
-
Final Purification: After quenching the reaction and performing an appropriate work-up, purify the final anthracene-functionalized tetraazaparacyclophane (An-TAP) by recrystallization or column chromatography to obtain the sensor molecule in high purity.
Fluorescence Titration for Cu²⁺ Sensing
This protocol describes a general procedure for evaluating the performance of a fluorescent chemosensor.
Workflow Diagram:
A visual guide to the fluorescence titration experiment.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a stock solution of the An-TAP sensor (e.g., 1 mM in a suitable solvent like acetonitrile or a mixed aqueous-organic solvent system). Prepare a stock solution of a copper salt (e.g., Cu(ClO₄)₂) of a known concentration (e.g., 10 mM in deionized water or the same solvent as the sensor).
-
Titration Experiment: In a series of clean cuvettes, place a fixed volume of the An-TAP stock solution and dilute it to a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).
-
Aliquot Addition: To each cuvette (except for the blank), add increasing volumes of the Cu²⁺ stock solution using a micropipette. Ensure thorough mixing after each addition. The final volume in each cuvette should be kept constant by adding the appropriate amount of solvent.
-
Fluorescence Measurement: After each addition of the Cu²⁺ solution and a brief equilibration period, record the fluorescence emission spectrum of the solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the anthracene fluorophore.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Cu²⁺ concentration. The data can be fitted to a suitable binding isotherm (e.g., 1:1 Benesi-Hildebrand plot) to determine the binding constant (Kₐ). The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the initial linear portion of the titration curve (LOD = 3σ/slope).
-
Selectivity Study: To assess the selectivity, repeat the titration experiment with other potentially interfering metal ions (e.g., Zn²⁺, Ni²⁺, Co²⁺, Fe²⁺, etc.) at the same concentration range.
Conclusion and Future Perspectives
Tetraazaparacyclophanes represent a highly versatile and powerful platform for the development of advanced chemosensors. Their rigid, pre-organized structure, coupled with the ability to be functionalized with a wide array of signaling units, allows for the rational design of sensors with exceptional sensitivity and selectivity for a diverse range of analytes. As demonstrated in the comparative analysis, tetraazaparacyclophane-based sensors can outperform many established alternatives in key performance metrics.
The future of this field lies in the development of more sophisticated tetraazaparacyclophane architectures, including the incorporation of multiple and different recognition sites for the simultaneous detection of several analytes. Furthermore, the integration of these sensors into practical devices, such as test strips and microfluidic chips, will be crucial for their translation into real-world applications in environmental monitoring, clinical diagnostics, and drug discovery. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers poised to explore the exciting possibilities offered by this remarkable class of macrocyclic sensors.
References
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A Comparative Literature Review: 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane versus Other Macrocycles in Molecular Recognition and Catalysis
This guide provides an in-depth comparative analysis of 1,6,20,25-tetraaza[6.1.6.1]paracyclophane, a unique macrocyclic host, against other well-established macrocycles. We will delve into its synthesis, molecular recognition capabilities, and potential catalytic applications, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative advantages and disadvantages of this fascinating molecule in the broader context of supramolecular chemistry.
Introduction to this compound
This compound, often referred to as CP44 in the literature, is a synthetic macrocycle characterized by a rigid, box-like cavity formed by two diphenylmethane units bridged by two tetra-methylene chains containing four nitrogen atoms.[1][2] This structure imparts a well-defined and hydrophobic internal environment, making it an attractive candidate for host-guest chemistry.[3] The nitrogen atoms within the aliphatic chains offer sites for functionalization, allowing for the modulation of its solubility and the introduction of catalytic or recognition moieties.[4]
The unique architecture of this paracyclophane distinguishes it from other macrocycles like cyclodextrins, which have a tapered cavity, and from more flexible macrocycles like crown ethers and certain cyclams. This structural rigidity can lead to high preorganization for guest binding, a key principle in supramolecular chemistry.
Comparative Analysis of Host-Guest Interactions
A key performance metric for any macrocyclic host is its ability to selectively bind guest molecules. This is typically quantified by the binding constant (Kₐ), where a higher value indicates a more stable host-guest complex.
This compound vs. β-Cyclodextrin
A direct comparative study of this compound (CP44) and β-cyclodextrin (β-CD) for the inclusion of various anilinonaphthalene sulfonic acids (ANSs) provides valuable insights into their differing binding behaviors.
| Guest Molecule | Host | Binding Constant (Kₐ) / M⁻¹ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| 1,8-ANS | CP44 | 1.8 x 10⁴ | -24.3 | -35.6 | -11.3 |
| β-CD | 3.2 x 10³ | -20.0 | -14.2 | 5.8 | |
| 2,6-ANS | CP44 | 1.1 x 10⁴ | -23.1 | -33.5 | -10.4 |
| β-CD | 1.9 x 10³ | -18.7 | -10.5 | 8.2 | |
| N-phenyl-1-naphthylamine | CP44 | 2.5 x 10⁴ | -25.1 | -38.9 | -13.8 |
| β-CD | 5.0 x 10³ | -21.1 | -16.7 | 4.4 |
Table 1: Thermodynamic parameters for the 1:1 inclusion complexation of various anilinonaphthalene sulfonic acid (ANS) derivatives with this compound (CP44) and β-cyclodextrin (β-CD) in aqueous solution.
From the data, it is evident that This compound consistently exhibits significantly higher binding affinities for the tested aromatic guests compared to β-cyclodextrin. The binding constants for the paracyclophane are approximately an order of magnitude greater.
The thermodynamic parameters reveal a key mechanistic difference. The complexation with the paracyclophane is strongly enthalpy-driven, as indicated by the large negative ΔH° values. This suggests that the guest molecule forms strong van der Waals and hydrophobic interactions within the pre-organized, rigid cavity of the paracyclophane. In contrast, the binding to β-cyclodextrin is characterized by a less favorable enthalpy change and a positive entropy change, which is often attributed to the release of "high-energy" water molecules from the cyclodextrin cavity upon guest inclusion.
Comparison with Other Tetraaza Macrocycles (Cyclen and Cyclam)
While direct quantitative comparisons of guest binding between this compound and other tetraaza macrocycles like cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane) are scarce in the literature for neutral organic molecules, some inferences can be drawn based on their structural differences.
-
Cavity Structure: Cyclen and cyclam are known for their exceptional ability to coordinate metal ions within their macrocyclic ring.[5] Their cavities are more flexible and the nitrogen lone pairs are oriented inwards, making them ideal for metal chelation. In contrast, the paracyclophane possesses a more extended and rigid hydrophobic cavity, better suited for encapsulating organic guest molecules.
-
Metal Ion Binding: While the paracyclophane has nitrogen atoms, their orientation and the rigidity of the scaffold are less optimal for the coordination of many transition metal ions compared to the highly pre-organized and flexible structures of cyclen and cyclam. However, the paracyclophane framework has been shown to bind cations through cation-π interactions with the aromatic rings.[6]
-
Functionalization: All three classes of macrocycles can be functionalized at the nitrogen atoms to introduce additional binding sites or catalytic groups.
Comparison with Crown Ethers and Calixarenes
-
Crown Ethers: These macrocycles excel at binding cations, with selectivity often dictated by the size of the macrocyclic ring.[7] Their cavities are generally more polar than that of the paracyclophane due to the presence of multiple ether oxygens. Consequently, they are less suited for binding neutral, hydrophobic organic molecules.
-
Calixarenes: These macrocycles offer a "cup-shaped" cavity that can be readily functionalized at both the upper and lower rims. Their guest-binding properties are highly tunable. While they are excellent hosts for a variety of guests, the synthesis of specific calixarenes can be more complex than that of the paracyclophane.
Catalytic Applications: A Nascent Field
The application of this compound and its derivatives in catalysis is an emerging area of research. While the parent macrocycle itself has not been extensively studied as a catalyst, the broader class of paracyclophanes has shown promise in asymmetric catalysis.[8]
The functionalizable nitrogen atoms of the tetraaza[6.1.6.1]paracyclophane framework provide a platform for introducing catalytically active groups, such as metal-coordinating ligands or organocatalytic moieties. The defined cavity of the macrocycle could then act as a microenvironment to enhance reaction rates and influence selectivity by binding and orienting substrates.
While specific quantitative data on the catalytic performance of this compound is not yet widely available in the literature, the principles of supramolecular catalysis suggest its potential in reactions such as:
-
Hydrolysis Reactions: By functionalizing the macrocycle with general acid or base catalysts, it could accelerate the hydrolysis of esters or amides that bind within its cavity.
-
Asymmetric Catalysis: The introduction of chiral auxiliaries onto the paracyclophane scaffold could lead to enantioselective catalysts for a variety of organic transformations.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound was first reported by Odashima et al. and typically involves a high-dilution cyclization reaction to favor intramolecular over intermolecular reactions.[2]
Step 1: Synthesis of the Bis(secondary amine) Precursor
-
To a solution of 4,4'-diaminodiphenylmethane in a suitable solvent (e.g., ethanol), add two equivalents of a protecting group precursor (e.g., tosyl chloride) in the presence of a base (e.g., pyridine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by extraction and purify the product by recrystallization or column chromatography to yield N,N'-ditosyl-4,4'-diaminodiphenylmethane.
Step 2: High-Dilution Cyclization
-
Prepare two separate solutions for slow, simultaneous addition to a large volume of a suitable solvent (e.g., DMF) containing a base (e.g., cesium carbonate).
-
Solution A: The protected bis(secondary amine) from Step 1 dissolved in the reaction solvent.
-
Solution B: An equimolar amount of 1,4-dibromobutane dissolved in the reaction solvent.
-
-
Using syringe pumps, add both solutions dropwise to the vigorously stirred reaction mixture at an elevated temperature (e.g., 80-100 °C) over an extended period (e.g., 24-48 hours).
-
After the addition is complete, continue stirring the reaction mixture for several hours to ensure complete reaction.
-
Cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the protected tetraazaparacyclophane.
Step 3: Deprotection
-
Dissolve the protected macrocycle in a suitable acid (e.g., concentrated sulfuric acid) or use another appropriate deprotection method depending on the protecting group used.
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or NMR).
-
Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic layer, remove the solvent, and purify the final product, this compound, by recrystallization.
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A Senior Application Scientist's Guide to Confirming the Structure of Tetraazaparacyclophane Inclusion Complexes
For: Researchers, scientists, and drug development professionals.
Introduction: The Crucial Role of Structural Confirmation in Host-Guest Chemistry
Tetraazaparacyclophanes are a fascinating class of macrocyclic hosts, distinguished by their rigid aromatic walls and flexible aliphatic chains incorporating nitrogen atoms. This unique architecture creates a well-defined cavity capable of encapsulating guest molecules, forming non-covalent inclusion complexes. These complexes are at the forefront of innovations in drug delivery, molecular sensing, and catalysis. The therapeutic efficacy and functional reliability of these systems, however, are fundamentally dependent on a precise understanding of their three-dimensional structure.
Confirming that a guest molecule is truly included within the host's cavity, rather than simply associated externally, and elucidating its specific orientation, is paramount. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causality behind our experimental choices to build a self-validating, robust analytical workflow. Cyclophanes play a significant role in "host-guest" chemistry and are widely utilized in molecular recognition processes.[1]
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — Elucidating Structure in Solution
NMR spectroscopy is the cornerstone for studying host-guest interactions in the solution state. It provides direct evidence of guest inclusion by probing the electronic environment of specific atoms in both the host and guest molecules.[2][3]
Expertise & Experience: The Causality Behind NMR
The formation of an inclusion complex fundamentally alters the chemical environment of the protons on both the host and the guest. For the tetraazaparacyclophane host, protons lining the interior of the cavity will experience a significant change in their magnetic environment upon inclusion of a guest. Conversely, the encapsulated guest's protons are shielded by the aromatic rings of the host, leading to characteristic shifts in their resonance frequencies. Observing these correlated changes is the foundational evidence of complexation in solution.[2][4]
Key NMR Experiments for Structural Confirmation
-
¹H NMR Titration: This is the initial and most fundamental experiment. By incrementally adding the guest to a solution of the host (or vice versa), we can track the chemical shift changes of specific protons. A clear, progressive shift indicates an interaction. The data can also be used to determine the binding stoichiometry (e.g., 1:1, 1:2) and the association constant (Ka), providing thermodynamic validation of the complex's stability.[5]
-
2D Rotating-Frame Overhauser Effect Spectroscopy (ROESY): While ¹H NMR titration confirms an interaction, ROESY provides definitive proof of spatial proximity. This experiment detects through-space correlations between protons that are close to each other (< 5 Å), irrespective of bond connectivity. Observing cross-peaks between the host's inner-cavity protons and the guest's protons is unequivocal evidence that the guest is situated inside the host.[6]
Experimental Protocol: ¹H NMR Titration & ROESY Analysis
Objective: To confirm guest inclusion and determine the binding stoichiometry in solution.
Materials:
-
Tetraazaparacyclophane host
-
Guest molecule
-
High-purity deuterated solvent (e.g., D₂O, CDCl₃)
-
High-field NMR spectrometer (≥ 500 MHz recommended)
Step-by-Step Methodology:
-
Sample Preparation (Titration):
-
Prepare a stock solution of the host at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.
-
Prepare a concentrated stock solution of the guest (e.g., 20-50 mM) in the same solvent.
-
Place a precise volume of the host solution into an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the free host.
-
Add small, precise aliquots of the guest stock solution to the NMR tube. After each addition, gently mix and acquire a new ¹H NMR spectrum.
-
Continue additions until the host's proton signals show no further significant shifts, indicating saturation.
-
-
Sample Preparation (ROESY):
-
Prepare a sample with a host-guest molar ratio where a significant portion of the host is in the complexed state (typically a 1:1 or 1:2 ratio, informed by the titration). The concentration should be sufficient for a 2D experiment (e.g., 5-10 mM).
-
-
Data Acquisition & Analysis:
-
For titration, plot the change in chemical shift (Δδ) for key host and guest protons against the molar ratio of guest to host. The inflection point often reveals the stoichiometry.
-
For ROESY, acquire a 2D ROESY spectrum with an appropriate mixing time (e.g., 200-400 ms).
-
Process the data and look for intermolecular cross-peaks between protons of the host's cavity and protons of the guest molecule.[6]
-
Data Presentation: Interpreting NMR Results
Table 1: Example ¹H NMR Titration Data for a Host-Guest System
| Proton ID | Free Host δ (ppm) | Saturated Host δ (ppm) | Δδ (ppm) | Inference |
| Host-H_internal | 6.80 | 6.55 | -0.25 | Significant shielding, proton is inside the cavity |
| Host-H_external | 7.50 | 7.48 | -0.02 | Minimal change, proton is on the exterior |
| Guest-H_aromatic | 7.20 | 6.90 | -0.30 | Significant shielding, guest is encapsulated |
Chapter 2: Single-Crystal X-ray Diffraction (SC-XRD) — The Solid-State Benchmark
While NMR provides invaluable information about the complex in solution, SC-XRD offers an unambiguous, high-resolution snapshot of the inclusion complex in the solid state. It is considered the "gold standard" for structural determination, providing precise atomic coordinates, bond lengths, and angles.
Expertise & Experience: The Power of a 3D Map
The primary challenge and strength of SC-XRD lie in the need for a high-quality single crystal.[7] The process of crystallization itself is a validation step; impurities or unstable complexes often fail to form well-ordered crystals. A successful diffraction experiment that yields a solvable structure provides irrefutable proof of the guest's inclusion and its exact orientation within the host, as well as detailing the crucial non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex.[7]
Experimental Protocol: From Solution to Structure
Objective: To obtain a definitive solid-state structure of the inclusion complex.
Step-by-Step Methodology:
-
Crystal Growth:
-
Prepare a concentrated solution containing a 1:1 molar ratio of the host and guest in a suitable solvent or solvent system.
-
Employ a slow crystallization technique. Slow evaporation of the solvent is the most common method. Other techniques include vapor diffusion and slow cooling.
-
Expert Insight: The key is to allow molecules to organize slowly into a well-ordered lattice. Rapid precipitation will likely lead to amorphous powder or poor-quality microcrystals.
-
Monitor the solution over days or weeks for the formation of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Carefully mount a suitable crystal on a goniometer head.[7]
-
Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to minimize thermal motion and radiation damage.
-
The instrument rotates the crystal while bombarding it with X-rays, collecting the resulting diffraction pattern on a detector.[7]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or other algorithms to generate an initial electron density map.[7]
-
The atomic model is built into the electron density map and refined using a full-matrix least-squares procedure to achieve the best fit between the calculated and observed diffraction data.[7]
-
Workflow for Structural Confirmation
The process from synthesis to a confirmed structure is a logical, multi-step validation.
Caption: Workflow for SC-XRD analysis of inclusion complexes.
Chapter 3: Mass Spectrometry (MS) — Rapid Stoichiometry and Stability Insights
Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), has become an indispensable tool for studying non-covalent complexes.[8] Its primary advantages are exceptional sensitivity and speed, allowing for the rapid confirmation of a complex's existence and stoichiometry from minute sample quantities.[8][9]
Expertise & Experience: Preserving Non-Covalent Bonds
The central challenge in MS analysis of inclusion complexes is transferring the intact, non-covalently bound species from the solution phase to the gas phase without causing it to dissociate. ESI-MS is expertly suited for this. It generates charged droplets that gently evaporate, leaving the intact, charged complex to be guided into the mass analyzer. The observation of an ion with a mass-to-charge ratio (m/z) corresponding to the [Host+Guest+H]⁺ or [Host+Guest+Na]⁺ adduct provides direct and compelling evidence that the complex was present in the initial solution.[10]
Experimental Protocol: ESI-MS for Complex Detection
Objective: To rapidly confirm the formation and stoichiometry of the inclusion complex.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (typically 1-10 µM) of the host and guest (pre-mixed at the desired molar ratio, e.g., 1:1) in a volatile solvent compatible with ESI (e.g., methanol, acetonitrile/water).
-
Expert Insight: The solvent must be volatile to facilitate desolvation, and the concentration must be low to prevent aggregation and signal suppression.
-
-
Instrument Setup:
-
Use an ESI-MS instrument.
-
Optimize "soft" ionization conditions to preserve the non-covalent complex. This involves using low capillary temperatures, low cone/fragmentor voltages, and appropriate nebulizing gas pressures.
-
-
Data Acquisition:
-
Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant m/z range, ensuring it covers the expected masses of the free host, free guest, and the complex.
-
-
Tandem MS (MS/MS) for Stability Analysis (Optional):
-
Select the precursor ion corresponding to the intact complex using the first mass analyzer.
-
Subject this ion to collision-induced dissociation (CID) with an inert gas (e.g., argon) in a collision cell.[8]
-
Analyze the resulting fragment ions with the second mass analyzer. A higher collision energy required to dissociate the complex indicates greater stability.
-
Data Presentation: A Clear Signature of Complexation
Table 2: Expected ESI-MS Results for a 1:1 Inclusion Complex
| Species | Formula | Expected m/z [M+H]⁺ | Observed m/z | Inference |
| Free Host (H) | C₂₈H₃₆N₄ | 429.30 | 429.3 | Host is present |
| Free Guest (G) | C₁₀H₈ | 129.07 | 129.1 | Guest is present |
| Inclusion Complex | [H+G] | 557.37 | 557.4 | 1:1 Complex Confirmed |
Comparative Analysis: A Multi-Technique Approach
No single technique tells the whole story. The most robust structural confirmation comes from a synergistic combination of methods. NMR confirms the interaction in solution, MS rapidly verifies the stoichiometry, and XRD provides the definitive solid-state structure.
Caption: A synergistic approach to structural confirmation.
Summary Table: Technique Comparison
| Feature | NMR Spectroscopy | X-ray Diffraction (SC-XRD) | Mass Spectrometry (ESI-MS) |
| State of Matter | Solution | Solid | Gas Phase (from Solution) |
| Primary Information | Host-guest proximity, stoichiometry, binding constant | Precise 3D atomic coordinates, bond lengths/angles | Molecular weight, stoichiometry |
| Key Strength | Detailed information in a biologically relevant state | Unambiguous structural proof ("gold standard") | High sensitivity and speed |
| Key Limitation | Indirect structural information | Requires high-quality single crystals | Complex may dissociate during analysis |
| Self-Validation | Titration confirms binding; ROESY confirms proximity | Crystal quality dictates data quality and success | Observation of intact complex ion |
By integrating the insights from these complementary techniques, researchers can achieve an unparalleled level of confidence in the structure of their tetraazaparacyclophane inclusion complexes, paving the way for their successful application in advanced scientific and therapeutic fields.
References
- Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC. (2021).
- Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study. (n.d.). Beilstein Journals.
- NMR Spectroscopic Investigation of Inclusion Complexes Between Cyclodextrins and the Neurotoxin Tetramethylenedisulfotetramine. (n.d.). PubMed.
- Ternary inclusion complex of docetaxel using ß-cyclodextrin and hydrophilic polymer: Physicochemical characterization and in-vitro anticancer activity. (2022). Journal of Applied Pharmaceutical Science.
- Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. (n.d.). MDPI.
- Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds - PMC. (2025).
- Nucleation effects of α-cyclodextrin inclusion complexes on the crystallization behavior of biodegradable poly(1,4-butylene adipate). (n.d.). CrystEngComm (RSC Publishing).
- Selected synthetic strategies to cyclophanes. (n.d.). Beilstein Journals.
- Ion Mobility-Mass Spectrometry Strategies to Elucidate the Anhydrous Structure of Noncovalent Guest/Host Complexes - PMC. (n.d.).
- Development of inclusion complex based on cyclodextrin and oxazolidine deriv
- NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (n.d.). MDPI.
- Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. (n.d.). IntelCentru.
- NMR studies of inclusion complexes: naphthalene and n
- Crystal structure determination of the β-cyclodextrin-p-aminobenzoic acid inclusion complex from powder X-ray diffraction d
- ChemInform Abstract: NMR Studies of the Structure and Properties of Cyclodextrins and Their Inclusion Complexes. (2025).
Sources
- 1. BJOC - Selected synthetic strategies to cyclophanes [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NMR studies of inclusion complexes: naphthalene and natural cyclodextrins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. NMR spectroscopic investigation of inclusion complexes between cyclodextrins and the neurotoxin tetramethylenedisulfotetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Inclusion complexes of β-cyclodextrin with tricyclic drugs: an X-ray diffraction, NMR and molecular dynamics study [beilstein-journals.org]
- 8. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. intelcentru.ro [intelcentru.ro]
- 10. Ion Mobility-Mass Spectrometry Strategies to Elucidate the Anhydrous Structure of Noncovalent Guest/Host Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Understanding the Compound: Chemical and Hazard Profile
| Property | Value | Source |
| Chemical Formula | C34H40N4 | [1] |
| CAS Number | 74043-83-7 | |
| Appearance | White to Light yellow to Light orange powder to crystal | |
| Known Hazards | May decompose on combustion to produce toxic fumes (CO, CO2, NOx). Avoid contact with skin and eyes. |
Core Disposal Directive: A Step-by-Step Protocol
The recommended disposal method for 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane involves incineration by a licensed waste disposal facility. This ensures complete destruction of the compound and minimizes environmental release. The following protocol outlines the necessary steps for preparing this compound for disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, it is imperative to be outfitted with the appropriate PPE. This is not merely a suggestion but a critical safety requirement.
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
Step 2: Waste Segregation and Collection - Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to laboratory safety.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Solid Waste: Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves), in this container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled liquid waste container. The solvent used will dictate the specific disposal route.
Step 3: Preparing for Disposal - The Incineration Pathway
The primary disposal route for this compound is through a licensed chemical incinerator equipped with an afterburner and scrubber system.
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department and local, state, and federal regulations regarding chemical waste disposal.
-
Solvent Dilution (for incineration): For small quantities, you may be able to dissolve or mix the material with a combustible solvent. This should only be done under the guidance of your EHS department and in a well-ventilated fume hood. The choice of solvent is critical and must be compatible with the compound and the incinerator's capabilities.
-
Labeling: Ensure the waste container is accurately and fully labeled with the chemical name ("this compound"), CAS number (74043-83-7), and any other required hazard information.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Trustworthiness: A Self-Validating Protocol
This disposal protocol is designed to be a self-validating system. By adhering to the principles of wearing appropriate PPE, segregating waste, and consulting with EHS professionals, you create a chain of safety checks that minimizes risk. The emphasis on regulatory compliance ensures that the disposal method is not only scientifically sound but also legally compliant.
In Case of a Spill
Accidental spills should be handled promptly and safely.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill.
-
Collection: Carefully sweep up the absorbed material and place it into the designated waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Personal protective equipment for handling 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
A Researcher's Guide to Safely Handling 1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
As researchers and scientists at the forefront of drug development, our work with novel compounds like this compound holds immense promise. This tetraazaparacyclophane derivative is a subject of interest in supramolecular chemistry and materials science due to its unique structural and photophysical properties.[1] However, with innovation comes the profound responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling this compound, underpinned by a deep commitment to scientific integrity and a proactive safety culture. While specific toxicological data for this compound is currently unavailable, we will proceed with a cautious approach, treating it as a potentially hazardous substance.[2]
Hazard Assessment and Risk Mitigation
The Safety Data Sheet (SDS) for this compound indicates a lack of specific data on its toxicological effects, including acute toxicity, skin and eye irritation, and carcinogenicity.[2] This absence of information necessitates a higher level of precaution. The primary risks are associated with inhalation of the powder, skin contact, and eye contact.[2] Furthermore, upon combustion, it may decompose to produce hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Our mitigation strategy is therefore built on the principle of minimizing all potential routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact with the compound. Always double-glove when handling the pure substance. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles of the compound.[3][4] |
| Body Protection | A long-sleeved laboratory coat | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A dust mask may be worn for additional protection when handling the powder. | To prevent inhalation of the fine powder.[2] For situations with a higher risk of aerosol generation, a respirator may be necessary. |
Below is a decision-making workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to maintaining a safe laboratory environment.
Preparation and Weighing
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[2]
-
Donning PPE : Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing : When weighing the solid, which appears as a white to light yellow or light orange powder or crystal, use a weigh boat or paper.[1] Handle with care to prevent generating dust. A laboratory spatula should be used for transfers.
Dissolution and Reaction
-
Solvent Addition : Add solvents slowly to the solid to avoid splashing.
-
Reaction Setup : If the compound is to be used in a reaction, ensure the reaction vessel is securely clamped and that any potential for pressure buildup is managed with appropriate venting.
-
Heating : If heating is required, be aware that the compound may decompose at high temperatures, releasing toxic fumes.[2] Use a well-controlled heating mantle and ensure the reaction is conducted in a fume hood.
Post-Handling
-
Decontamination : After handling, thoroughly wash hands and any potentially contaminated surfaces.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and then eye protection.
-
Storage : Store this compound in a tightly closed container in a cool, dark place, away from oxidizing agents.[2]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air. If they feel unwell, seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a legal and ethical responsibility.
-
Waste Collection : All waste containing this compound, whether in solid form or in solution, must be collected in a designated, labeled hazardous waste container.[5] Do not mix with other waste streams unless compatibility is confirmed.
-
Container Rinsing : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[6]
-
Labeling : Ensure all waste containers are clearly and accurately labeled with their contents.
-
Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste.[7] Never dispose of this compound down the drain or in the general trash.
The following flowchart illustrates the disposal process.
Caption: Waste disposal workflow for the compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure that your groundbreaking research can proceed without compromising the well-being of yourself and your colleagues.
References
- TCI Chemicals. SAFETY DATA SHEET: this compound.
-
PubChem. This compound | C34H40N4. National Center for Biotechnology Information. Available from: [Link].
-
BASF. Minimize Exposure with Personal Protective Equipment. Available from: [Link].
-
Royal Society of Chemistry. Advances in the synthesis and applications of macrocyclic polyamines. Available from: [Link].
-
ResearchGate. Advances in the synthesis and applications of macrocyclic polyamines. Available from: [Link].
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link].
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link].
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Available from: [Link].
-
EHS. Discover the Various Types of PPE for Optimal Chemical Safety. Available from: [Link].
-
CP Lab Safety. This compound, 100mg. Available from: [Link].
- Emory University. Chemical Waste Disposal Guidelines.
- Northwestern University. Hazardous Waste Disposal Guide.
-
University of Maryland. Chemical Waste | Environmental Safety, Sustainability and Risk - ESSR. Available from: [Link].
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- 1. CAS 74043-83-7: Tetraazaparacyclophane | CymitQuimica [cymitquimica.com]
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- 3. hazmatschool.com [hazmatschool.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. nswai.org [nswai.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
